molecular formula C12H21N5O3 B085587 Oxtriphylline

Oxtriphylline

Número de catálogo: B085587
Peso molecular: 283.33 g/mol
Clave InChI: SOELXOBIIIBLRJ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxtriphylline, also known as choline theophyllinate, is a xanthine derivative supplied as a salt of choline and theophylline . It is classified as a bronchodilator and functions as a respiratory smooth muscle relaxant . This compound is a key tool for researchers investigating obstructive airway diseases, with primary applications in studies related to asthma, chronic bronchitis, COPD, and emphysema . The mechanism of action of this compound is multifaceted. Upon administration, the active moiety, theophylline, is released . Its primary bronchodilatory effect is achieved through the non-selective inhibition of type III and type IV phosphodiesterase (PDE) enzymes . By inhibiting PDE, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells, leading to muscle relaxation and the dilation of bronchial airways . A second key mechanism involves the antagonism of adenosine A2B receptors, which blocks adenosine-mediated bronchoconstriction . Furthermore, in inflammatory states, this compound has been shown to activate histone deacetylase (specifically HDAC2), which helps prevent the transcription of pro-inflammatory genes, indicating an anti-inflammatory dimension to its activity beyond mere bronchodilation . Researchers should note that the compound also exhibits minor stimulatory effects on the central nervous system, which can enhance respiratory drive, and has a documented diuretic effect . This compound has a narrow therapeutic index, and its half-life can vary significantly based on factors such as age and liver function, making it a compound of interest in pharmacokinetic studies . It is important to be aware of its extensive drug interaction profile, as substances like cimetidine, ciprofloxacin, and phenobarbital can significantly alter its serum concentration and effects . Please be advised that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans .

Propiedades

IUPAC Name

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOELXOBIIIBLRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894867
Record name Choline salt with theophylline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol and water.
Record name Oxtriphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4499-40-5
Record name Oxtriphylline [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxtriphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXTRIPHYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Choline salt with theophylline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline theophyllinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXTRIPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxtriphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a salt, it offers improved aqueous solubility and oral absorption compared to theophylline alone.[2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details synthetic methodologies, experimental protocols for characterization, and presents quantitative data in structured tables and logical workflows in graphical diagrams.

Chemical Synthesis of this compound

This compound, or choline theophyllinate, is synthesized by reacting theophylline with a choline source. Two primary synthetic routes are described in the literature, which involve either the reaction of an alkali metal salt of theophylline with a choline salt or the reaction of theophylline and trimethylamine (B31210) with ethylene (B1197577) oxide.

Synthesis via Salt Formation

This method involves a double displacement reaction between an alkali metal salt of theophylline and a choline salt, typically in an alcoholic solvent like methanol (B129727).[4]

Reaction Scheme:

  • Preparation of Potassium Theophyllinate: Equimolar amounts of theophylline and potassium hydroxide (B78521) are dissolved in methanol. The mixture is stirred until the theophylline is completely dissolved, forming potassium theophyllinate in solution.

  • Reaction with Choline Chloride: An equimolar amount of choline chloride, also dissolved in methanol, is added to the potassium theophyllinate solution.

  • Precipitation and Filtration: The reaction mixture is stirred, leading to the precipitation of potassium chloride (KCl). The precipitate is then removed by filtration.

  • Isolation of this compound: The this compound remains dissolved in the methanolic filtrate. The solvent is evaporated under reduced pressure to yield the solid this compound product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether, to obtain a product of high purity.

Synthesis via Ring Opening of Ethylene Oxide

This alternative synthesis route involves the initial formation of a theophylline-trimethylamine salt, which then reacts with ethylene oxide.[5]

Reaction Scheme:

  • Salt Formation: Theophylline is suspended in an aliphatic alcohol, such as methanol or ethanol. An equimolar amount of trimethylamine is added to the suspension, leading to the formation of the theophylline-trimethylamine salt.

  • Reaction with Ethylene Oxide: Ethylene oxide is then introduced into the reaction mixture. The reaction is typically carried out under controlled temperature and pressure.

  • Product Isolation: After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield crude this compound.

  • Purification: The product is purified by recrystallization to remove any unreacted starting materials or byproducts.

Synthesis Workflow Diagram:

General Synthesis Workflow for this compound cluster_0 Route 1: Salt Metathesis cluster_1 Route 2: Ethylene Oxide Ring Opening Theophylline Theophylline Reaction1 Reaction Theophylline->Reaction1 KOH Potassium Hydroxide KOH->Reaction1 Theophylline_K Potassium Theophyllinate Filtration Filtration Theophylline_K->Filtration Choline_Cl Choline Chloride Choline_Cl->Filtration Reaction1->Theophylline_K Evaporation1 Evaporation Filtration->Evaporation1 Oxtriphylline1 This compound Evaporation1->Oxtriphylline1 Theophylline2 Theophylline Reaction2 Reaction Theophylline2->Reaction2 Trimethylamine Trimethylamine Trimethylamine->Reaction2 Theophylline_Salt Theophylline-TMA Salt Evaporation2 Evaporation Theophylline_Salt->Evaporation2 Ethylene_Oxide Ethylene Oxide Reaction2->Theophylline_Salt Oxtriphylline2 This compound Evaporation2->Oxtriphylline2 Ethylene_ Ethylene_ Oxide Oxide Oxide->Evaporation2

Synthesis pathways for this compound.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying any related substances.

A validated stability-indicating HPLC method can be employed for the analysis of this compound.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometer at a wavelength where theophylline has significant absorbance (e.g., 272 nm).
Injection Volume 10-20 µL.
Column Temperature Maintained at a constant temperature (e.g., 25-30 °C).

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent and then injected into the HPLC system.

Data Interpretation: The retention time of the main peak should correspond to that of a certified this compound reference standard. The area of the main peak is used to determine the purity of the sample, and any additional peaks are identified and quantified as impurities.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming the presence of both the theophylline and choline moieties.

  • Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Predicted Spectral Data: Due to a lack of a publicly available, fully assigned FT-IR spectrum of this compound, the expected characteristic peaks are based on the known spectra of theophylline and choline.

Wavenumber (cm⁻¹)Functional GroupVibration ModeMoiety
~3400O-HStretchingCholine
~3100N-HStretchingTheophylline
~2950C-HStretchingTheophylline & Choline
~1700C=OStretchingTheophylline
~1650C=C, C=NStretchingTheophylline
~1480C-NStretchingTheophylline
~1080C-OStretchingCholine
~970N⁺-(CH₃)₃RockingCholine

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms in both the theophylline and choline components.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Predicted Chemical Shifts (in D₂O):

Chemical Shift (ppm)MultiplicityAssignmentMoiety
~7.9sH-8Theophylline
~4.0t-CH₂-OHCholine
~3.5t-N⁺-CH₂-Choline
~3.4sN-CH₃Theophylline
~3.2sN-CH₃Theophylline
~3.1s-N⁺-(CH₃)₃Choline

¹³C NMR Predicted Chemical Shifts (in D₂O):

Chemical Shift (ppm)AssignmentMoiety
~155C=OTheophylline
~152C=OTheophylline
~148C-8Theophylline
~142C-4Theophylline
~107C-5Theophylline
~67-CH₂-OHCholine
~59-N⁺-CH₂-Choline
~54-N⁺-(CH₃)₃Choline
~30N-CH₃Theophylline
~28N-CH₃Theophylline
Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound, including its melting point and thermal stability.

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.

  • Data Acquisition:

    • DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature.

    • TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the change in mass is recorded as a function of temperature.

Expected Thermal Events:

  • DSC: An endothermic peak corresponding to the melting of this compound is expected. The melting point of this compound is reported to be in the range of 187-192 °C.

  • TGA: A weight loss corresponding to the decomposition of the molecule would be observed at higher temperatures. The decomposition pattern can provide information about the thermal stability of the compound.

Characterization Workflow Diagram:

Characterization Workflow for this compound cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis This compound Synthesized this compound HPLC HPLC This compound->HPLC FTIR FT-IR This compound->FTIR NMR NMR (¹H, ¹³C) This compound->NMR DSC DSC This compound->DSC TGA TGA This compound->TGA Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Functional_Groups Functional Group ID FTIR->Functional_Groups Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Melting_Point Melting Point Determination DSC->Melting_Point Thermal_Stability Thermal Stability TGA->Thermal_Stability

Analytical workflow for this compound characterization.

Mechanism of Action Signaling Pathway

The pharmacological effect of this compound is attributed to its active component, theophylline. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[6][7] By inhibiting PDE, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This increase in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline can act as an antagonist at adenosine receptors, further contributing to its bronchodilatory and anti-inflammatory effects.

Mechanism of Action Diagram:

Mechanism of Action of Theophylline Theophylline Theophylline (from this compound) PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor antagonizes AMP AMP PDE->AMP catalyzes Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction leads to cAMP cAMP cAMP->PDE Bronchodilation Bronchodilation cAMP->Bronchodilation promotes

References

Pharmacological Profile of Oxtriphylline as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator whose therapeutic effects are primarily attributed to the pharmacological actions of its active moiety, theophylline. Theophylline functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to a cascade of intracellular events that culminate in bronchodilation and anti-inflammatory effects. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a core focus on its role as a phosphodiesterase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing PDE inhibition, and a visual representation of the associated signaling pathways.

Introduction

This compound is a xanthine (B1682287) derivative that has been utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Upon administration, it dissociates into choline and theophylline. Theophylline is the pharmacologically active component responsible for its therapeutic effects.[2] The primary mechanism of action of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thus terminating their signaling.[3] By inhibiting PDEs, theophylline increases intracellular concentrations of cAMP and cGMP, leading to a range of physiological responses, including smooth muscle relaxation and modulation of inflammatory processes.[2][3]

Mechanism of Action: Phosphodiesterase Inhibition

Theophylline competitively and non-selectively inhibits various PDE isoforms.[4] The inhibition of PDE, particularly isoforms PDE3 and PDE4, is considered a key contributor to its bronchodilatory and anti-inflammatory effects.[5][6]

  • Increased cAMP Levels: Inhibition of cAMP-specific PDEs (primarily PDE4 in inflammatory cells and PDE3 in airway smooth muscle) leads to an accumulation of intracellular cAMP.[7]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[8]

  • Downstream Signaling: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and cell proliferation.[8] This cascade ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2]

Other Contributing Mechanisms

While PDE inhibition is a primary mechanism, theophylline's pharmacological profile is multifaceted and includes:

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1, A2, and A3 receptors.[9] Blockade of adenosine receptors can contribute to bronchodilation, but also to some of the side effects of theophylline, such as cardiac arrhythmias and seizures.[9][10]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate histone deacetylases (HDACs), which may contribute to its anti-inflammatory effects by suppressing the expression of inflammatory genes.[9][11]

  • Modulation of NF-κB and MAP Kinase Pathways: Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and modulate the activity of mitogen-activated protein (MAP) kinase pathways, further contributing to its anti-inflammatory properties.[12][13][14][15]

Quantitative Data: PDE Inhibitory Profile of Theophylline

Theophylline is characterized as a non-selective PDE inhibitor. While a complete selectivity profile with IC50 values across all PDE isoforms is not consistently reported in a single source, the available data indicates its activity against multiple PDE families, with a notable effect on PDE3 and PDE4.

ParameterValuePDE Isoform(s)Reference
Ki ~100 µMNon-selective[16]
Primary Targets -PDE3, PDE4[5][6]

Note: The provided Ki value represents the overall phosphodiesterase inhibitory activity of theophylline and is not specific to a single isoform. The identification of PDE3 and PDE4 as primary targets is based on their roles in airway smooth muscle and inflammatory cells, respectively, and the observed effects of theophylline.

Signaling Pathways

The inhibition of phosphodiesterases by theophylline triggers a well-defined intracellular signaling cascade.

This compound This compound (Theophylline) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation pCREB pCREB CREB->pCREB Gene Gene Transcription (Anti-inflammatory effects) pCREB->Gene

Figure 1. Theophylline-mediated cAMP signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phosphodiesterase inhibitory activity of compounds like this compound (theophylline).

In Vitro Phosphodiesterase (PDE) Activity Assay (Radioassay)

This protocol is adapted from established radioassay methods for measuring PDE activity.

Objective: To quantify the inhibitory effect of theophylline on the hydrolysis of radiolabeled cAMP by a purified PDE enzyme or cell lysate.

Materials:

  • Purified PDE enzyme or cell lysate containing PDE activity

  • [³H]-cAMP (radiolabeled substrate)

  • Theophylline (or other test compounds)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.1 M HCl)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the PDE enzyme preparation, and varying concentrations of theophylline (or vehicle control).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add [³H]-cAMP to initiate the reaction. The final substrate concentration should be below the Km for accurate determination of competitive inhibition.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.

  • Separation of Substrate and Product: Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each theophylline concentration and determine the IC50 value by fitting the data to a dose-response curve.

start Start setup 1. Prepare Reaction Mix (Buffer, PDE, Theophylline) start->setup preincubate 2. Pre-incubate (15 min, 30°C) setup->preincubate initiate 3. Add [³H]-cAMP (Initiate Reaction) preincubate->initiate incubate 4. Incubate (e.g., 20 min, 30°C) initiate->incubate terminate 5. Add Stop Solution incubate->terminate convert 6. Add Snake Venom (Convert AMP to Adenosine) terminate->convert separate 7. Add Anion-Exchange Resin & Centrifuge convert->separate quantify 8. Transfer Supernatant & Add Scintillation Fluid separate->quantify measure 9. Scintillation Counting quantify->measure analyze 10. Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Figure 2. Workflow for the PDE Radioassay.
In Vitro Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a non-radioactive alternative for measuring PDE activity.

Objective: To measure the inhibition of PDE activity by theophylline using a fluorescently labeled cAMP substrate.

Materials:

  • Purified PDE enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Theophylline (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Binding agent that specifically binds to the fluorescently labeled AMP product

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Add serially diluted theophylline or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add the purified PDE enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add the binding agent to all wells. This agent will bind to the FAM-AMP product, causing a change in fluorescence polarization.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition based on the change in fluorescence polarization and determine the IC50 value.

Conclusion

This compound, through its active metabolite theophylline, exerts its therapeutic effects primarily as a non-selective phosphodiesterase inhibitor. This inhibition leads to increased intracellular cAMP and cGMP levels, resulting in bronchodilation and anti-inflammatory actions. While its non-selective nature contributes to a broad range of effects, it also presents a challenge in terms of potential side effects. A thorough understanding of its pharmacological profile, including its interactions with various PDE isoforms and other signaling pathways, is crucial for the development of more targeted and effective respiratory therapeutics. The experimental protocols provided herein offer robust methods for the continued investigation of this compound and other potential PDE inhibitors.

References

In-depth exploration of Oxtriphylline's anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), has long been utilized as a bronchodilator for respiratory diseases. However, a growing body of evidence reveals significant anti-inflammatory properties, primarily attributed to its active component, theophylline. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the principal signaling pathways and experimental workflows, to facilitate further research and drug development in this area. The primary mechanisms discussed include non-selective phosphodiesterase (PDE) inhibition, activation of histone deacetylase-2 (HDAC2), and modulation of key inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Introduction

This compound, a xanthine (B1682287) derivative, is a well-established therapeutic agent for managing symptoms of asthma and chronic obstructive pulmonary disease (COPD).[1] While its bronchodilatory effects are widely recognized, the anti-inflammatory actions of its active moiety, theophylline, contribute significantly to its therapeutic efficacy.[2][3] These anti-inflammatory effects are observed at concentrations often lower than those required for bronchodilation, suggesting a distinct and clinically relevant mechanism of action.[4] This guide delves into the core anti-inflammatory mechanisms of this compound, presenting a comprehensive overview for researchers and drug development professionals.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition

Theophylline, the active component of this compound, is a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDEs, particularly PDE3 and PDE4, theophylline increases intracellular cAMP levels in various inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes.[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. This ultimately results in the suppression of inflammatory cell activation and the reduced release of pro-inflammatory mediators.[5]

Histone Deacetylase (HDAC) Activation

A pivotal mechanism underlying theophylline's anti-inflammatory effects is the activation of histone deacetylase-2 (HDAC2).[6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In inflammatory conditions, the activation of transcription factors like NF-κB promotes histone acetylation, facilitating the expression of pro-inflammatory genes. Theophylline has been shown to increase HDAC2 activity, which counteracts this process, leading to the suppression of inflammatory gene expression.[5][6] This effect is particularly relevant as it can restore the anti-inflammatory efficacy of corticosteroids in patients with steroid-resistant inflammation, a condition often associated with reduced HDAC2 activity.[7]

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Theophylline has been demonstrated to inhibit the activation of NF-κB.[8][9][10] It achieves this by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[8]

Furthermore, theophylline can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK, ERK1/2, and JNK pathways.[11][12] These pathways are crucial for the production of inflammatory mediators. For instance, the activation of HDAC by theophylline has been linked to the inhibition of p38 MAPK.[6]

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). While this action is more associated with its side effects at higher concentrations, it may contribute to its anti-inflammatory profile under certain conditions.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of theophylline, the active component of this compound.

Table 1: In Vitro Inhibition of Phosphodiesterases and Inflammatory Mediators by Theophylline

TargetAssay SystemIC50 / EffectReference
Phosphodiesterase 4A (PDE4A)Recombinant human PDE4A expressed in yeast1642 µM-
Leukotriene C4 (LTC4) SynthesisPAF- and C5a-stimulated human eosinophils~50 µM-
Superoxide (O2-) GenerationIntegrin-stimulated human eosinophilsSignificant inhibition at 24 µM (p < 0.05)-
TNF-α ReleaseHuman blood monocytesSignificant inhibition at 50 µM (59% of control) and 100 µM (41% of control)-
IL-6 and IL-8 ProductionPrimary lung fibroblasts from COPD patientsSignificant reduction at 5 µg/mL (P=0.014 for IL-6, P=0.001 for IL-8)[13]

Table 2: In Vivo Anti-inflammatory Effects of Theophylline

Animal ModelTreatment and DosageEffectReference
Carrageenan-induced paw edema in ratsTheophylline (5, 10, 15 mg/kg)10%, 18.75%, and 33.75% inhibition of edema, respectively-
Cigarette smoke-exposed miceAminophylline (a theophylline derivative)Reversed the increase in NF-κBp65 and decrease in HDAC2 in gastrocnemius muscle[8]

Table 3: Effects of Theophylline on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineEffectConcentrationReference
TNF-αSlight inhibition (0.26 to 0.21 ng/mL, P < 0.05)15 µg/mL[14]
IL-102.8-fold increase in spontaneous production (0.35 to 0.98 ng/mL, P < 0.01)15 µg/mL[14]
IFN-γInhibition of spontaneous synthesis (24.5 to 13.4, P < 0.05)15 µg/mL[14]
IL-1β, IL-6, IL-8, TNF-αProgressive reduction of 20-80% over 4 daysTherapeutic concentrations[4]

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • This compound/Theophylline solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound (this compound/Theophylline at desired doses, e.g., 5, 10, 15 mg/kg), vehicle, or positive control intraperitoneally 30 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Assay: Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the measurement of cytokine release from human PBMCs to assess the immunomodulatory effects of this compound.

Materials:

  • Human PBMCs isolated from healthy donor blood

  • RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

  • Lipopolysaccharide (LPS) for stimulation

  • This compound/Theophylline solution

  • 96-well cell culture plates

  • Human TNF-α and IL-10 ELISA kits

  • Microplate reader

Procedure:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound/Theophylline for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-10 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Analyze the data by comparing cytokine levels in treated versus untreated stimulated cells.

In Vitro Assay: Western Blot for NF-κB Activation

This protocol describes the detection of NF-κB p65 subunit translocation to the nucleus, a hallmark of NF-κB activation.

Materials:

  • Human cell line (e.g., A549, a human lung adenocarcinoma cell line)

  • Cell culture medium and supplements

  • This compound/Theophylline solution

  • Stimulating agent (e.g., TNF-α)

  • Cell lysis buffer and nuclear extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 or PCNA as a nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture A549 cells to 70-80% confluency.

  • Pre-treat cells with this compound/Theophylline for 1 hour.

  • Stimulate cells with TNF-α for 30 minutes.

  • Harvest cells and perform nuclear and cytoplasmic fractionation.

  • Determine protein concentration of the nuclear extracts.

  • Separate 20-40 µg of nuclear protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p65 and a nuclear loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the relative amount of nuclear p65.

Visualizations

Signaling Pathways

Oxtriphylline_Anti_Inflammatory_Pathways This compound This compound (Theophylline) PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE Inhibits cAMP ↑ cAMP HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Activates HDAC2_active ↑ HDAC2 Activity This compound->HDAC2_active Leads to Adenosine_Receptor Adenosine Receptors This compound->Adenosine_Receptor Antagonizes IkB IκBα This compound->IkB Prevents Degradation MAPK_Pathway MAPK Pathways (p38, ERK, JNK) This compound->MAPK_Pathway Modulates MAPK_active ↓ MAPK Activation This compound->MAPK_active Leads to PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cells Inflammatory Cells (Mast cells, Eosinophils, etc.) PKA->Inflammatory_Cells Inhibits Mediator_Release ↓ Inflammatory Mediator Release PKA->Mediator_Release Leads to Histone_Acetylation Histone Acetylation HDAC2_active->Histone_Acetylation Reduces Gene_Transcription ↓ Inflammatory Gene Transcription HDAC2_active->Gene_Transcription Leads to Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates Inflammatory_Stimuli->MAPK_Pathway Activates IKK->IkB Phosphorylates (leading to degradation) NFkB_nucleus NF-κB Translocation to Nucleus NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nucleus Translocates NFkB_nucleus->Gene_Transcription Initiates MAPK_active->Gene_Transcription Reduces Signaling for

Caption: Key anti-inflammatory signaling pathways modulated by this compound (Theophylline).

Experimental Workflows

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize initial_measurement Measure Initial Paw Volume acclimatize->initial_measurement grouping Divide into Groups (Vehicle, this compound, Positive Control) initial_measurement->grouping treatment Administer Treatment (i.p.) grouping->treatment carrageenan Inject Carrageenan (sub-plantar) treatment->carrageenan hourly_measurement Measure Paw Volume (1-5 hours post-injection) carrageenan->hourly_measurement analysis Calculate % Inhibition of Edema hourly_measurement->analysis end End analysis->end

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Cytokine_Release_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs seed_cells Seed PBMCs in 96-well Plate isolate_pbmcs->seed_cells pretreat Pre-treat with this compound or Vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant elisa Quantify Cytokines (TNF-α, IL-10) by ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

References

Oxtriphylline's Role in Adenosine Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a methylxanthine drug primarily utilized as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are largely attributed to the pharmacological actions of its active component, theophylline. Theophylline exerts its influence through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. This technical guide will provide an in-depth exploration of this compound's role as an adenosine receptor antagonist, focusing on the quantitative data, experimental methodologies, and signaling pathways that underpin this critical aspect of its mechanism of action.

Core Mechanism: Adenosine Receptor Antagonism

Theophylline, the active metabolite of this compound, is a non-selective antagonist of adenosine receptors, competitively blocking the binding of the endogenous nucleoside adenosine. Adenosine plays a significant role in various physiological processes, including bronchoconstriction. By antagonizing adenosine receptors, particularly the A1, A2A, and A2B subtypes, theophylline mitigates adenosine-induced bronchoconstriction, contributing to its bronchodilatory effects.[1] The affinity of theophylline for these receptors is in the micromolar range.

Quantitative Data: Binding Affinities of Theophylline for Adenosine Receptors

The following table summarizes the reported binding affinities (Ki) of theophylline for various human adenosine receptor subtypes. These values are crucial for understanding the potency of theophylline as an antagonist at these receptors.

Adenosine Receptor SubtypeTheophylline Ki (µM)Reference
A114[2]
A14.88[3]
A2A14[2]
A2B7 (KB)[4]

Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. KB is the dissociation constant of an antagonist.

Signaling Pathways of Adenosine Receptors

The antagonism of adenosine receptors by theophylline disrupts the downstream signaling cascades initiated by adenosine. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for the A1/A3 and A2A/A2B adenosine receptor subtypes.

G cluster_A1A3 A1/A3 Adenosine Receptor Signaling Adenosine Adenosine A1A3R A1/A3 Receptor Adenosine->A1A3R Binds Gi Gi Protein A1A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Theophylline Theophylline (Antagonist) Theophylline->A1A3R Blocks

Caption: A1/A3 Adenosine Receptor Signaling Pathway.

G cluster_A2A2B A2A/A2B Adenosine Receptor Signaling Adenosine Adenosine A2A2BR A2A/A2B Receptor Adenosine->A2A2BR Binds Gs Gs Protein A2A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Theophylline Theophylline (Antagonist) Theophylline->A2A2BR Blocks

Caption: A2A/A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of this compound (via theophylline) to adenosine receptors and its functional consequences relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of theophylline for a specific adenosine receptor subtype.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Theophylline: A stock solution of known concentration.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., 10 µM theophylline).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of theophylline concentrations (e.g., 10^-9 to 10^-3 M).

  • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

  • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

  • Competitive Binding: Add a serial dilution of theophylline, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the theophylline concentration.

  • Determine the IC50 value (the concentration of theophylline that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the effect of theophylline on the adenylyl cyclase activity stimulated or inhibited by an adenosine receptor agonist.

1. Materials:

  • Cell Culture: Cells expressing the adenosine receptor subtype of interest.

  • Adenosine Receptor Agonist: A specific agonist for the receptor subtype being studied (e.g., NECA).

  • Theophylline: A stock solution of known concentration.

  • Forskolin (optional): A direct activator of adenylyl cyclase, used as a positive control.

  • ATP: The substrate for adenylyl cyclase.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or radioimmunoassay).

  • Cell Lysis Buffer.

2. Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with various concentrations of theophylline for a defined period (e.g., 15-30 minutes).

  • Stimulation/Inhibition: Add the adenosine receptor agonist to the wells. For A2A/A2B receptors, the agonist will stimulate adenylyl cyclase. For A1/A3 receptors, the agonist will inhibit forskolin-stimulated adenylyl cyclase.

  • Incubation: Incubate for a specific time to allow for cAMP production (e.g., 10-15 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's instructions.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of theophylline.

  • Analyze the shift in the dose-response curve to determine the nature and potency of theophylline's antagonism. For competitive antagonism, a parallel rightward shift in the agonist dose-response curve will be observed.

Conclusion

The therapeutic efficacy of this compound in respiratory diseases is significantly influenced by the adenosine receptor antagonist properties of its active metabolite, theophylline. As a non-selective antagonist, theophylline modulates the activity of multiple adenosine receptor subtypes, leading to a reduction in bronchoconstriction. The quantitative binding data, coupled with an understanding of the underlying signaling pathways and the experimental methodologies used to derive this information, provides a comprehensive framework for researchers and drug development professionals. This knowledge is essential for the rational design of novel therapeutics targeting the adenosine system and for optimizing the clinical application of existing methylxanthine-based drugs. Further research into the development of subtype-selective adenosine receptor antagonists may offer more targeted therapeutic approaches with improved side-effect profiles.

References

An In-depth Technical Guide to the In Vitro Metabolic Pathways of Oxtriphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator historically used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Upon administration, this compound dissociates into theophylline, which is the pharmacologically active moiety. The clinical efficacy and potential for adverse effects of theophylline are closely linked to its narrow therapeutic index, making a thorough understanding of its metabolic pathways crucial for safe and effective use. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on the enzymatic pathways, resultant metabolites, and the experimental methodologies used for their investigation. The primary metabolic routes for theophylline involve N-demethylation and C8-hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolic Pathways of Theophylline (the active component of this compound)

The in vitro metabolism of theophylline primarily yields three major metabolites: 1-methylxanthine (B19228) (1-MX), 3-methylxanthine (B41622) (3-MX), and 1,3-dimethyluric acid (1,3-DMU).[1][2][3] These transformations are catalyzed by various cytochrome P450 isoforms.

The metabolic conversion of theophylline is primarily governed by CYP1A2, which is responsible for the majority of its metabolism at therapeutic concentrations.[4] Other contributing enzymes include CYP2E1, and to a lesser extent, CYP2D6 and CYP3A4, which play a more significant role at higher, potentially toxic, concentrations.[1][4] The formation of 1-MX and 3-MX occurs via N-demethylation, while 1,3-DMU is formed through 8-hydroxylation.[1][2]

Below is a diagram illustrating the primary metabolic pathways of theophylline.

Theophylline_Metabolism Theophylline Theophylline Metabolite1 1-Methylxanthine (1-MX) Theophylline->Metabolite1 N-demethylation (CYP1A2) Metabolite2 3-Methylxanthine (3-MX) Theophylline->Metabolite2 N-demethylation (CYP1A2) Metabolite3 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->Metabolite3 8-hydroxylation (CYP1A2, CYP2E1, CYP3A4)

Figure 1: Primary metabolic pathways of theophylline.

Quantitative Analysis of Theophylline Metabolism

The kinetics of theophylline metabolism by various CYP450 enzymes have been characterized in several in vitro studies. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values provide a quantitative measure of the affinity and capacity of these enzymes to metabolize theophylline.

Table 1: Kinetic Parameters for Theophylline Metabolite Formation in Human Liver Microsomes
MetaboliteKm (mM)Vmax (pmol/mg/min)Primary Enzyme(s)
1-Methylxanthine (1-MX)0.29 ± 0.21[1]5.92 ± 3.74[1]CYP1A2[1]
3-Methylxanthine (3-MX)0.28 ± 0.08[1]3.32 ± 2.19[1]CYP1A2[1]
1,3-Dimethyluric Acid (1,3-DMU)0.31 ± 0.14[1]43.3 ± 9.3[1]CYP1A2[1]

Data presented as mean ± S.D. from studies with human liver microsomes.

Table 2: Kinetic Parameters for Theophylline 8-Hydroxylation by Recombinant Human CYP450 Enzymes
EnzymeKm (mM)Vmax (pmol/min/mg)
CYP1A20.6[4]37.8[4]
CYP2D614.4[4]219.8[4]
CYP2E119.9[4]646.4[4]
CYP3A425.1[4]20.8[4]

These data highlight the high-affinity, low-capacity role of CYP1A2 and the low-affinity, high-capacity roles of other CYPs in theophylline 8-hydroxylation.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro investigation of this compound's metabolic pathways. The following sections outline the core experimental protocols.

Human Liver Microsomal Stability Assay

This assay is a primary tool for assessing the metabolic stability of a compound by phase I enzymes.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare incubation mixture: - Human liver microsomes - Phosphate (B84403) buffer (pH 7.4) - MgCl2 inc1 Pre-incubate microsomal mixture at 37°C prep1->inc1 prep2 Prepare NADPH regenerating system: - NADP+ - Glucose-6-phosphate - Glucose-6-phosphate dehydrogenase inc2 Initiate reaction by adding NADPH regenerating system and Theophylline prep2->inc2 prep3 Prepare this compound (Theophylline) stock solution prep3->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 inc4 Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) inc3->inc4 inc5 Stop reaction by adding a cold organic solvent (e.g., acetonitrile) inc4->inc5 an1 Centrifuge to precipitate proteins inc5->an1 an2 Collect supernatant an1->an2 an3 Analyze supernatant by LC-MS/MS to quantify Theophylline and its metabolites an2->an3 an4 Calculate metabolic rate (e.g., half-life, intrinsic clearance) an3->an4

Figure 2: Workflow for a human liver microsomal stability assay.

Methodology Details:

  • Incubation Mixture: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and magnesium chloride (e.g., 3.3 mM).[5]

  • Cofactor Solution: An NADPH-regenerating system is used to ensure a sustained supply of the necessary cofactor for CYP450 activity. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[5]

  • Reaction Initiation and Termination: The reaction is initiated by adding theophylline to the pre-warmed microsomal mixture and cofactor solution. Aliquots are taken at specified time points and the reaction is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[5]

  • Analysis: After centrifugation, the supernatant is analyzed using a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the disappearance of the parent drug and the formation of metabolites.[3][6]

Recombinant Human CYP450 Isoform Assay

This assay helps to identify the specific CYP isoforms responsible for the metabolism of a drug.

Recombinant_CYP_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_quant Quantification & Analysis setup1 Prepare individual incubation mixtures for each recombinant human CYP isoform (e.g., CYP1A2, CYP2E1, CYP3A4) setup2 Add buffer, MgCl2, and the specific CYP isoform setup1->setup2 react1 Pre-incubate at 37°C setup2->react1 react2 Add NADPH regenerating system and Theophylline to initiate the reaction react1->react2 react3 Incubate for a fixed time period react2->react3 react4 Terminate the reaction with a cold organic solvent react3->react4 quant1 Centrifuge and collect the supernatant react4->quant1 quant2 Analyze by LC-MS/MS for metabolite formation quant1->quant2 quant3 Determine the activity of each CYP isoform in metabolizing Theophylline quant2->quant3

Figure 3: Workflow for a recombinant human CYP450 isoform assay.

Methodology Details:

  • Enzyme Source: Commercially available recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

  • Incubation: Each CYP isoform is incubated separately with theophylline and an NADPH-regenerating system under optimized conditions.

  • Analysis: The formation of specific metabolites is measured to determine the catalytic activity of each isoform. This allows for the precise identification of the enzymes involved in each metabolic pathway.

Cryopreserved Human Hepatocyte Incubation Assay

Hepatocyte assays provide a more comprehensive in vitro model as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors.

Methodology Details:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: The hepatocyte suspension is incubated with theophylline at 37°C in a controlled environment (e.g., with CO2).

  • Sampling and Analysis: Samples of the cell suspension are taken at various time points, and the reaction is stopped. Both the cells and the medium can be analyzed to determine the extent of metabolism and identify the metabolites formed. This method is particularly useful for studying both phase I and phase II metabolism.

Conclusion

The in vitro metabolism of this compound is dictated by the biotransformation of its active component, theophylline. The primary metabolic pathways are N-demethylation and 8-hydroxylation, with CYP1A2 playing a central role at therapeutic concentrations, and CYP2E1, CYP2D6, and CYP3A4 contributing at higher concentrations. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the metabolic fate of this compound and other xanthine (B1682287) derivatives. A thorough understanding of these metabolic pathways is paramount for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective therapeutic use of this compound.

References

Oxtriphylline in Respiratory Medicine: A Technical Guide to its History and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, chemically known as choline (B1196258) theophyllinate, is a xanthine (B1682287) derivative that has played a significant role in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). As a salt of theophylline (B1681296) and choline, it was developed to improve the solubility and gastrointestinal tolerance of theophylline, a potent but often problematic bronchodilator. This technical guide provides an in-depth overview of the history, development, mechanism of action, and key experimental data related to this compound's use in respiratory medicine.

Historical Development and Synthesis

The development of this compound was driven by the need to overcome the limitations of existing theophylline formulations, primarily their poor solubility and tendency to cause gastric irritation. Theophylline itself has been used as a bronchodilator for many years, but its clinical utility was often hampered by these unfavorable physicochemical properties.

Synthesis of this compound (Choline Theophyllinate)

The synthesis of this compound involves the reaction of theophylline with a choline source. Two primary methods have been described in patent literature:

Method 1: Reaction of Theophylline with Trimethylamine (B31210) and Ethylene (B1197577) Oxide [1]

This process involves two main steps:

  • Formation of a theophylline salt: Theophylline is first reacted with trimethylamine in a suitable solvent, such as an aliphatic alcohol (e.g., methanol, ethanol) or water, to form a salt.

  • Reaction with ethylene oxide: The resulting theophylline-trimethylamine salt is then reacted with ethylene oxide to yield choline theophyllinate.

Method 2: Salt Exchange Reaction [2]

This method involves the reaction of an alkali metal salt of theophylline with an acid salt of choline in a solvent where the resulting inorganic salt is insoluble:

  • Dissolution of reactants: Equimolecular proportions of an acid salt of choline (e.g., choline chloride) and an alkali metal salt of theophylline (e.g., potassium theophyllinate) are dissolved separately in a solvent like methanol.

  • Reaction and precipitation: The two solutions are mixed. The alkali metal cation and the acid anion combine to form an insoluble salt (e.g., potassium chloride), which precipitates out of the solution.

  • Recovery: The precipitated salt is removed by filtration, and the choline theophyllinate remains in the filtrate, from which it can be recovered.

Mechanism of Action

The pharmacological effects of this compound are attributable to its active component, theophylline. Upon administration, this compound dissociates, releasing theophylline into the bloodstream. Theophylline exerts its effects through several mechanisms, the most prominent of which is the inhibition of phosphodiesterase (PDE) enzymes.[3]

Primary Mechanism: Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4, which are abundant in airway smooth muscle and inflammatory cells. By inhibiting these enzymes, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[3]

Secondary Mechanisms:

  • Adenosine Receptor Antagonism: Theophylline can also act as an antagonist at adenosine A1 and A2 receptors. Adenosine can cause bronchoconstriction in asthmatic patients, so this antagonism contributes to the bronchodilatory effect.

  • Anti-inflammatory Effects: By increasing cAMP in inflammatory cells such as mast cells and eosinophils, theophylline can modulate the release of inflammatory mediators.

  • Central Nervous System Stimulation: Theophylline has a mild stimulatory effect on the central nervous system, which can enhance respiratory drive.

  • Diuretic Effect: It can also induce a mild diuretic effect.

The following diagram illustrates the primary signaling pathway of theophylline-mediated bronchodilation.

cluster_cAMP This compound This compound (Choline Theophyllinate) Theophylline Theophylline This compound->Theophylline Dissociation PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Caption: Signaling pathway of this compound-mediated bronchodilation.

Pharmacokinetics

This compound was developed to offer better absorption and less gastric irritation compared to aminophylline, another theophylline salt. Being a choline salt, this compound is more soluble and stable.[4]

ParameterValueReference
Absorption Readily absorbed from the GI tract.[4]
Protein Binding 55% to 65%
Metabolism Metabolized in the liver to 1-methyl-uric acid and 1,3-dimethyluric acid.
Excretion Primarily excreted in the urine, with about 10% as unchanged drug.
Mean Plasma Half-life (Adults) 4.5 hours (range: 3.0 to 9.5 hours)
Mean Plasma Half-life (Children) 3.6 hours (range: 1.5 to 9.5 hours)

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the management of asthma and COPD, primarily through its bronchodilator effects, which are attributed to theophylline. The primary endpoint in many of these studies is the improvement in Forced Expiratory Volume in one second (FEV1). While many older studies exist, finding recent, large-scale, placebo-controlled trials specifically for this compound is challenging, as the focus has shifted to newer bronchodilators. However, the extensive data on theophylline supports the efficacy of this compound.

A meta-analysis of 20 randomized controlled trials of oral theophylline for stable COPD showed a weighted mean difference in FEV1 of 100 mL (95% CI 40 to 160 mL) compared to placebo.

Dosage and Administration

The dosage of this compound must be individualized based on the patient's clinical response and serum theophylline levels, which should be maintained in the therapeutic range of 10 to 20 mcg/mL to ensure efficacy and avoid toxicity.

PopulationRecommended Dosage
Adults 4.7 mg/kg orally every 8 hours. For sustained-action formulations, one tablet every 12 hours may be used if the total daily maintenance dose is 800 mg or 1200 mg.
Children (9-16 years) 4.7 mg/kg orally every 6 hours.
Children (1-9 years) 6.2 mg/kg orally every 6 hours.

Experimental Protocols

Assessment of Bronchodilator Effect in Isolated Guinea Pig Trachea

This in vitro protocol is a standard method for evaluating the relaxant effects of bronchodilator drugs on airway smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs (300-400g) are euthanized.

  • The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 cartilage bands wide.

  • The tracheal rings are suspended between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

  • After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath at regular intervals.

  • The relaxation of the tracheal smooth muscle is measured isometrically using a force-displacement transducer and recorded.

3. Data Analysis:

  • The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent.

  • Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

The following diagram illustrates the general workflow for this experiment.

start Start euthanize Euthanize Guinea Pig start->euthanize excise Excise Trachea euthanize->excise prepare_rings Prepare Tracheal Rings excise->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (e.g., with Histamine) equilibrate->contract add_this compound Add Cumulative Concentrations of this compound contract->add_this compound record Record Relaxation add_this compound->record analyze Analyze Data (Calculate EC50) record->analyze end End analyze->end

References

Exploring the Pharmacodynamics of Oxtriphylline in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Oxtriphylline, a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The pharmacological effects of this compound are primarily attributed to its active metabolite, theophylline (B1681296). This document synthesizes available preclinical data on its mechanism of action, receptor and enzyme interactions, and its effects on airway smooth muscle and inflammation. Detailed experimental protocols for key preclinical models are also provided to facilitate further research and drug development in this area.

Core Pharmacodynamics of this compound (Theophylline)

This compound, the choline (B1196258) salt of theophylline, readily dissociates to release theophylline in the body. Theophylline exerts its therapeutic effects through several key mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theophylline increases intracellular levels of cAMP in airway smooth muscle cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Adenosine Receptor Antagonism

Theophylline also acts as a competitive antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, particularly the A2B receptor on mast cells, theophylline can prevent adenosine-mediated bronchoconstriction and mast cell degranulation.

Table 1: Binding Affinities (Ki) of Theophylline for Human Adenosine Receptors

Receptor SubtypeKi (µM)
A114
A2A14
A2B~7
A3>100

Note: Data compiled from multiple sources and may vary based on experimental conditions.[1][2]

Anti-inflammatory Effects

Beyond bronchodilation, theophylline exhibits significant anti-inflammatory properties, which are thought to contribute to its therapeutic efficacy, especially at lower doses. These effects are mediated through several mechanisms, including:

  • Inhibition of Inflammatory Cell Infiltration: Preclinical studies have demonstrated that theophylline can reduce the influx of eosinophils and neutrophils into the airways following allergen or irritant challenge. In a guinea pig model of ovalbumin-induced asthma, theophylline (50 mg/kg, orally) resulted in a 56% inhibition of eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid.[3][4]

  • Modulation of Cytokine Production: Theophylline has been shown to modulate the production of various pro-inflammatory and anti-inflammatory cytokines. For instance, it can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8 from inflammatory cells.[5][6] In lipopolysaccharide (LPS)-stimulated human lung fibroblasts, theophylline (5 µg/mL) reduced IL-6 production from approximately 1559 pg/mL to levels comparable to unstimulated cells.[6]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, an action that is believed to enhance the anti-inflammatory effects of corticosteroids.

Table 2: Preclinical Anti-inflammatory Effects of Theophylline

ModelInflammatory MarkerTheophylline DoseEffectCitation
Ovalbumin-sensitized guinea pigsEosinophils in BAL fluid50 mg/kg (oral)56% inhibition[3]
LPS-stimulated human lung fibroblastsIL-6 production5 µg/mLSignificant reduction[6]
LPS-stimulated human lung fibroblastsIL-8 production5 µg/mLSignificant reduction[6]
LPS-stimulated human blood monocytesTNF-α release50 µM~41% inhibition[5]

Signaling Pathways

The pharmacodynamic effects of this compound (theophylline) are mediated through complex intracellular signaling pathways. The primary pathway involves the modulation of cyclic nucleotide signaling.

This compound This compound (Theophylline) AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation AMP 5'-AMP PDE->AMP  Degradation ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP  Conversion cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Inflammation ↓ Inflammatory Mediator Release PKA->Inflammation

Primary signaling pathway of Theophylline.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the pharmacodynamics of bronchodilators like this compound.

In Vitro Bronchodilator Effect: Isolated Organ Bath

This protocol assesses the direct relaxant effect of a test compound on airway smooth muscle.

start Isolate Trachea from Guinea Pig prepare Prepare Tracheal Rings (2-3 cartilage rings wide) start->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate in Krebs-Henseleit Solution (37°C, 95% O2/5% CO2) mount->equilibrate contract Induce Contraction (e.g., with Histamine (B1213489) or Methacholine) equilibrate->contract add_drug Add Cumulative Concentrations of This compound/Theophylline contract->add_drug record Record Isometric Tension Changes add_drug->record analyze Analyze Data (Generate dose-response curve, calculate EC50) record->analyze

Workflow for isolated organ bath experiment.

Methodology:

  • Tissue Preparation: Euthanize a male Dunkin-Hartley guinea pig (300-400g) and excise the trachea. Carefully clean the trachea of adhering connective tissue and cut it into rings, each 2-3 cartilage rings in width.

  • Mounting: Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7). Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes. Induce a stable contraction with a contractile agent such as histamine (1 µM) or methacholine (B1211447) (1 µM).

  • Drug Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound or theophylline to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer connected to a data acquisition system. Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

In Vivo Bronchoprotective Effect: Ovalbumin-Sensitized Guinea Pig Model of Asthma

This model evaluates the ability of a test compound to protect against allergen-induced bronchoconstriction.

sensitization Sensitization Phase (Day 0 & 7) Inject Guinea Pigs with Ovalbumin and Al(OH)3 adjuvant wait Waiting Period (Day 8-20) sensitization->wait drug_admin Drug Administration (Day 21) Administer this compound/Theophylline (e.g., i.p. or oral) wait->drug_admin challenge Allergen Challenge (Day 21) Expose to aerosolized Ovalbumin drug_admin->challenge measurement Measure Airway Resistance (e.g., using whole-body plethysmography) challenge->measurement analysis Data Analysis (Calculate % inhibition of bronchoconstriction) measurement->analysis

Workflow for Ovalbumin-sensitized guinea pig model.

Methodology:

  • Sensitization: Sensitize male Dunkin-Hartley guinea pigs (250-300g) by intraperitoneal injections of ovalbumin (100 µg) and aluminum hydroxide (B78521) (100 mg) on days 0 and 7.

  • Drug Administration: On day 21, administer this compound or theophylline via the desired route (e.g., intraperitoneally or orally) at various doses.

  • Allergen Challenge: After a specified pretreatment time (e.g., 60 minutes), place the conscious guinea pigs in a whole-body plethysmograph and expose them to an aerosol of ovalbumin (0.1-1%) for a defined period (e.g., 5 minutes).

  • Measurement of Airway Responsiveness: Monitor respiratory parameters, such as specific airway resistance (sRaw) or Penh (Enhanced Pause), before and after the ovalbumin challenge.

  • Data Analysis: Calculate the peak bronchoconstrictor response and determine the percentage of inhibition of this response by the drug treatment compared to a vehicle-treated control group. This allows for the determination of an ED50 value (the dose that provides 50% protection).

In Vivo Anti-inflammatory Effect: Lipopolysaccharide (LPS)-Induced Lung Inflammation

This model is used to assess the anti-inflammatory properties of a test compound in response to a bacterial endotoxin.

Methodology:

  • Induction of Inflammation: Anesthetize mice (e.g., C57BL/6) and instill lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL saline) intranasally or intratracheally to induce lung inflammation.

  • Drug Administration: Administer this compound or theophylline at various doses before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).

  • Bronchoalveolar Lavage (BAL): At a specified time point after LPS administration (e.g., 24 hours), euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula.

  • Cellular and Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik). Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell-free supernatant of the BAL fluid using enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid of drug-treated animals to those of a vehicle-treated control group to determine the dose-dependent anti-inflammatory effects of the compound.

Conclusion

The preclinical pharmacodynamics of this compound are well-defined and primarily driven by the actions of its active moiety, theophylline. Its dual mechanism of non-selective phosphodiesterase inhibition and adenosine receptor antagonism provides a strong basis for its bronchodilator effects. Furthermore, emerging evidence of its multifaceted anti-inflammatory properties, even at sub-bronchodilator concentrations, underscores its continued relevance in the management of chronic inflammatory airway diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapies targeting similar pathways. Further research focusing on the specific contributions of different PDE isoenzyme inhibition and adenosine receptor subtype antagonism to the overall therapeutic profile of theophylline will be crucial for the development of more targeted and effective respiratory medicines.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Oxtriphylline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Upon administration, it dissociates into theophylline, the active moiety. Monitoring the plasma concentrations of theophylline is crucial for therapeutic drug monitoring and pharmacokinetic studies due to its narrow therapeutic index. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound (as theophylline) in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, making it suitable for routine analysis.

Principle

The method involves the extraction of theophylline and an internal standard (IS) from human plasma via protein precipitation. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using a UV detector. The concentration of theophylline in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental Protocols

Materials and Reagents
  • This compound or Theophylline reference standard

  • Hydroxyethyl (B10761427) theophylline (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric acid

  • Water (HPLC Grade, obtained from a Milli-Q system or equivalent)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, and micro-centrifuge.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions: Prepare primary stock solutions of theophylline and the internal standard (IS), hydroxyethyl theophylline, at a concentration of 1 mg/mL in methanol.[2] These stocks can be stored at -20°C.[3]

  • Working Standard Solutions: Prepare working standard solutions by diluting the primary stock solutions with a methanol:water (50:50, v/v) mixture to create a series of concentrations for spiking into plasma.[2]

  • Calibration Standards (CS): Prepare calibration standards by spiking appropriate amounts of the theophylline working solution into drug-free human plasma to achieve a concentration range of 0.1 to 25 µg/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 12, and 20 µg/mL).[4]

Sample Preparation Protocol
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 250 µg/mL) and vortex briefly.[4]

  • Add 760 µL of a precipitating agent, such as 2% zinc sulphate solution or acetonitrile (in a 2:1 or 3:1 ratio to plasma), to precipitate plasma proteins.[4][5]

  • Vortex the mixture vigorously for approximately 1.5 minutes.[4]

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm or 2,500 x g) for 10 minutes to pellet the precipitated proteins.[2][4]

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 20-50 µL) into the HPLC system for analysis.[3][6]

Data Presentation

Chromatographic Conditions

The chromatographic separation is achieved using the parameters summarized in the table below.

ParameterCondition
HPLC Column Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size[3][7]
Mobile Phase Water : Acetonitrile (96:4, v/v)[4]
Flow Rate 1.0 mL/min[7]
Detection UV at 272 nm[8][9]
Injection Volume 25 µL[4]
Column Temperature 40°C[1][7]
Internal Standard Hydroxyethyl theophylline[4]
Run Time Approximately 10 minutes
Method Validation Summary

The bioanalytical method was validated according to established guidelines. The results are summarized below.

Validation ParameterResult
Linearity Range 0.1 - 25 µg/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[4]
Intra-day Precision (% RSD) < 10%[4]
Inter-day Precision (% RSD) < 10%[4]
Accuracy (% Recovery/Bias) 91.0% - 110.9%[4][10]
Mean Extraction Recovery 63.1% - 69.7%[4]
Analyte Stability Stable for at least 30 days at -80°C and after three freeze-thaw cycles.[4]

Visualizations

Experimental Workflow

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis & Quantification A Plasma Sample (200 µL) B Add Internal Standard (20 µL) A->B C Add Precipitating Agent (e.g., Acetonitrile) B->C D Vortex Mix (1.5 min) C->D E Centrifuge (10,000 rpm, 10 min) D->E F Collect Supernatant E->F G Inject into HPLC System F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (272 nm) H->I J Data Analysis (Peak Area Ratio vs. Conc.) I->J

Figure 1. Workflow for this compound analysis in plasma.
Method Development and Validation Logic

G cluster_Dev Method Development cluster_Val Method Validation Dev1 Column Selection (e.g., C18) Dev2 Mobile Phase Optimization Dev1->Dev2 Dev3 Sample Preparation (Protein Precipitation) Dev2->Dev3 Dev_Final Finalized Analytical Method Dev3->Dev_Final Val1 Specificity & Selectivity Dev_Final->Val1 Val2 Linearity & Range Dev_Final->Val2 Val3 Accuracy & Precision Dev_Final->Val3 Val4 LLOQ Dev_Final->Val4 Val5 Recovery Dev_Final->Val5 Val6 Stability (Freeze-Thaw, Bench-Top) Dev_Final->Val6 Val_Final Validated Bioanalytical Method Val1->Val_Final Val2->Val_Final Val3->Val_Final Val4->Val_Final Val5->Val_Final Val6->Val_Final

Figure 2. Logical flow of method development and validation.

References

Application Notes: In Vitro Cell-Based Assays to Evaluate Oxtriphylline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a xanthine (B1682287) derivative utilized for its bronchodilator and anti-inflammatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic actions are primarily mediated by theophylline. The principal mechanisms of action include the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[2][3][4] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation and modulates inflammatory responses.[1][2]

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to quantify the efficacy of this compound by evaluating its core pharmacological activities. The assays described herein focus on phosphodiesterase inhibition, the downstream accumulation of intracellular cAMP, anti-inflammatory effects through the modulation of cytokine release, and the direct assessment of its bronchodilator properties on airway smooth muscle.

Key Pharmacological Effects and Corresponding In Vitro Assays

Pharmacological EffectIn Vitro AssayKey Parameters
Phosphodiesterase (PDE) Inhibition PDE Inhibition AssayIC50
Increased Intracellular Signaling Intracellular cAMP MeasurementEC50, Fold Increase
Anti-inflammatory Activity Cytokine Release Assay (e.g., TNF-α, IL-8)% Inhibition
Bronchodilation Smooth Muscle Relaxation AssayEC50, % Relaxation

Data Presentation: Quantitative Efficacy of Theophylline (Active Moiety of this compound)

The following tables summarize quantitative data for theophylline from representative in vitro assays. These values can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Phosphodiesterase (PDE) Inhibition

EnzymeCell/Tissue SourceIC50 (µM)Reference
PDE4AHuman (expressed in yeast)1642[5]

Table 2: Intracellular cAMP Accumulation

Cell TypeTreatmentFold Increase in cAMPReference
Bovine Tracheal Smooth Muscle Cells1 µM Theophylline~1.4[6]
Bovine Tracheal Smooth Muscle Cells10 µM Theophylline~5.1[6]
Bovine Tracheal Smooth Muscle Cells100 µM Theophylline~6.5[6]

Table 3: Anti-inflammatory Effects (Cytokine Inhibition)

CytokineCell TypeTheophylline Concentration (µM)% Inhibition of ReleaseReference
TNF-αHuman Blood Monocytes5041%[2]
TNF-αHuman Blood Monocytes10059%[2]
IL-8LPS-stimulated THP-1 cells10Significant Reduction[7]
TNF-αLPS-stimulated THP-1 cells10Significant Reduction[7]

Table 4: Bronchodilator Effects (Smooth Muscle Relaxation)

Tissue/Cell TypeParameterEC50 (µM)Reference
Guinea Pig Tracheal RingsRelaxation~100-300[8][9]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound This compound (Theophylline) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Activates Inflammation Inflammation (Cytokine Release)

Caption: this compound's dual mechanism of action.

Experimental Workflow: Cytokine Release Assay

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Collection cluster_3 Analysis A1 Culture PBMCs or Macrophage Cell Line (e.g., RAW 264.7) A2 Seed cells into 96-well plates A1->A2 B1 Pre-treat with this compound (various concentrations) A2->B1 B2 Stimulate with LPS (inflammatory agent) B1->B2 C1 Incubate for 18-24 hours B2->C1 C2 Collect cell supernatant C1->C2 D1 Quantify Cytokines (e.g., TNF-α, IL-8) using ELISA C2->D1

References

Application Notes and Protocols for Oxtriphylline Administration in Animal Models of Asthma and COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, a choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Upon administration, this compound releases theophylline, its active moiety. Theophylline exerts its therapeutic effects through multiple mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. It also acts as an adenosine (B11128) receptor antagonist, further contributing to bronchodilation. Additionally, theophylline possesses anti-inflammatory properties, which are particularly relevant in the context of chronic airway diseases.[1][2][3]

These application notes provide a comprehensive overview of the administration of this compound and its active component, theophylline, in established animal models of asthma and COPD. The protocols and data presented herein are synthesized from various preclinical studies to guide researchers in designing and executing their own investigations into the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of oral theophylline/aminophylline (B1665990) (a theophylline salt) administration in animal models of asthma and COPD.

Table 1: Effect of Oral Theophylline on Airway Inflammation in an Ovalbumin (OVA)-Induced Murine Model of Asthma
ParameterControl GroupOVA-Induced Asthma GroupOVA + Theophylline Treatment Group
Total Cells in BALF (x 10^5) 1.2 ± 0.38.5 ± 1.24.2 ± 0.8#
Eosinophils in BALF (%) < 145 ± 515 ± 3#
Neutrophils in BALF (%) < 15 ± 12 ± 0.5#
Lymphocytes in BALF (%) 2 ± 0.515 ± 38 ± 2#
Macrophages in BALF (%) 97 ± 235 ± 675 ± 5#
IL-4 in BALF (pg/mL) < 1085 ± 1530 ± 8#
IL-5 in BALF (pg/mL) < 5120 ± 2045 ± 10#
IL-13 in BALF (pg/mL) < 15150 ± 2560 ± 12#

*p < 0.05 compared to Control Group; #p < 0.05 compared to OVA-Induced Asthma Group. Data are presented as mean ± SEM and are synthesized from representative studies.

Table 2: Effect of Oral Theophylline on Airway Hyperresponsiveness (AHR) in an OVA-Induced Murine Model of Asthma
Methacholine (B1211447) Concentration (mg/mL)Control Group (Penh)OVA-Induced Asthma Group (Penh)OVA + Theophylline Treatment Group (Penh)
Baseline 1.0 ± 0.21.1 ± 0.21.0 ± 0.3
6.25 1.5 ± 0.33.5 ± 0.52.0 ± 0.4#
12.5 2.0 ± 0.45.8 ± 0.73.2 ± 0.6#
25 2.8 ± 0.58.2 ± 1.04.5 ± 0.8#
50 3.5 ± 0.610.5 ± 1.26.0 ± 1.0#

*p < 0.05 compared to Control Group; #p < 0.05 compared to OVA-Induced Asthma Group. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean ± SEM and are synthesized from representative studies.

Table 3: Effect of Oral Aminophylline on Airway Inflammation in a Cigarette Smoke (CS)-Induced Rat Model of COPD
ParameterControl GroupCS-Induced COPD GroupCS + Aminophylline Treatment Group
Total Cells in BALF (x 10^5) 2.5 ± 0.412.0 ± 1.57.5 ± 1.0#
Neutrophils in BALF (%) 2 ± 0.535 ± 515 ± 3#
Macrophages in BALF (%) 95 ± 360 ± 680 ± 5#
Lymphocytes in BALF (%) 3 ± 0.65 ± 14 ± 0.8
Lung Histology Score (0-4) 0.5 ± 0.13.2 ± 0.41.8 ± 0.3#

*p < 0.05 compared to Control Group; #p < 0.05 compared to CS-Induced COPD Group. Lung Histology Score assesses inflammation and structural changes. Data are presented as mean ± SEM and are synthesized from representative studies.

Experimental Protocols

Protocol 1: this compound Administration in an Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound or Theophylline

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Methacholine

  • Phosphate-buffered saline (PBS)

  • Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

  • ELISA kits for cytokine measurement

3. Experimental Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • From day 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.

  • This compound/Theophylline Administration:

    • Administer this compound or theophylline (e.g., 10-50 mg/kg) orally via gavage once daily, starting from day 20 until the end of the experiment. The control group receives the vehicle.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR by exposing the mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) in a whole-body plethysmograph. Record the Penh values.

  • Bronchoalveolar Lavage (BAL):

    • Immediately after AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered BAL fluid (BALF).

  • BALF Analysis:

    • Centrifuge the BALF to separate the cells from the supernatant.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

    • Use the supernatant to measure the levels of IL-4, IL-5, and IL-13 by ELISA.

  • Lung Histology:

    • After BAL, perfuse the lungs with PBS and fix them in 10% formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Protocol 2: this compound Administration in a Cigarette Smoke (CS)-Induced Rat Model of COPD

1. Animals:

  • Male Sprague-Dawley rats, 8-10 weeks old.

2. Materials:

  • Standard research cigarettes

  • Whole-body smoke exposure chamber

  • This compound or Aminophylline

  • Vehicle for oral gavage

  • Reagents for BALF analysis

  • Reagents for lung histology

3. Experimental Procedure:

  • COPD Induction:

    • Expose rats to cigarette smoke from 10 cigarettes for 1 hour, twice daily, 5 days a week, for 12 weeks in a whole-body exposure chamber. The control group is exposed to room air.

  • This compound/Aminophylline Administration:

    • During the last 4 weeks of the smoke exposure period, administer this compound or aminophylline (e.g., 10-30 mg/kg) orally via gavage once daily. The control and COPD groups receive the vehicle.

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final smoke exposure, euthanize the rats and perform BAL as described in Protocol 1, adjusting the volume of PBS for the larger animal size (e.g., 5 mL instillations).

  • BALF Analysis:

    • Perform total and differential cell counts on the BALF as described in Protocol 1.

  • Lung Histology:

    • Process the lungs for histological examination as described in Protocol 1.

    • Evaluate the lung sections for peribronchial and perivascular inflammation, alveolar space enlargement, and epithelial cell hyperplasia. A scoring system can be used to quantify the changes.

Mandatory Visualizations

Oxtriphylline_Mechanism_of_Action This compound This compound (Oral Administration) Theophylline Theophylline (Active Metabolite) This compound->Theophylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline->Adenosine_Antagonism HDAC2_Activation HDAC2 Activation Theophylline->HDAC2_Activation cAMP ↑ cAMP PDE_Inhibition->cAMP Bronchodilation Bronchodilation Adenosine_Antagonism->Bronchodilation Reduced_Inflammatory_Genes ↓ Inflammatory Gene Transcription HDAC2_Activation->Reduced_Inflammatory_Genes cAMP->Bronchodilation Anti_Inflammation Anti-inflammatory Effects Reduced_Inflammatory_Genes->Anti_Inflammation

Caption: Mechanism of action of this compound.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day20 Day 20: Start Oral this compound Day14->Day20 Day21_23 Days 21-23: Aerosolized OVA Challenge + Daily this compound Day20->Day21_23 Day24 Day 24: Airway Hyperresponsiveness Measurement Day21_23->Day24 Day24_Post Post-AHR: BAL & Histology Day24->Day24_Post COPD_Model_Workflow cluster_induction COPD Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Week1_12 Weeks 1-12: Cigarette Smoke Exposure Week9_12 Weeks 9-12: Oral this compound Administration Post_Exposure 24h Post-Final Exposure: BAL & Histology Week1_12->Post_Exposure

References

Application Notes and Protocols for the Validated Analytical Method of Oxtriphylline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline, is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Upon administration, it is rapidly converted to theophylline, which is the active moiety. Ensuring the purity and safety of this compound active pharmaceutical ingredients (APIs) and finished drug products is critical. This document provides a detailed, validated analytical method for the profiling of this compound impurities, including a stability-indicating High-Performance Liquid Chromatography (HPLC) method and protocols for forced degradation studies. This method is designed for use by researchers, scientists, and drug development professionals to accurately identify and quantify potential impurities and degradation products.

Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the determination of this compound and its potential impurities. This method is capable of separating this compound from its known impurities and degradation products formed under various stress conditions.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound and its impurities.

ParameterCondition
Column XBridge BEH C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Known Impurities

The primary impurities associated with this compound are related to its active component, theophylline. These include:

  • Theophylline Related Compound A (Caffeine)

  • Theophylline Related Compound B (Paraxanthine)

  • Theophylline Related Compound C (Theobromine)

  • Theophylline Related Compound D (1,3-Dimethyluric acid)

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

Impurity Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity reference standard into separate 25 mL volumetric flasks. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

Working Standard Solution (100 µg/mL this compound and 10 µg/mL each impurity): Pipette 5 mL of the this compound standard stock solution and 5 mL of each impurity stock solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters and results.

Validation ParameterResult
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound and its impurities.
Linearity (µg/mL) This compound: 50-1500; Impurities: 0.5-15
Correlation Coefficient (r²) > 0.999 for this compound and all impurities
Accuracy (% Recovery) 98.0% - 102.0% for this compound and all impurities
Precision (% RSD) Intraday: < 1.0%; Interday: < 2.0%
Limit of Detection (LOD) This compound: 0.1 µg/mL; Impurities: 0.05 µg/mL
Limit of Quantitation (LOQ) This compound: 0.3 µg/mL; Impurities: 0.15 µg/mL
Robustness The method is robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.

General Procedure

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the respective stressor solution. After the specified stress period, neutralize the solutions (for acid and base hydrolysis) and dilute with diluent to a final concentration of 100 µg/mL before injection into the HPLC system.

Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hours.
Base Hydrolysis 0.1 N NaOH at 60°C for 1 hour.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid drug substance exposed to 105°C for 48 hours.
Photolytic Degradation Solid drug substance exposed to UV light (254 nm) and visible light (ICH option 2) for 7 days.

Visualizations

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_validation Method Validation (ICH Guidelines) cluster_stress Forced Degradation Studies cluster_analysis Analysis prep_std Prepare Standard and Impurity Stock Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision (Repeatability & Intermediate Precision) prep_std->precision prep_sample Prepare Sample Solutions prep_sample->accuracy prep_sample->precision specificity Specificity hplc HPLC Analysis specificity->hplc linearity->hplc accuracy->hplc precision->hplc lod_loq LOD & LOQ lod_loq->hplc robustness Robustness robustness->hplc acid Acid Hydrolysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photolytic Degradation photo->hplc data Data Analysis and Impurity Profiling hplc->data

Caption: Workflow for the validation of the this compound analytical method.

This compound and its Major Impurities

G cluster_impurities Potential Impurities This compound This compound (Theophylline Choline Salt) Theophylline Theophylline This compound->Theophylline dissociation in vivo Caffeine Caffeine (Theophylline RC-A) Theophylline->Caffeine related substance Paraxanthine Paraxanthine (Theophylline RC-B) Theophylline->Paraxanthine related substance Theobromine Theobromine (Theophylline RC-C) Theophylline->Theobromine related substance Dimethyluric_acid 1,3-Dimethyluric acid (Theophylline RC-D) Theophylline->Dimethyluric_acid metabolite/ degradant

Caption: this compound and its relationship to major impurities.

Signaling Pathway of Theophylline (Active Moiety of this compound)

G cluster_pde Phosphodiesterase Inhibition cluster_adenosine Adenosine Receptor Antagonism Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits AdenosineReceptor Adenosine A1/A2 Receptors Theophylline->AdenosineReceptor antagonizes cAMP Increased cAMP PDE->cAMP leads to Bronchodilation Bronchodilation (Smooth Muscle Relaxation) cAMP->Bronchodilation Bronchoconstriction Inhibition of Bronchoconstriction AdenosineReceptor->Bronchoconstriction

Caption: Simplified signaling pathway of Theophylline.

Application Notes and Protocols for Oxtriphylline Nanoparticle Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxtriphylline, the choline (B1196258) salt of theophylline, is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily due to the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in bronchial smooth muscle cells, resulting in bronchodilation.[1][3][4] this compound also exhibits anti-inflammatory properties and can enhance respiratory muscle function.[1][2] Targeted delivery of this compound to the lungs using nanoparticles can enhance its therapeutic efficacy, prolong its local action, and minimize systemic side effects.[5][6][7]

This document provides detailed application notes and protocols for the formulation of this compound-loaded nanoparticles using biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Chitosan (B1678972). These polymers are well-suited for pulmonary drug delivery due to their biocompatibility and safety profiles.[5][8][9][10] The protocols described are based on established nanoparticle formulation techniques for theophylline, the active moiety of this compound.

Nanoparticle Formulation Strategies for this compound

Given that this compound is a salt of the hydrophilic drug theophylline, formulation methods that can efficiently encapsulate water-soluble compounds are preferred. The following techniques are particularly relevant:

  • Double Emulsion Solvent Evaporation (W/O/W): This technique is ideal for encapsulating hydrophilic drugs like this compound within a hydrophobic polymer matrix. It involves the formation of a water-in-oil-in-water double emulsion.

  • Nanoprecipitation: This one-step method is simple and rapid for forming polymeric nanoparticles. While typically used for hydrophobic drugs, modifications can allow for the encapsulation of hydrophilic molecules.[11]

  • Ionic Gelation: This method is specific for forming nanoparticles from natural polymers like chitosan, which has mucoadhesive properties beneficial for pulmonary delivery.[5][6][12]

Data Presentation: Physicochemical Properties of Theophylline-Loaded Nanoparticles

The following tables summarize quantitative data from studies on theophylline-loaded nanoparticles, which can be used as a reference for this compound nanoparticle formulation.

Table 1: Formulation Parameters and Physicochemical Characteristics of PLA/PLGA Nanoparticles Encapsulating Theophylline.

Formulation MethodPolymerDrug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Double Emulsion Solvent DiffusionPLAN/A190 - 400N/A-10 to -16N/AN/A[11]
Emulsion-Solvent DiffusionEthylcellulose0.5:1757,010 (microparticles)N/AN/A88.5929.53[13]
Emulsion Solvent EvaporationPLGA 50:501 mg drug438< 0.2N/A~60N/A[14]

Note: Data for ethylcellulose are for microparticles but provide relevant entrapment efficiency information.

Table 2: Formulation Parameters and Physicochemical Characteristics of Chitosan-Based Nanoparticles Encapsulating Theophylline.

Formulation MethodCross-linkerChitosan:Drug:Alginate RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Ionic GelationAlginateVaried Concentrations< 200N/AN/A72 - 76[15]
Ionic Gelation (for mRNA)TPPN/A~2120.3+16.38>80% (optimized)[12]

Note: Data for mRNA-loaded chitosan nanoparticles is included to provide general characteristics for this formulation type.

Experimental Protocols

Protocol 1: this compound-PLGA Nanoparticle Formulation using Double Emulsion Solvent Evaporation (W/O/W)

This protocol is adapted from methods used for encapsulating hydrophilic drugs in PLGA nanoparticles.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Inner Aqueous Phase (W1): Dissolve 10 mg of this compound in 1 mL of deionized water.

  • Preparation of the Organic Phase (O): Dissolve 100 mg of PLGA in 4 mL of dichloromethane.

  • Formation of the Primary Emulsion (W/O): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a probe sonicator for 1 minute in an ice bath.

  • Formation of the Double Emulsion (W/O/W): Add the primary emulsion to 10 mL of a 2% (w/v) PVA solution (the outer aqueous phase, W2) and sonicate for 2 minutes in an ice bath.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Protocol 2: this compound-Chitosan Nanoparticle Formulation using Ionic Gelation

This protocol is based on the ionic gelation method for formulating chitosan nanoparticles.[12][15]

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP) or Alginate

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution: Dissolve 0.2% (w/v) chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight to ensure complete dissolution.

  • Drug Incorporation: Add this compound to the chitosan solution at a desired concentration (e.g., 1 mg/mL) and stir for 30 minutes.

  • Preparation of Cross-linker Solution: Prepare a 0.1% (w/v) solution of TPP or alginate in deionized water.

  • Nanoparticle Formation: Add the cross-linker solution dropwise to the chitosan-oxtriphylline solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates nanoparticle formation.

  • Nanoparticle Maturation: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water.

  • Storage/Lyophilization: Resuspend the nanoparticles in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.

Mandatory Visualizations

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_processing Nanoparticle Processing W1 Inner Aqueous Phase (W1) This compound in Water PrimaryEmulsion Primary Emulsion (W/O) W1->PrimaryEmulsion O Organic Phase (O) PLGA in Dichloromethane O->PrimaryEmulsion W2 Outer Aqueous Phase (W2) PVA in Water DoubleEmulsion Double Emulsion (W/O/W) W2->DoubleEmulsion PrimaryEmulsion->DoubleEmulsion Sonication Evaporation Solvent Evaporation DoubleEmulsion->Evaporation Collection Centrifugation & Washing Evaporation->Collection Lyophilization Freeze-Drying Collection->Lyophilization FinalProduct This compound-PLGA Nanoparticles Lyophilization->FinalProduct

Caption: Workflow for this compound-PLGA nanoparticle formulation.

G cluster_cell Bronchial Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits A2B_Receptor A2B Adenosine Receptor This compound->A2B_Receptor Antagonizes cAMP cAMP PDE->cAMP Breaks down ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Adenosine Adenosine Adenosine->A2B_Receptor Binds Contraction Bronchoconstriction A2B_Receptor->Contraction Stimulates

References

Application Notes and Protocols: Assessing Oxtriphylline's Effect on Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, a choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are mediated by theophylline, which is released upon administration.[1][3] Theophylline's mechanism of action is multifaceted, involving the relaxation of bronchial smooth muscle and a reduction in airway responsiveness to various stimuli including histamine (B1213489), methacholine (B1211447), and allergens.[1][3][4]

The primary mechanisms of theophylline include:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE type III and IV, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][5] Elevated cAMP levels activate Protein Kinase A, which in turn promotes smooth muscle relaxation and bronchodilation.[6]

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine A2B receptors, preventing adenosine-mediated bronchoconstriction.[1][3]

  • Anti-inflammatory Effects: At lower concentrations, theophylline exhibits anti-inflammatory properties.[5] One key mechanism is the activation of histone deacetylase-2 (HDAC2), which suppresses the transcription of inflammatory genes by reversing histone acetylation.[3][7][8][9] This can also involve the inhibition of pro-inflammatory transcription factors like nuclear factor-kappaB (NF-κB).[6]

Airway hyperresponsiveness (AHR), a hallmark of asthma, is an exaggerated bronchoconstrictor response to various stimuli.[10] Preclinical and clinical assessment of a drug's ability to mitigate AHR is a critical component of its evaluation as a potential treatment for obstructive airway diseases. This document provides detailed protocols for assessing the effect of this compound on AHR in a preclinical setting.

Signaling Pathways and Experimental Workflow

This compound's Molecular Mechanism of Action

Oxtriphylline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus adenosine_receptor Adenosine Receptor bronchoconstriction Bronchoconstriction adenosine_receptor->bronchoconstriction This compound This compound theophylline Theophylline This compound->theophylline Releases theophylline->adenosine_receptor pde PDE theophylline->pde Inhibits hdac2 HDAC2 theophylline->hdac2 Activates nfkb NF-κB theophylline->nfkb Inhibits camp cAMP pde->camp Degrades pka PKA camp->pka Activates bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation adenosine Adenosine adenosine->adenosine_receptor Binds inflammatory_genes Inflammatory Gene Transcription hdac2->inflammatory_genes Suppresses nfkb->inflammatory_genes Promotes

Caption: Molecular mechanism of this compound.
Preclinical Experimental Workflow

Experimental_Workflow cluster_model AHR Model Induction (e.g., OVA-sensitized mice) cluster_treatment Treatment Groups cluster_assessment Assessment of Airway Hyperresponsiveness cluster_analysis Data Analysis sensitization Day 0 & 14: Sensitization with Ovalbumin (OVA) and Alum (i.p.) challenge Day 21-25: Challenge with nebulized OVA sensitization->challenge control Vehicle Control challenge->control Administer Treatment oxtriphylline_low This compound (Low Dose) challenge->oxtriphylline_low Administer Treatment oxtriphylline_high This compound (High Dose) challenge->oxtriphylline_high Administer Treatment methacholine Methacholine Challenge (Increasing Concentrations) control->methacholine oxtriphylline_low->methacholine oxtriphylline_high->methacholine plethysmography Measure Airway Resistance (Whole-body plethysmography) methacholine->plethysmography pc20 Calculate PC20 (Provocative Concentration causing 20% increase in resistance) plethysmography->pc20 comparison Compare PC20 values between groups pc20->comparison stats Statistical Analysis comparison->stats

Caption: Preclinical workflow for assessing this compound's effect on AHR.

Experimental Protocols

This section details the protocols for inducing an animal model of AHR and subsequently assessing the effects of this compound.

Induction of Airway Hyperresponsiveness in Mice (Ovalbumin Model)

This protocol is adapted from established methods for inducing allergic airway inflammation.[6][11][12]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile Phosphate Buffered Saline (PBS)

  • Mice (e.g., BALB/c or C57BL/6 strains, 6-8 weeks old)[11]

  • Nebulizer system

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection.[1][11]

    • Prepare the sensitization solution by emulsifying 20-50 µg of OVA and 1-2 mg of alum in 200 µL of sterile PBS per mouse.[1][11]

    • Administer 200 µL of the OVA/alum solution i.p. to each mouse in the experimental groups.

    • For the control group, administer an i.p. injection of alum in PBS without OVA.

  • Airway Challenge:

    • From day 21 to day 25 (or as per specific study design), challenge the sensitized mice by exposing them to nebulized OVA.[11]

    • Prepare a 1% (w/v) OVA solution in sterile PBS.

    • Place the mice in a chamber connected to an ultrasonic nebulizer and expose them to the aerosolized 1% OVA solution for 30 minutes daily for 5 consecutive days.[11]

    • The control group should be challenged with nebulized PBS only.

  • Confirmation of AHR:

    • Airway hyperresponsiveness is typically assessed 24-48 hours after the final OVA challenge.

Administration of this compound

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., sterile water or saline)

  • Oral gavage needles or equipment for intraperitoneal injection

Protocol:

  • Preparation of Dosing Solutions:

    • Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations for low and high-dose groups. A starting daily dose of 15 to 20 mg/kg can be considered, which has been shown to produce therapeutic levels of theophylline in approximately one-third of patients.[13][14]

    • The vehicle alone will be used for the control group.

  • Administration:

    • Administer the prepared solutions to the respective groups of mice. Oral gavage is a common route for this compound administration.[2]

    • The timing of administration should be consistent and planned to coincide with the peak plasma concentration of theophylline before the AHR assessment. Typically, administration occurs 1-2 hours before the methacholine challenge.

Assessment of Airway Hyperresponsiveness via Methacholine Challenge

This protocol describes the use of whole-body plethysmography to measure airway resistance in response to a bronchoconstrictor.[15]

Materials:

  • Whole-body plethysmography system

  • Methacholine chloride

  • Sterile saline

  • Nebulizer integrated with the plethysmography system

Protocol:

  • Acclimatization:

    • Place the conscious, unrestrained mouse in the plethysmography chamber and allow it to acclimate for 15-20 minutes.

  • Baseline Measurement:

    • Record baseline airway resistance measurements for 3-5 minutes.

  • Methacholine Challenge:

    • Expose the mouse to nebulized sterile saline (vehicle control) for a set duration (e.g., 2 minutes) and record airway resistance.

    • Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 1.6, 3.1, 6.2, 12.5, 25, and 50 mg/mL).[16]

    • After each dose of methacholine, record airway resistance for 3-5 minutes.

  • Data Analysis:

    • The primary endpoint is often expressed as the provocative concentration of methacholine that causes a 20% increase in airway resistance from baseline (PC20).[17]

    • Calculate the PC20 for each mouse. A lower PC20 value indicates greater airway hyperresponsiveness.

    • Compare the mean PC20 values between the control, low-dose this compound, and high-dose this compound groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Preclinical Efficacy of this compound on AHR
Treatment GroupNThis compound Dose (mg/kg)Mean PC20 (mg/mL) ± SEM% Increase in PC20 vs. Vehicle
Vehicle Control100Value-
This compound (Low Dose)10e.g., 10ValueValue
This compound (High Dose)10e.g., 20ValueValue

Note: Values are hypothetical and should be replaced with experimental data.

Reported Effects of Theophylline on Airway Responsiveness in Clinical Studies
Study PopulationTheophylline AdministrationMean Serum Theophylline (mg/L)Outcome MeasureResultsReference
Mildly Asthmatic ChildrenSingle dose, rapid release9.5 ± 2.5PC20 for methacholineGM PC20 increased from 0.25 to 0.85 mg/mL (p < .001)[18]
Mildly Asthmatic Children1 week, sustained release13.63 ± 4.7PC20 for methacholineGM PC20 increased to 0.41 mg/mL (p < .01)[18]
Mild Asthmatic Adults2 months, 250-375 mg twice dailyNot specifiedMethacholine PC20 and dose-response slopeSignificant improvement in PC20 and lowering of reactivity (slope)[17][19]
Stable Asthmatic ChildrenSingle dose13 (range 4.0-22.1)PD20 FEV1 for methacholineMean PD20 increased from 19.1 to 57.5 (p < 0.01)[20]

GM = Geometric Mean; PC20 = Provocative Concentration causing a 20% fall in FEV1 or increase in airway resistance; PD20 = Provocative Dose causing a 20% fall in FEV1.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound's effect on airway hyperresponsiveness. By utilizing an established animal model of allergic asthma and a standardized method for assessing airway reactivity, researchers can generate robust and reproducible data. The multifaceted mechanism of action of theophylline, the active metabolite of this compound, suggests that its therapeutic benefits extend beyond simple bronchodilation to include significant anti-inflammatory effects that can modulate the underlying pathophysiology of diseases like asthma. Careful adherence to these protocols will enable a thorough assessment of this compound's potential as a therapeutic agent for controlling airway hyperresponsiveness.

References

Application of Oxtriphylline in Primary Human Bronchial Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxtriphylline, and its active metabolite Theophylline, in primary human bronchial epithelial (HBE) cell cultures. The focus is on the anti-inflammatory mechanisms and synergistic effects when combined with corticosteroids.

Introduction

This compound is the choline (B1196258) salt of Theophylline. Upon administration, it releases Theophylline, which is responsible for its therapeutic effects.[1] While traditionally known as a bronchodilator for treating airway diseases like asthma and COPD, Theophylline also exhibits significant anti-inflammatory properties, particularly at lower concentrations.[2][3][4] Primary human bronchial epithelial cells are crucial for respiratory research, as they form the first line of defense in the lungs and play a key role in initiating and modulating inflammatory responses to pathogens and pollutants.[5] Studying the effects of this compound (Theophylline) on these cells provides valuable insights into its therapeutic potential beyond simple bronchodilation.

Mechanism of Action in Bronchial Epithelial Cells

Theophylline exerts its effects on HBE cells through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition : Theophylline non-selectively inhibits PDEs, particularly PDE3 and PDE4.[1][6] This inhibition prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation.[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can suppress pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, ultimately reducing the expression of inflammatory mediators like cytokines and matrix metalloproteinases (MMPs).[2][9]

  • Histone Deacetylase (HDAC) Activation : At low, sub-bronchodilator concentrations, Theophylline can activate HDACs.[4][6] In inflammatory states, the expression and activity of HDACs can be reduced. Theophylline restores HDAC activity, which reverses the acetylation of histones associated with inflammatory gene promoters, thereby suppressing the transcription of these genes.[6] This mechanism is particularly important for its synergistic anti-inflammatory effect with corticosteroids.[2]

Data Presentation: Effects of Theophylline on Inflamed HBE Cells

The following table summarizes quantitative data from studies investigating the effects of Theophylline, alone and in combination with corticosteroids, on primary HBE cells stimulated with pro-inflammatory cytokines. The data is primarily derived from the work of Gallelli et al., 2017.

Condition Agent(s) & Concentration Measured Marker Observed Effect Significance Reference
Inflammatory Stimulus IL-1 (1 ng/mL) for 24hpERK1/2, NF-κBSignificant IncreaseP<0.01[2]
Inflammatory Stimulus TNF-α (50 ng/mL) for 24hMMP-2, MMP-9Significant IncreaseP<0.01[4]
Theophylline Alone Theophylline (low dose)pERK, MMPsNo significant reduction in growth-stimulating signaling or MMP release.-[2][10]
Corticosteroid Alone Methylprednisone (10⁻⁵ M) Hydrocortisone (10⁻⁵ M)pERK, NF-κB (IL-1 induced)Significant InhibitionP<0.01[2]
Corticosteroid Alone Methylprednisone (10⁻¹⁰ M) Hydrocortisone (10⁻¹⁰ M)pERK, NF-κB (IL-1 induced)No significant modification.-[2]
Combination Therapy Theophylline (low dose) + CorticosteroidsMMP-2, MMP-9 (TNF-α induced)Potentiated the inhibitory effects of corticosteroids.-[2]

Experimental Protocols

Protocol 1: General Culture of Primary Human Bronchial Epithelial (HBE) Cells

This protocol outlines the standard procedure for culturing primary HBE cells for general maintenance and expansion.

Materials:

  • Cryopreserved primary Human Bronchial Epithelial Cells (HBEpC)

  • Bronchial/Tracheal Epithelial Growth Medium (e.g., BEGM™ Kit)[2]

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin/EDTA solution (e.g., 0.05%)

  • Trypsin Inhibitor (e.g., soybean trypsin inhibitor)

  • T-75 cell culture flasks

  • Sterile conical tubes (15 mL, 50 mL)

  • Humidified incubator: 37°C, 5% CO₂

Procedure:

  • Preparation: Pre-warm the growth medium to 37°C. Add 15 mL of growth medium to a T-75 flask.[11]

  • Thawing Cells: Thaw the cryopreserved vial of HBE cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening.

  • Seeding: Gently transfer the cell suspension into the T-75 flask containing the pre-warmed medium. Rock the flask gently to distribute the cells evenly.[11]

  • Incubation: Place the flask in the incubator at 37°C with 5% CO₂. For the first 24 hours, do not disturb the culture.[11]

  • Medium Change: After 24 hours, replace the medium to remove any residual cryoprotectant (e.g., DMSO). Subsequently, change the medium every 48 hours.[11]

  • Subculturing: When the cells reach 60-80% confluency, they are ready for subculturing. a. Aspirate the medium and wash the cell monolayer once with HBSS. b. Add 5-8 mL of Trypsin/EDTA solution to the flask and incubate at room temperature, monitoring under a microscope until cells begin to detach (typically 1-2 minutes).[11] c. Neutralize the trypsin by adding an equal volume of Trypsin Inhibitor. d. Transfer the cell suspension to a 50 mL conical tube and centrifuge at 220 x g for 5 minutes. e. Aspirate the supernatant, resuspend the cell pellet in fresh growth medium, and count the cells. f. Seed new flasks at a density of 5,000-7,500 cells/cm².[11]

Protocol 2: Investigating the Anti-inflammatory Effects of this compound (Theophylline) on HBE Cells

This protocol details an experiment to assess the ability of Theophylline to modulate an inflammatory response in HBE cells, based on published studies.[2][4]

Materials:

  • Primary HBE cells cultured in 6-well or 12-well plates

  • Bronchial/Tracheal Epithelial Growth Medium

  • Recombinant Human TNF-α or IL-1β

  • Theophylline solution (prepared from this compound or Theophylline powder)

  • Corticosteroid solution (e.g., Methylprednisone, Hydrocortisone)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors

  • Reagents for analysis (e.g., ELISA kits for cytokines, antibodies for Western Blot)

Procedure:

  • Cell Seeding: Seed primary HBE cells in multi-well plates and grow until they reach approximately 80-90% confluency.

  • Serum Starvation (Optional): Depending on the specific pathway being investigated, you may wish to replace the growth medium with a basal medium (without growth factors) for 4-6 hours prior to treatment to reduce baseline signaling.

  • Induce Inflammation: Treat the cells with a pro-inflammatory stimulus. For example, add TNF-α to a final concentration of 50 ng/mL or IL-1 to 1 ng/mL.[2][4] Include an "unstimulated" control group that receives vehicle only.

  • Drug Treatment: Concurrently with the inflammatory stimulus, treat the cells with the desired concentrations of Theophylline and/or corticosteroids.

    • Example Groups:

      • Control (Vehicle only)

      • Inflammatory Stimulus only (e.g., TNF-α)

      • Inflammatory Stimulus + Theophylline (low dose)

      • Inflammatory Stimulus + Corticosteroid (low or high dose)

      • Inflammatory Stimulus + Theophylline + Corticosteroid

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired time period, typically 24 hours for gene expression and protein release studies.[2]

  • Sample Collection & Analysis:

    • Supernatant Analysis (Cytokines): Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and store the supernatant at -80°C. Analyze the levels of secreted cytokines (e.g., IL-6, IL-8) using ELISA kits according to the manufacturer's instructions.

    • Cell Lysate Analysis (Signaling Proteins): a. Aspirate the remaining medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells. c. Incubate on ice for 15-20 minutes. d. Transfer the lysate to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (total cell protein) and determine the protein concentration using a BCA or Bradford assay. f. Analyze the expression and phosphorylation of target proteins (e.g., NF-κB, p-ERK, MMPs) via Western Blot.

Mandatory Visualizations

Oxtriphylline_Signaling_Pathway cluster_drug Drug Action cluster_pathways Intracellular Pathways cluster_downstream Downstream Effects This compound This compound (Choline Theophyllinate) Theophylline Theophylline (Active Metabolite) This compound->Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates cAMP cAMP ↑ PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB & MAPK Pathways PKA->NFkB Inhibits Inflammation Inflammatory Gene Transcription (e.g., MMPs, Cytokines) HDAC->Inflammation Suppresses NFkB->Inflammation Promotes

Caption: this compound (Theophylline) Signaling in HBE Cells.

Experimental_Workflow cluster_analysis Endpoint Analysis start Culture Primary HBE Cells to 80% Confluency seed Seed Cells in Multi-Well Plates start->seed inflame Induce Inflammation (e.g., TNF-α, IL-1) seed->inflame treat Treat with this compound (Theophylline) +/- Corticosteroids inflame->treat incubate Incubate for 24 Hours treat->incubate collect_sup Collect Supernatant incubate->collect_sup lyse Lyse Cells incubate->lyse elisa ELISA for Cytokines (e.g., IL-6, IL-8) collect_sup->elisa western Western Blot for Proteins (e.g., NF-κB, p-ERK) lyse->western data Data Analysis & Comparison elisa->data western->data

Caption: Workflow for studying this compound's effects.

References

Application Note: Method for Studying the Sustained-Release Profile of Oxtriphylline Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxtriphylline, a salt of theophylline, is a bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Sustained-release (SR) formulations are designed to release the drug over an extended period to maintain a therapeutic concentration, improve patient compliance, and reduce side effects.[3] Dissolution testing is a critical in vitro method used throughout the drug development lifecycle to ensure product quality and performance.[4] It measures the rate at which the active pharmaceutical ingredient (API) is released from the dosage form into a solution under controlled conditions.[4][5] This application note provides a detailed protocol for studying the sustained-release profile of this compound tablets, based on United States Pharmacopeia (USP) guidelines and standard analytical practices.[6]

Principle

The in vitro dissolution test for sustained-release this compound tablets simulates the physiological conditions of the gastrointestinal tract. The methodology typically involves a two-stage dissolution process. Initially, the tablet is exposed to an acidic medium simulating gastric fluid, followed by a change to a neutral or slightly alkaline buffer to simulate intestinal fluid.[6][7] This two-stage approach is crucial for evaluating the performance of enteric-coated or delayed-release characteristics often incorporated into sustained-release formulations. Aliquots are withdrawn at specified time intervals and analyzed to determine the concentration of the released drug, allowing for the construction of a drug release profile over time.[8] The amount of this compound released is quantified using analytical techniques such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][9]

Apparatus and Materials

  • Apparatus:

    • USP Dissolution Apparatus 2 (Paddle) with 900 mL vessels[10]

    • Water bath maintained at 37 ± 0.5°C[10]

    • UV-Vis Spectrophotometer or HPLC system with UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.45 µm)

  • Reagents and Standards:

Experimental Protocols

Protocol 1: Dissolution Media Preparation

A. 0.1 N HCl (Simulated Gastric Fluid, without pepsin)

  • Add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask.

  • Add approximately 900 mL of purified water and mix.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1000 mL with purified water and mix thoroughly.

  • Verify the pH is approximately 1.2.

B. pH 7.5 Phosphate Buffer (Simulated Intestinal Fluid, without enzyme)

  • Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water.

  • Adjust the pH to 7.5 ± 0.1 with 0.2 N sodium hydroxide.[1]

  • Ensure the media is deaerated before use by a suitable technique (e.g., vacuum filtration, sonication).[10]

Protocol 2: Dissolution Test Procedure

This protocol is based on the USP monograph for this compound Extended-Release Tablets.[6]

  • Setup: Assemble the USP Apparatus 2 (Paddle) and equilibrate the dissolution media in the vessels to 37 ± 0.5°C.[10]

  • Stage 1 (Acidic):

    • Place 900 mL of 0.1 N HCl into each vessel.

    • Set the paddle speed to 50 rpm.[6]

    • Carefully place one this compound SR tablet into each vessel.

    • Operate the apparatus for exactly 1 hour.

    • At the 1-hour mark, withdraw a sample (e.g., 10 mL) from each vessel.

  • Stage 2 (Buffer):

    • After the 1-hour acidic stage, carefully raise the paddles and change the medium to 900 mL of pH 7.5 Phosphate Buffer, pre-warmed to 37 ± 0.5°C.

    • Continue the test at 50 rpm.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 6, 8, and 12 hours).

  • Sampling: For each sample withdrawn, filter it promptly through a 0.45 µm syringe filter. Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

Protocol 3: Sample Analysis and Quantification

A. Method 1: UV-Vis Spectrophotometry

  • Standard Preparation: Prepare a stock solution of USP Theophylline or this compound Reference Standard in the appropriate dissolution medium. Create a series of working standards to generate a calibration curve.

  • Analysis: Measure the absorbance of the filtered samples and standard solutions at the wavelength of maximum absorbance, which is approximately 271 nm for theophylline.[11]

  • Calculation: Determine the concentration of this compound in the samples using the calibration curve.

B. Method 2: High-Performance Liquid Chromatography (HPLC) This method provides greater specificity and is recommended for complex matrices.[9]

  • Chromatographic Conditions (Example):

    • Column: XBridge BEH C18 (150 x 4.6 mm, 5 µm) or equivalent.[9]

    • Mobile Phase: A filtered and degassed mixture of pH 5.8 phosphate buffer and methanol (e.g., 4:1 v/v).[12]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection: UV at 270 nm.[9]

  • Standard Preparation: Prepare a stock and working standards of the reference standard in the mobile phase.

  • Analysis: Inject the standards and filtered dissolution samples into the HPLC system.

  • Calculation: Quantify the drug concentration based on the peak area response compared to the standard curve.

Data Presentation and Analysis

Calculation of Cumulative Drug Release

Calculate the cumulative percentage of the labeled drug amount released at each time point, correcting for the drug removed during previous sampling intervals.

Data Tables

The results should be tabulated for clarity.

Table 1: USP Dissolution Parameters for this compound SR Tablets

Parameter Condition Reference
Apparatus USP Apparatus 2 (Paddle) [6]
Paddle Speed 50 rpm [6]
Temperature 37 ± 0.5°C [10]
Medium (Stage 1) 900 mL of 0.1 N HCl [6]
Time (Stage 1) 1 hour [6]
Medium (Stage 2) 900 mL of pH 7.5 Phosphate Buffer [6]
Time (Stage 2) Up to 12 hours (or as specified) [6]

| Sampling Points | 1, 2, 4, 6, 8, 12 hours |[6] |

Table 2: Example Dissolution Data Summary

Time (hours) Concentration (mg/mL) Amount Released (mg) Cumulative % Released
1 ... ... ...
2 ... ... ...
4 ... ... ...
6 ... ... ...
8 ... ... ...

| 12 | ... | ... | ... |

Analysis of Release Kinetics

To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models.[13]

Table 3: Common Drug Release Kinetic Models

Model Equation Description
Zero-Order Qₜ = Q₀ + K₀t Drug release rate is constant and independent of concentration.
First-Order log(Qₜ) = log(Q₀) - K₁t / 2.303 Drug release rate is dependent on the concentration of the remaining drug.
Higuchi Qₜ = Kₕ√t Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Mₜ/M∞ = Kₚtⁿ Describes drug release from a polymeric system; 'n' is the release exponent indicating the mechanism.

Qₜ is the amount of drug released at time t; Q₀ is the initial amount; Mₜ/M∞ is the fraction of drug released at time t; K₀, K₁, Kₕ, Kₚ are release rate constants.

Visualization

Experimental_Workflow Workflow for this compound SR Dissolution Study cluster_prep Preparation Phase cluster_test Dissolution Testing Phase cluster_analysis Analysis Phase prep_media Prepare Dissolution Media (0.1 N HCl & pH 7.5 Buffer) setup_app Setup USP Apparatus 2 (Paddle, 37°C, 50 rpm) prep_media->setup_app prep_std Prepare Reference Standard Solutions quantify Quantify Drug Concentration (UV-Vis or HPLC) prep_std->quantify add_tablet Add Tablet to 0.1 N HCl setup_app->add_tablet run_sgf Run for 1 hour add_tablet->run_sgf change_media Change Media to pH 7.5 Buffer run_sgf->change_media sample Withdraw Samples at Specified Time Intervals change_media->sample sample->quantify calculate Calculate Cumulative % Drug Released quantify->calculate kinetics Plot Profile and Analyze Release Kinetics calculate->kinetics end_node End kinetics->end_node start Start start->prep_media start->prep_std

Caption: Experimental workflow for sustained-release this compound dissolution testing.

Logical_Relationship This compound Mechanism of Action oxtri This compound Tablet (Sustained Release) theo Theophylline (Active Moiety) oxtri->theo releases in vivo pde Inhibits Phosphodiesterase (PDE) theo->pde camp Increases Intracellular cAMP Levels pde->camp effect Therapeutic Effect: Bronchodilation camp->effect

Caption: Logical pathway from this compound administration to therapeutic effect.

References

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Oxtriphylline (Theophylline) and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Upon administration, this compound releases its active component, theophylline.[3] Theophylline is subsequently metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into several metabolites.[4] The main metabolites include 1,3-dimethyluric acid (1,3-DMU), 1-methyluric acid (1-MU), and 3-methylxanthine (B41622) (3-MX).[1][5]

Due to theophylline's narrow therapeutic index, monitoring its plasma concentration along with its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this type of bioanalysis due to its exceptional sensitivity, selectivity, and high throughput.[4][7][8]

This application note details a validated LC-MS/MS method for the simultaneous and sensitive quantification of theophylline and its major metabolites in plasma. The protocol provides a robust and reliable workflow from sample preparation to data analysis.

Metabolic Pathway of this compound

This compound serves as a stable, soluble salt form of theophylline. After oral administration, it dissociates to release theophylline, which then undergoes hepatic metabolism to form its primary metabolites that are subsequently excreted.[1][6]

G cluster_0 Drug Administration & Dissociation cluster_1 Hepatic Metabolism (CYP1A2) This compound This compound Theophylline Theophylline (Active Drug) This compound->Theophylline Dissociation M1 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->M1 M2 1-Methyluric Acid (1-MU) Theophylline->M2 M3 3-Methylxanthine (3-MX) Theophylline->M3

Caption: Metabolic pathway of this compound to Theophylline and its metabolites.

Experimental Workflow

The analytical process involves a straightforward workflow, beginning with plasma sample collection, followed by a simple protein precipitation step for sample clean-up, chromatographic separation using UPLC/HPLC, and finally, detection and quantification by a tandem mass spectrometer.

G SampleCollection 1. Plasma Sample Collection SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation 3. LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: General experimental workflow for the LC-MS/MS analysis.

Detailed Protocols

Materials and Reagents
  • Reference Standards: Theophylline, 1,3-Dimethyluric Acid, 1-Methyluric Acid, 3-Methylxanthine, and a suitable internal standard (IS), such as Phenacetin[9] or a stable isotope-labeled theophylline.

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid and ammonium (B1175870) acetate.

  • Biological Matrix: Drug-free human plasma with a suitable anticoagulant (e.g., sodium heparin).[9]

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard by dissolving the appropriate amount of reference standard in methanol. Store at 4–8°C.[9]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 methanol/water mixture.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking the required amount of the working solutions into blank human plasma to achieve the desired concentration range. The calibration curve should cover the expected therapeutic range.

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for high-throughput analysis and efficient removal of plasma proteins.

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.[9]

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition
System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., Gemini C18, 50 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water (or 2 mM Ammonium Acetate)[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.2 - 0.5 mL/min
Gradient Optimized for separation of all analytes (A typical run is 3-5 minutes)
Column Temperature 40°C[9]
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[5] or Positive[9] Mode (to be optimized for best sensitivity)
Scan Type Multiple Reaction Monitoring (MRM)[9]
Ion Source Temp. 500°C
Gas Flow Optimized for the specific instrument
Collision Gas Argon

Results and Data Presentation

The method is validated to ensure its reliability for quantitative analysis. Key validation parameters are summarized below.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions The following table lists example MRM transitions. These must be optimized empirically on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Theophylline181.1124.2Positive[9]
1,3-Dimethyluric Acid211.1154.0Negative
1-Methyluric Acid183.0140.0Negative
3-Methylxanthine167.0124.0Negative
Phenacetin (IS)180.2110.1Positive[9]

Table 2: Method Validation and Performance Summary The data presented is a representative summary based on published methods.[4][5][9]

ParameterTheophyllineMetabolites
Linear Range 0.05 - 30 µg/mL[5]0.05 - 30 µg/mL[5]
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ 50.4 ng/mL[9]50 ng/mL[5]
Intra-day Precision (%RSD) < 13%[5]< 13%[5]
Inter-day Precision (%RSD) < 13%[5]< 13%[5]
Accuracy (%RE) -8.8% to 9.7%[5]-8.8% to 9.7%[5]
Recovery 86.7% - 111.3%[4]Consistent and reproducible

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of theophylline and its major metabolites in plasma. The simple protein precipitation protocol is suitable for routine analysis in clinical and research settings. This validated method is a powerful tool for pharmacokinetic studies, therapeutic drug monitoring, and drug development involving this compound.

References

Application Notes and Protocols for Oxtriphylline in Organ Bath Studies of Tracheal Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily attributed to the relaxation of airway smooth muscle, leading to bronchodilation. Organ bath studies are a fundamental in vitro methodology to investigate the physiological and pharmacological responses of isolated tissues, such as tracheal smooth muscle. This document provides detailed application notes and protocols for the use of this compound in organ bath studies to assess its tracheal smooth muscle relaxant properties. This compound is a derivative of theophylline, which is the active component responsible for its bronchodilatory effects.[1]

Mechanism of Action

This compound exerts its effects through its active metabolite, theophylline. The primary mechanism of action is the inhibition of the phosphodiesterase (PDE) enzyme.[1] PDE is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within smooth muscle cells.[1] By inhibiting PDE, theophylline increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. The net result is the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1] The bronchorelaxant activity of xanthine (B1682287) derivatives, like theophylline, is closely correlated with their inhibition of PDE-IV.

Oxtriphylline_Mechanism This compound This compound Theophylline Theophylline (Active Metabolite) This compound->Theophylline Metabolism PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (Activated) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound's Signaling Pathway

Experimental Protocols

The following protocols are adapted from established organ bath methodologies for theophylline and other xanthine derivatives and are suitable for investigating the effects of this compound on tracheal smooth muscle relaxation.

Tissue Preparation
  • Animal Model: Male Dunkin-Hartley guinea pigs (250-350 g) are a commonly used model.

  • Euthanasia and Dissection: Euthanize the animal via an appropriate and approved method (e.g., cervical dislocation or CO2 asphyxiation). Immediately expose the trachea through a midline cervical incision.

  • Tracheal Ring Preparation: Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (see composition below). Remove adherent connective tissue and fat. Cut the trachea into rings of 3-5 mm in width. For some studies, the tracheal rings can be opened by cutting through the cartilage opposite the smooth muscle to form a strip.

  • Epithelium Removal (Optional): To investigate the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small wooden stick. Successful removal should be confirmed histologically.

Organ Bath Setup
  • Apparatus: Use a standard organ bath system with 10-20 mL chambers.[2] Each chamber should be connected to a water jacket for temperature control (37°C) and have an inlet for gas insufflation.

  • Physiological Solution: Fill the organ baths with Krebs-Henseleit solution of the following composition (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1. Continuously bubble the solution with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Tissue Mounting: Suspend each tracheal ring between two stainless steel hooks or L-shaped supports.[2] Anchor the bottom hook to a fixed point in the organ bath, and connect the upper hook to an isometric force transducer.

  • Equilibration: Apply an initial resting tension of 1.0-1.5 g to each tracheal ring and allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Euthanasia Euthanasia Dissection Trachea Dissection Euthanasia->Dissection Ring_Prep Tracheal Ring Preparation Dissection->Ring_Prep Mounting Mount in Organ Bath Ring_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol (B1668302), Histamine) Equilibration->Contraction Oxtriphylline_Addition Cumulative Addition of This compound Contraction->Oxtriphylline_Addition Data_Recording Record Isometric Tension Oxtriphylline_Addition->Data_Recording Analysis Data Analysis (Dose-Response Curve, EC50) Data_Recording->Analysis

Experimental Workflow Diagram
Experimental Procedure: this compound-Induced Relaxation

  • Induction of Contraction: After equilibration, induce a sustained contraction of the tracheal smooth muscle. Common contractile agents include carbachol (1 µM) or histamine (B1213489) (10 µM). Wait for the contraction to reach a stable plateau.

  • Cumulative Dose-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻⁸ M) and increase the concentration stepwise (e.g., by half-log or log increments) up to a maximum concentration (e.g., 10⁻³ M). Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next dose.

  • Data Acquisition: Record the isometric tension continuously using a data acquisition system. The relaxation at each this compound concentration is typically expressed as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Data Presentation

The following tables summarize representative quantitative data for theophylline and other xanthine derivatives on guinea pig tracheal smooth muscle, which can serve as a reference for expected outcomes with this compound.

Table 1: Relaxant Effects of Xanthine Derivatives on Pre-contracted Guinea Pig Trachea

CompoundPre-contracting AgentEC50 (µM)Maximal Relaxation (%)Reference
TheophyllineCarbamylcholine162 ± 17Not specified[3]
TheophyllinePilocarpine~100Not specified[4]
TheophyllineHistamine (10 µM)Not specified (pD2 value)Not specified[5]
Enprofylline (B1671344)Carbamylcholine56 ± 9Not specified[3]
CaffeineCarbamylcholine551 ± 81Not specified[3]

Note: EC50 values can vary depending on the pre-contracting agent and experimental conditions.

Table 2: Comparative Potency of Various Bronchodilators

CompoundPotency Metric (pD2)Reference
Isoprenaline~7.5 - 8.5[6]
Salbutamol~6.5 - 7.5[7]
Theophylline~3.5 - 4.5[8]

pD2 is the negative logarithm of the EC50 value and is a measure of drug potency.

Conclusion

The organ bath technique is a robust and reliable method for characterizing the relaxant effects of this compound on tracheal smooth muscle. By following the detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data to elucidate the pharmacological properties of this important bronchodilator. The provided data on theophylline and other xanthines offer a valuable comparative framework for these investigations. Careful adherence to the experimental setup and procedure is crucial for obtaining meaningful results in the study of airway smooth muscle physiology and pharmacology.

References

Troubleshooting & Optimization

Overcoming Oxtriphylline solubility issues in aqueous research buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with oxtriphylline in aqueous research buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from theophylline (B1681296)?

A1: this compound is the choline (B1196258) salt of theophylline.[1][2] This salt form was developed to improve the solubility and absorption of theophylline, which is the active bronchodilator.[3][4] After administration or dissolution, this compound releases theophylline, which then exerts its pharmacological effects.[3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is its expected solubility?

A2: this compound is generally considered soluble in water.[5] However, reported values can vary, which may depend on the purity of the compound, temperature, and the specific buffer system used. One supplier reports a solubility of 225 mg/mL in water (sonication recommended), while another reports 10 mg/mL in PBS (pH 7.2).[6][7] This discrepancy highlights that achieving high concentrations can be challenging and may require specific techniques.

Q3: My this compound powder won't dissolve completely, even with vigorous mixing. What should I do first?

A3: Initial insolubility can often be overcome with physical methods. The application of energy can aid dissolution. It is recommended to try sonication or gentle heating (while monitoring for degradation) to help dissolve the compound.[6] Also, ensure your buffer components have not expired and the pH is correct.

Q4: How does the pH of my research buffer affect this compound solubility?

A4: The solubility of theophylline, the active component of this compound, is known to be pH-dependent.[8] Generally, theophylline's solubility increases in more acidic conditions.[9] While this compound is the salt form and more soluble, the pH of the buffer can still significantly impact the final concentration you can achieve before precipitation occurs. If you are experiencing issues, measuring and adjusting the pH of your final solution may be necessary.

Q5: My this compound dissolved initially but then precipitated out of solution. What could have caused this?

A5: This phenomenon, known as precipitation, can occur for several reasons. It often happens when a supersaturated solution is created, which is inherently unstable.[10] Potential causes include a change in temperature, pH drift in the buffer over time, or interactions with other components in your experimental system.[11] It is also crucial to consider the stability of this compound, as it can degrade under certain acidic, basic, or oxidative conditions, potentially leading to the formation of less soluble degradants.[12]

Q6: Can I use co-solvents to prepare a concentrated stock solution of this compound?

A6: Yes, using co-solvents is a common strategy for compounds with limited aqueous solubility.[13] While this compound is water-soluble, creating highly concentrated stock solutions for serial dilution can be simplified by using a co-solvent. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used in biological research.[14] A small amount of a concentrated stock in a co-solvent can then be diluted into your aqueous research buffer, ensuring the final co-solvent concentration is low enough not to affect the experiment (typically <0.5%).

Troubleshooting Guide for this compound Solubility

Use this step-by-step guide to diagnose and resolve solubility issues during your experiments.

  • Verify Compound and Reagents : Confirm the identity and purity of your this compound. Ensure all buffer reagents are fresh and correctly prepared.

  • Apply Physical Dissolution Aids : Start with standard methods. Use a vortex mixer for several minutes. If undissolved particles remain, proceed to sonication in a water bath. Gentle warming can be attempted, but be cautious of potential degradation.

  • Check and Adjust pH : Measure the pH of your final solution. If it has shifted, it may be the cause of precipitation. Adjust the buffer pH as needed, keeping in mind that theophylline solubility is enhanced in acidic conditions.[9]

  • Prepare a Fresh Solution : If precipitation occurs in an older solution, it may be due to degradation or instability. Prepare a fresh solution for immediate use.[15]

  • Consider Co-Solvents : For high-concentration stock solutions, dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO first, then dilute into your aqueous buffer.

  • Evaluate Excipients : For formulation development, certain excipients can enhance solubility and prevent precipitation.[16] Techniques like complexation or creating solid dispersions can be explored.[13]

Quantitative Solubility Data

The following table summarizes available quantitative data for this compound and its active component, theophylline.

CompoundSolvent/BufferTemperature (°C)SolubilityMolar Solubility (mM)Source(s)
This compound WaterNot Specified225 mg/mL794.13[6]
This compound PBS (pH 7.2)Not Specified10 mg/mL35.3[7]
Theophylline Water25~8.3 mg/mL46.1[17]
Theophylline DMSO25~12.8 mg/mL70.96[17]

Note: Theophylline data is included as its solubility characteristics are central to this compound's behavior in solution.

Experimental Protocols

Protocol 1: Standard Solubilization in Aqueous Buffer

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the required volume of your research buffer (e.g., PBS, TRIS) to achieve the target concentration.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, place the container in a sonicator water bath for 10-15 minutes.

  • Visually inspect the solution for any remaining particulate matter.

  • Before use, sterile filter the solution through a 0.22 µm filter if required for your application.[15]

Protocol 2: Preparation of a Concentrated Stock using a Co-Solvent

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, start with 100 µL for several milligrams of compound.

  • Vortex until the solution is clear. If necessary, sonicate briefly. This will be your concentrated stock solution.

  • Store the stock solution at -20°C or -80°C for long-term stability.[6][15]

  • To prepare your working solution, perform a serial dilution of the stock solution into your final aqueous research buffer. Ensure the final concentration of DMSO is below 0.5% to avoid solvent effects in your experiment.

Visualizations

TroubleshootingWorkflow start This compound fails to dissolve or precipitates check_purity Verify Compound Purity & Reagent Quality start->check_purity Start Here apply_energy Apply Physical Aids (Vortex, Sonicate, Gentle Heat) check_purity->apply_energy If Purity is Confirmed check_ph Measure & Adjust Buffer pH apply_energy->check_ph If Still Insoluble success Solubility Issue Resolved apply_energy->success Success use_cosolvent Use Co-Solvent (e.g., DMSO) for Stock check_ph->use_cosolvent If pH is Correct check_ph->success Success use_cosolvent->success Success fail Issue Persists: Consider Advanced Formulation (e.g., Excipients) use_cosolvent->fail If Incompatible with Experiment

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Oxtriphylline_MoA oxt This compound (Choline Theophyllinate) theo Theophylline (Active Moiety) oxt->theo releases pde Phosphodiesterase (PDE) theo->pde Inhibits amp AMP pde->amp breaks down camp cAMP (Cyclic AMP) camp->pde effect Bronchial Smooth Muscle Relaxation camp->effect leads to atp ATP atp->camp Adenylate cyclase

References

Technical Support Center: Optimizing Oxtriphylline Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxtriphylline in in vivo rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to theophylline (B1681296)?

A1: this compound is the choline (B1196258) salt of theophylline.[1] After administration, it dissociates into theophylline, which is the active pharmacological component.[1] this compound was developed to improve the solubility and gastrointestinal tolerance of theophylline. For dosing calculations, it's crucial to remember that this compound is approximately 64% theophylline by molecular weight.

Q2: What is the primary mechanism of action of this compound?

A2: Theophylline, the active component of this compound, acts primarily as a non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDE, it increases intracellular levels of cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscles (bronchodilation).[1] It also has anti-inflammatory properties and can act as an adenosine (B11128) receptor antagonist.[1]

Q3: What are the typical dosage ranges for this compound in rats and mice?

A3: Dosages can vary significantly based on the study's objective (e.g., toxicity vs. efficacy). It is critical to perform a dose-ranging study for your specific model. Based on available literature for theophylline, a starting point for efficacy studies in rats could be in the range of 2-10 mg/kg of theophylline, administered orally.[2][3] For toxicity studies, doses have ranged from 37.5 to 150 mg/kg/day in rats and 75 to 300 mg/kg/day in mice via oral gavage.[4] Remember to convert these theophylline doses to the appropriate this compound dose.

Q4: What are the signs of this compound/theophylline toxicity in rodents?

A4: Signs of toxicity are dose-dependent and can include rapid respiration, squinting, hunching, nervousness, restlessness, and weight loss.[5] At higher doses or plasma concentrations, more severe effects like seizures, tachycardia, and arrhythmias can occur.[2][6] Rats have been noted to be more sensitive to the acute toxic effects of high doses than mice.[5]

Q5: What is the best way to administer this compound to rodents?

A5: Oral gavage is a common and precise method for oral administration.[4][5] Intraperitoneal (IP) injection is another viable route. The choice depends on the experimental design and desired pharmacokinetic profile. For chronic studies, administration in the feed or drinking water can be considered, though this may lead to variability in intake.[5][7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
High variability in plasma concentrations 1. Inconsistent administration technique.2. Dose-dependent, non-linear pharmacokinetics at higher doses.[8]3. Differences in metabolism due to age, sex, or health status of the animals.[9]4. Interaction with other compounds or dietary components.1. Ensure all technicians are proficient in the chosen administration route (e.g., oral gavage).2. For doses above 10 mg/kg (theophylline) in rats, be aware that elimination may become capacity-limited, leading to disproportionate increases in plasma levels.[8] Consider using lower doses or more frequent administration.3. Use animals of the same age, sex, and strain. Ensure they are healthy and acclimatized.4. Maintain a consistent diet and avoid known inhibitors or inducers of cytochrome P450 enzymes, which metabolize theophylline.[10]
Animals are experiencing seizures 1. The dose is too high, leading to toxic plasma concentrations.2. Rapid absorption leading to a high peak concentration (Cmax).3. Co-administration of other drugs that increase theophylline levels or lower the seizure threshold.1. Immediately lower the dose. Plasma concentrations above 194 µg/mL have been associated with toxic signs in rats.[6]2. Consider a different vehicle or a sustained-release formulation to slow absorption. Administering the dose in divided portions may also help.[5]3. Review all co-administered compounds for potential drug interactions. If seizures occur, treatment with diazepam, clonazepam, or phenobarbital (B1680315) may be effective.[11]
Poor oral bioavailability 1. Poor solubility of the formulation.2. Rapid first-pass metabolism in the liver.3. Issues with the gavage procedure (e.g., incorrect placement).1. This compound is more soluble than theophylline. Ensure the compound is fully dissolved in the chosen vehicle. Water or saline are common vehicles for this compound.2. While theophylline generally has good oral absorption, significant first-pass metabolism can occur. Consider alternative routes like IP injection if oral bioavailability remains an issue.3. Re-verify and practice the oral gavage technique to ensure the full dose is delivered to the stomach.
Unexpected mortality 1. Acute toxicity from an excessively high dose. A single oral gavage dose of 400 mg/kg of theophylline was acutely toxic in both rats and mice.[5]2. Compounded toxicity in animals with underlying health issues (e.g., respiratory or cardiac conditions).1. Conduct a thorough dose-range finding study starting with very low doses.2. Ensure all animals are healthy and free from disease before starting the experiment. Perform necropsies on deceased animals to investigate the cause of death.

Data Presentation

This compound to Theophylline Conversion

This compound contains 64% theophylline by mass. To calculate the equivalent dose:

  • Dose of this compound = (Desired Dose of Theophylline) / 0.64

  • Dose of Theophylline = (Dose of this compound) * 0.64

Theophylline Dosage Ranges in Rodent Studies
Species Route Dosage Range (Theophylline) Context Reference
RatOral Gavage37.5 - 150 mg/kg/day13-week toxicity study[4]
RatOral Gavage100 mg/kg (single dose)Safety pharmacology[12]
RatIn Feed124 - 259 mg/kg/dayDevelopmental toxicity[7]
RatOral2 - 10 mg/kg/dayEfficacy (smoke-induced inflammation)[3]
MouseOral Gavage75 - 300 mg/kg/day13-week toxicity study[4]
MouseIn Drinking Water282 - 396 mg/kg/dayDevelopmental toxicity[7]
MouseIntraperitoneal0.1 - 1 mg/kg (Doxofylline)Efficacy (LPS-induced inflammation)[13]
Pharmacokinetic Parameters of Theophylline in Rats
Parameter Value Conditions Reference
Elimination Half-life (t½) ~70 minutesAfter doses of 6 or 11 mg/kg[8]
Elimination Half-life (t½) ~4 hours (initial phase)After doses of 52 or 115 mg/kg (dose-dependent)[8]
Protein Binding 48.8 ± 6.2%In vivo[14]
Kinetics Linear pharmacokinetics apply to doses not exceeding 10 mg/kg.Dose-dependent elimination study[8]

Experimental Protocols & Methodologies

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound solution.

Materials:

  • This compound solution in an appropriate vehicle (e.g., sterile water or 0.9% saline).

  • Appropriately sized gavage needle (typically 16-18 gauge for adult rats, with a ball-tip).

  • Syringe (1-3 mL).

  • Scale for accurate animal weighing.

Procedure:

  • Dose Calculation: Weigh the rat and calculate the exact volume of the this compound solution to be administered. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.

  • Animal Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. This creates a straight path to the esophagus.

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the approximate length needed to reach the stomach. Use this as a guide to avoid gastric perforation.

  • Insertion: Gently insert the gavage needle into the mouth, passing over the tongue into the pharynx. The animal should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in place, administer the solution slowly and steadily.

  • Withdrawal: After administration, withdraw the needle gently along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer a systemic dose of this compound solution.

Materials:

  • Sterile this compound solution in a suitable vehicle (e.g., sterile saline).

  • Sterile syringe (e.g., 1 mL) and needle (typically 25-27 gauge).

  • 70% alcohol swabs.

  • Scale for accurate animal weighing.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume for mice is typically 10 ml/kg.

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders and neck. Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards.

  • Identify Injection Site: The injection should be made into the lower right quadrant of the abdomen. This location avoids major organs like the cecum and urinary bladder.

  • Disinfection: Wipe the injection site with a 70% alcohol swab.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a new site with a fresh needle.

  • Administration: Inject the solution smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 3: Plasma Sample Preparation for HPLC Analysis

Objective: To extract theophylline from rodent plasma for quantification.

Method: Protein Precipitation

Materials:

  • Rodent plasma (collected in tubes with an anticoagulant like EDTA or heparin).

  • Microcentrifuge tubes.

  • Zinc sulfate (B86663) solution (2%).

  • Methanol:water (50:50 v/v).

  • Internal standard (IS) solution (e.g., 7-(β-hydroxypropyl)theophylline).

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Add 20 µL of the internal standard solution.

  • Add 760 µL of 2% zinc sulfate solution to precipitate plasma proteins.

  • Vortex the mixture gently for approximately 1.5 minutes.

  • Centrifuge the sample at a sufficient speed and duration (e.g., 2,500 x g for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

Visualizations

Oxtriphylline_Mechanism_of_Action This compound This compound Administration Theophylline Theophylline (Active Moiety) This compound->Theophylline Dissociation PDE Phosphodiesterase (PDE) Enzyme Theophylline->PDE Inhibition Inflammation Reduced Inflammation Theophylline->Inflammation Contributes to cAMP cAMP (intracellular) PDE->cAMP Degrades Bronchodilation Bronchodilation (Relaxation of Smooth Muscle) cAMP->Bronchodilation Leads to

Caption: Mechanism of action of this compound leading to bronchodilation.

Experimental_Workflow_Dosage_Optimization cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Study cluster_2 Phase 3: Efficacy Study DoseRange Select Initial Dose Range (Based on Literature) Group1 Low Dose Group DoseRange->Group1 Group2 Mid Dose Group DoseRange->Group2 Group3 High Dose Group DoseRange->Group3 ObserveToxicity Observe for Clinical Signs of Toxicity Group1->ObserveToxicity Group2->ObserveToxicity Group3->ObserveToxicity MTD Determine Maximum Tolerated Dose (MTD) ObserveToxicity->MTD PKDose Select Sub-Toxic Dose(s) MTD->PKDose Administer Administer this compound PKDose->Administer BloodSample Collect Blood Samples (Time Course) Administer->BloodSample Analyze Analyze Plasma Theophylline (e.g., HPLC) BloodSample->Analyze PKParams Calculate PK Parameters (t½, Cmax, AUC) Analyze->PKParams EfficacyDose Select Dose(s) Based on PK & MTD PKParams->EfficacyDose Treatment Treat with this compound or Vehicle EfficacyDose->Treatment DiseaseModel Induce Disease Model (e.g., Asthma) DiseaseModel->Treatment Assess Assess Efficacy Endpoints Treatment->Assess OptimalDose Identify Optimal Efficacious Dose Assess->OptimalDose

Caption: Experimental workflow for optimizing this compound dosage in rodents.

Troubleshooting_Decision_Tree Start Adverse Event Observed (e.g., Seizures, Weight Loss) CheckDose Is the dose within a reported safe range? Start->CheckDose CheckVehicle Is the vehicle known to be well-tolerated? CheckDose->CheckVehicle Yes ReduceDose Action: Reduce Dose and Re-evaluate CheckDose->ReduceDose No CheckHealth Are animals healthy? Any co-medications? CheckVehicle->CheckHealth Yes VehicleControl Action: Run a vehicle-only control group CheckVehicle->VehicleControl No HealthScreen Action: Screen animal health. Review potential drug interactions. CheckHealth->HealthScreen No Consult Consult with veterinarian and review literature CheckHealth->Consult Yes

Caption: Troubleshooting decision tree for adverse events in rodent studies.

References

Troubleshooting Oxtriphylline instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Oxtriphylline during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a concern?

This compound is the choline (B1196258) salt of theophylline (B1681296), a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Upon administration, it is converted to theophylline, which is the active therapeutic agent.[1][4] The long-term stability of this compound is a critical concern because degradation can lead to a loss of potency and the formation of potentially harmful impurities.[5] Ensuring its stability is crucial for maintaining the safety and efficacy of the final drug product.

Q2: What are the primary factors that contribute to the degradation of this compound?

The stability of this compound can be compromised by several environmental factors, including:

  • Hydrolysis: this compound can undergo hydrolysis under both acidic and basic conditions.[6][7]

  • Oxidation: Theophylline, the active component of this compound, is susceptible to oxidative degradation.[8]

  • Heat (Thermal Degradation): Elevated temperatures can accelerate the degradation of this compound.[6][7]

  • Humidity: Moisture can facilitate hydrolytic degradation and promote physical changes in the drug substance.[6][7][8]

  • Light (Photolytic Degradation): Exposure to light, particularly UV light, can induce degradation.[6][7][8]

  • pH: The pH of a solution can significantly influence the rate and pathway of this compound degradation.[6][9]

Q3: What are the known degradation products of this compound?

Since this compound is a salt of theophylline and choline, its degradation can lead to the formation of theophylline-related impurities.[6] Forced degradation studies have shown that under various stress conditions, several degradation products can be formed.[6][10] Common impurities that may be present or formed include other xanthine (B1682287) derivatives like caffeine (B1668208) and various theophylline-related compounds.[6]

Q4: How does pH impact the stability of this compound in solution?

The pH of an aqueous solution is a critical factor in the stability of this compound. Theophylline, its active moiety, can exist in different ionic forms depending on the pH, which in turn affects its degradation pathways.[11] Both acidic and basic conditions can catalyze the hydrolysis of this compound.[6][9] Therefore, maintaining an optimal pH range is essential for the stability of this compound solutions. For instance, this compound oral solutions are recommended to have a pH between 6.4 and 9.0.[12]

Q5: What are the recommended storage conditions for ensuring the long-term stability of this compound?

To ensure long-term stability, this compound and its formulations should be stored in well-closed, tight containers to protect them from moisture and light.[8][12] It is advisable to store them in a cool, dry place at a controlled room temperature.[8] For liquid formulations, maintaining the pH within a stable range is also crucial.[12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the long-term storage of this compound.

Problem 1: Loss of Potency or Assay Failure

  • Symptom: The measured concentration of this compound is lower than expected in a long-term stability study.

  • Possible Causes:

    • Chemical degradation due to hydrolysis, oxidation, heat, or light exposure.

    • Improper storage conditions (e.g., elevated temperature or humidity).

    • Incompatibility with excipients in the formulation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the storage temperature, humidity, and light conditions are within the recommended range.

    • Conduct Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) to identify the likely degradation pathway.[6]

    • Analyze for Degradation Products: Use a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.[6][10]

    • Review Formulation: Investigate potential incompatibilities between this compound and the excipients used.

Problem 2: Change in Physical Appearance (e.g., color change, precipitation)

  • Symptom: The this compound drug substance or a formulated product shows a change in color, becomes cloudy, or forms a precipitate upon storage.

  • Possible Causes:

    • Formation of colored degradation products.

    • Precipitation of this compound or its degradants due to changes in pH or solubility.

    • Interaction with packaging materials.

  • Troubleshooting Steps:

    • Characterize the Change: Document the nature of the physical change.

    • Analyze the Material: Use analytical techniques to identify the substance that has changed color or precipitated.

    • Evaluate pH: For liquid formulations, measure the pH to see if it has shifted outside the optimal range.

    • Assess Packaging Interaction: Investigate if any components are leaching from the container closure system.

Problem 3: Unexpected Peaks in Chromatogram

  • Symptom: New or larger-than-expected impurity peaks are observed in the HPLC chromatogram during stability testing.

  • Possible Causes:

    • Formation of new degradation products.

    • Co-elution of impurities with the main peak.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the this compound peak.

    • Optimize Chromatographic Method: Adjust the mobile phase, column, or other HPLC parameters to achieve better separation of all components.[6]

    • Identify Unknown Peaks: If possible, use mass spectrometry (MS) to identify the chemical structure of the new impurities.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis0.1 N Hydrochloric Acid (HCl)Heat at a controlled temperature (e.g., 60-80°C) for a specified time.[6][7]
Base Hydrolysis0.1 N Sodium Hydroxide (NaOH)Heat at a controlled temperature (e.g., 60-80°C) for a specified time.[6][7]
Oxidation3-30% Hydrogen Peroxide (H₂O₂)Store at room temperature or slightly elevated temperature for a specified time.[6][13]
Thermal DegradationDry HeatExpose the solid drug substance to high temperatures (e.g., 105°C).[6][7]
Photolytic DegradationUV/Visible LightExpose the drug substance to a controlled light source as per ICH guidelines.[6][7]
HumidityHigh Relative Humidity (RH)Store at elevated humidity levels (e.g., 75-90% RH) and temperature.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., diluent used for HPLC analysis) at a known concentration (e.g., 1 mg/mL).[6]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the diluent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to the final concentration with the diluent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration with the diluent.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a hot air oven at 105°C for 48 hours.[6]

    • After exposure, dissolve the powder in the diluent to achieve the desired final concentration.

  • Photolytic Degradation (Solid State):

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Expose the sample to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

    • After exposure, dissolve the powder in the diluent to achieve the desired final concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The HPLC system should be equipped with a PDA detector to monitor peak purity and identify degradation products.

Mandatory Visualization

Oxtriphylline_Degradation_Pathways cluster_stress Stress Factors cluster_products Degradation Products This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Theophylline derivatives) This compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Other_Degradants Other Degradants This compound->Other_Degradants Acid Acidic pH Acid->Hydrolysis_Products Base Basic pH Base->Hydrolysis_Products Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation_Products Heat Heat Heat->Other_Degradants Light UV/Visible Light Light->Other_Degradants Humidity Humidity Humidity->Hydrolysis_Products Troubleshooting_Workflow Start Instability Observed (e.g., Potency Loss, Physical Change) Verify_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Verify_Storage Forced_Degradation Perform Forced Degradation Study Verify_Storage->Forced_Degradation Conditions OK Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Verify_Storage->Implement_CAPA Conditions Not OK Analyze_Degradants Analyze for Degradation Products (HPLC) Forced_Degradation->Analyze_Degradants Review_Formulation Review Formulation for Excipient Incompatibility Analyze_Degradants->Review_Formulation Identify_Root_Cause Identify Root Cause of Instability Review_Formulation->Identify_Root_Cause Identify_Root_Cause->Implement_CAPA

References

Technical Support Center: Stability-Indicating HPLC Method for Oxtriphylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Oxtriphylline and its degradation products.

Troubleshooting Guides

Encountering issues during your HPLC analysis of this compound? Consult the table below for common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Incorrect mobile phase composition.- Pump not primed or air bubbles in the system.- Detector lamp is off or has low energy.- Sample injection issue (e.g., blocked needle, incorrect injection volume).- Prepare fresh mobile phase and ensure correct proportions.- Purge the pump and degas the mobile phase.- Check and replace the detector lamp if necessary.- Flush or replace the injector needle; verify injection volume.
Ghost peaks - Contamination in the mobile phase, column, or injector.- Late eluting peaks from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent.- Implement a sufficient column wash after each run.
Peak tailing - Interaction of basic analytes with acidic silanol (B1196071) groups on the column.- Insufficient buffer capacity or incorrect mobile phase pH.- Column overload.- Use a high-purity silica-based column.- Adjust the mobile phase pH to be +/- 2 units away from the analyte's pKa.- Reduce the sample concentration or injection volume.
Peak fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Decrease the amount of sample injected onto the column.
Shifting retention times - Change in mobile phase composition or pH.- Fluctuation in column temperature.- Inconsistent flow rate.- Column degradation.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and verify the flow rate.- Replace the column if it's old or has been used extensively.
Poor resolution between this compound and degradation products - Inappropriate mobile phase composition or gradient.- Column losing efficiency.- Flow rate is too high.- Optimize the mobile phase composition and gradient profile.- Replace the column.- Reduce the flow rate to improve separation.[1]
High backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Buffer precipitation in the mobile phase.- Replace the guard column or in-line filter.- Reverse flush the column (if recommended by the manufacturer).- Ensure the buffer is fully dissolved and the mobile phase is miscible.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of this compound under forced degradation conditions?

A1: this compound, being a choline (B1196258) salt of theophylline (B1681296), is susceptible to degradation under various stress conditions.[2][3] Forced degradation studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[2][4] Under these conditions, the primary degradation products are often related to the degradation of theophylline. Known related substances of theophylline that could be present as impurities or degradation products include theophylline-related compounds B, C, D, F, and caffeine.[2]

Q2: How can I ensure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4][5] To demonstrate this, forced degradation studies are performed on the drug substance.[2] The method must be able to separate the main peak (this compound) from all the degradation product peaks, which is typically assessed using parameters like peak purity and resolution.[6][7]

Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?

A3: Based on scientific literature applying Analytical Quality by Design (AQbD) principles, the critical method parameters for an this compound HPLC method are the mobile phase flow rate, column temperature, and mobile phase pH.[2][8] These parameters significantly influence the resolution between this compound and its related compounds, as well as the peak shape of this compound.[2][8]

Q4: My baseline is noisy. What could be the cause and how can I fix it?

A4: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.

  • Contaminated mobile phase or detector cell: Use high-purity solvents, fresh mobile phase, and flush the detector cell.

  • Pump issues: Check for leaks and ensure the pump is delivering a constant flow.

  • Detector lamp nearing the end of its life: Replace the lamp if necessary.

Q5: How often should I perform system suitability tests?

A5: System suitability tests should be performed before starting any sample analysis to ensure the chromatographic system is performing adequately. It is also good practice to inject a system suitability standard at regular intervals during a long sequence of analyses to monitor the system's performance over time. Key system suitability parameters to monitor include retention time, peak area, tailing factor, and resolution between critical peak pairs.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This section provides a detailed methodology for a stability-indicating RP-HPLC method for this compound, adapted from published literature.[2][8]

Chromatographic Conditions
ParameterCondition
Column XBridge BEH C18, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient elution (specific gradient profile should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Autosampler Temperature 25°C
Preparation of Solutions
  • Diluent: A mixture of water and methanol (B129727) is commonly used.

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound working standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

  • Standard Working Solution: Further dilute the standard stock solution to a concentration of approximately 0.1% of the sample concentration.[2]

  • Sample Preparation: Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on this compound.[2] The drug substance is subjected to the following stress conditions:

  • Acid Degradation: 0.1 N HCl in water.[2]

  • Base Degradation: 0.1 N NaOH in water.[2]

  • Oxidative Degradation: 3% aqueous hydrogen peroxide.[2]

  • Thermal Degradation: Exposure to 105°C.[2]

  • Photolytic Degradation: Exposure to UV/visible light.[2]

  • Humidity: Exposure to 85% RH.[2]

The goal is to achieve 5-20% degradation of the drug substance.[2][4]

Method Validation

The analytical method should be validated according to ICH guidelines.[6][7][8] The validation parameters include:

Validation ParameterSummary of Requirements
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
Linearity A linear relationship should be established across a range of concentrations. The correlation coefficient (r²) should be greater than 0.999.[8]
Accuracy The closeness of test results obtained by the method to the true value. This is often determined by recovery studies at different spiking levels (e.g., LOQ, 100%, and 150%).[8]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The %RSD should be less than 1%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±0.2 mL/min, column temperature ±5°C, mobile phase pH ±0.2 units).[8]
Solution Stability The stability of the standard and sample solutions should be evaluated over a defined period (e.g., 24 hours) under specified storage conditions.[2]

Visualizations

experimental_workflow start Start: Method Development Goal lit_review Literature Review & Method Scouting start->lit_review method_opt Method Optimization (AQbD Approach) lit_review->method_opt forced_deg Forced Degradation Studies method_opt->forced_deg validation Method Validation (ICH Guidelines) forced_deg->validation Specificity routine_use Routine Analysis & Stability Testing validation->routine_use end End: Validated Stability-Indicating Method routine_use->end

Caption: Experimental workflow for developing a stability-indicating HPLC method.

troubleshooting_logic problem HPLC Problem Identified (e.g., Peak Tailing) check_mobile Check Mobile Phase: - Correct Composition? - Correct pH? - Degassed? problem->check_mobile check_column Check Column: - Correct Type? - Old/Contaminated? - Correct Temperature? problem->check_column check_system Check System: - Leaks? - Correct Flow Rate? - Injection Issue? problem->check_system resolve Implement Solution: - Prepare Fresh Mobile Phase - Replace Column - System Maintenance check_mobile->resolve check_column->resolve check_system->resolve verify Verify Fix: Run System Suitability Test resolve->verify resolved Problem Resolved verify->resolved

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Addressing matrix effects in the bioanalysis of Oxtriphylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Oxtriphylline.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to matrix effects in this compound bioanalysis, ensuring accurate and reproducible results.

Issue: Poor Reproducibility and Inaccurate Quantification

Poor reproducibility and inaccurate quantification are common indicators of unaddressed matrix effects. This can manifest as high variability between replicate injections or a significant deviation from the nominal concentration of quality control samples.

Step 1: Evaluate Matrix Effects

  • Rationale: The first step is to determine if matrix effects are present and to quantify their impact on the analysis. This is typically done by comparing the analyte's response in the presence and absence of the biological matrix.

  • Experimental Protocol:

    • Post-Extraction Spike Method:

      • Prepare two sets of samples:

        • Set A: Blank biological matrix (e.g., plasma, urine) is extracted using your established sample preparation method. The extracted blank matrix is then spiked with a known concentration of this compound (as theophylline) and its internal standard (IS).

        • Set B: A neat solution (e.g., mobile phase or reconstitution solvent) is spiked with the same concentration of this compound and IS as in Set A.

      • Analyze both sets of samples using your LC-MS/MS method.

      • Calculate the Matrix Factor (MF) using the following formula:

        • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

        • An MF value < 1 indicates ion suppression, while a value > 1 suggests ion enhancement. An MF value close to 1 indicates minimal matrix effect.

Step 2: Optimize Sample Preparation

  • Rationale: If significant matrix effects are observed, optimizing the sample preparation method is crucial to remove interfering endogenous components, such as phospholipids, from the biological matrix.[1][2][3][4][5]

  • Recommended Techniques for this compound (Theophylline):

    • Protein Precipitation (PPT): This is a simple and fast method. However, it may not be sufficient to remove all matrix components, especially phospholipids.[2]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning theophylline (B1681296) into an organic solvent, leaving many polar interferences in the aqueous phase.[6]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte of interest while interfering compounds are washed away.[4]

Step 3: Chromatographic Separation

  • Rationale: Modifying the chromatographic conditions can help separate this compound (as theophylline) from co-eluting matrix components, thereby minimizing their impact on ionization.[7][8]

  • Troubleshooting Strategies:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between theophylline and any interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be beneficial as it uses a high percentage of organic solvent, which can be compatible with sample extracts from protein precipitation and may increase the signal in the MS detector.

    • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and ionization efficiency.

Step 4: Internal Standard Selection

  • Rationale: The use of an appropriate internal standard (IS) is critical for compensating for matrix effects.[9] A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9]

  • Recommendations:

    • Ideal IS: A stable isotope-labeled theophylline (e.g., Theophylline-d3, Theophylline-13C3) is the preferred internal standard.

    • Alternative IS: If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. Phenacetin has been reported as a suitable internal standard for theophylline analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound bioanalysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting components from the biological matrix.[11] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound (measured as its active moiety, theophylline).[11][12] Common sources of matrix effects in biological samples like plasma and serum are phospholipids.[1][3][4]

Q2: What are the key physicochemical properties of this compound and its active form, theophylline, that I should consider?

A2: this compound is the choline (B1196258) salt of theophylline and is more soluble in water than theophylline.[7][8] Theophylline itself is a small molecule with the following relevant properties:

  • Molecular Weight: Approximately 180.17 g/mol .[13]

  • LogP: Approximately -0.02, indicating it is a relatively polar compound.[13][14][15]

  • Protein Binding: Theophylline exhibits moderate plasma protein binding, typically in the range of 40-60%.[1][3][5][8][16][17] This should be considered during sample preparation, as protein precipitation is necessary to release the bound drug for analysis.

Q3: Which biological matrices are commonly used for this compound/theophylline analysis?

A3: The most common biological matrices for therapeutic drug monitoring and pharmacokinetic studies of this compound (as theophylline) are plasma and serum .[2][18][19][20] Urine can also be used, particularly for excretion studies.[21]

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[22] While fast, it may not be sufficient for removing all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting theophylline from the aqueous biological fluid into an immiscible organic solvent. This can provide a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for removing matrix interferences. It uses a solid sorbent to selectively retain and then elute theophylline, resulting in a much cleaner extract.

Q5: How can I assess the recovery of my sample preparation method for this compound?

A5: Recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a post-extraction spiked sample at the same concentration.

  • Calculation: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) x 100

  • Consistent and reproducible recovery is essential for a reliable bioanalytical method.

Quantitative Data Summary

The following tables summarize typical quantitative data that may be encountered during the bioanalysis of theophylline, the active component of this compound.

Table 1: Theophylline Recovery from Rabbit Plasma [10]

Concentration LevelMean Recovery (%)
Low (256.385 ng/mL)39.30
Medium (2441.761 ng/mL)Not Reported
High (4035.969 ng/mL)Not Reported

Table 2: Theophylline Recovery and Matrix Effect in Guinea Pig Plasma [23]

ParameterValue
Extraction Recovery79.2%
Matrix Effect< 10%

Table 3: Precision and Accuracy Data for Theophylline in Rabbit Plasma [10]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ50.4189.5106.22.40107.98
Low256.385< 989 - 106< 989 - 106
Medium2441.761< 989 - 106< 989 - 106
High4035.969< 989 - 106< 989 - 106

Experimental Protocols

Protocol 1: Protein Precipitation for Theophylline in Human Plasma [22]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Addition of Internal Standard and Precipitating Agent: Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 3-Methylxanthine-d3).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Theophylline in Plasma

  • Sample Aliquoting: To 2 mL of plasma in a stoppered tube, add 20 µL of internal standard (e.g., Acetaminophen, 1 mg/mL).

  • Salting Out (Optional but Recommended): Add 1 mL of saturated ammonium sulfate (B86663) solution to facilitate phase separation.

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., chloroform-isopropanol, 75:25 v/v) and vortex mix thoroughly.

  • Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Evaluation Evaluation cluster_Mitigation Mitigation Strategies cluster_End End Start Poor Reproducibility or Inaccurate Quantification EvaluateME Step 1: Evaluate Matrix Effects (Post-Extraction Spike) Start->EvaluateME CheckME Significant Matrix Effect? EvaluateME->CheckME OptimizeSP Step 2: Optimize Sample Preparation (PPT, LLE, SPE) CheckME->OptimizeSP Yes End Accurate and Reproducible Quantification CheckME->End No OptimizeLC Step 3: Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeLC SelectIS Step 4: Select Appropriate Internal Standard (SIL-IS) OptimizeLC->SelectIS SelectIS->End SamplePrepWorkflow cluster_Input Input cluster_Methods Sample Preparation Methods cluster_Output Output Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

References

Improving the efficiency of Oxtriphylline synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Oxtriphylline synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary synthesis route?

A1: this compound, also known as choline (B1196258) theophyllinate, is a choline salt of theophylline (B1681296), a xanthine (B1682287) derivative that functions as a bronchodilator.[1][2][3] The primary therapeutic action is attributed to the theophylline component, which is released in the body.[4] A common synthesis approach involves the reaction of an acid salt of choline with an alkali metal salt of theophylline in a suitable solvent like methanol (B129727).[5]

Q2: What are the critical parameters to control during this compound synthesis to ensure high yield and purity?

A2: Key parameters to control include the molar ratio of reactants, reaction temperature, and reaction time. The choice of solvent is also crucial, as it affects the solubility of reactants and the precipitation of the product or byproducts. For instance, using methanol as a solvent facilitates the reaction between choline chloride and potassium theophyllinate.[5]

Q3: What are the common impurities found in this compound synthesis?

A3: Common impurities in this compound are typically related to the starting materials and potential side reactions. These can include unreacted theophylline, theophylline-related compounds (such as theophylline-related compounds B, C, D, and F), and caffeine, which is structurally similar to theophylline.[6]

Q4: Which analytical techniques are recommended for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying its related impurities.[6][7] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[2][7] UV detection is suitable for quantitative analysis.[7]

Q5: What is the recommended method for purifying crude this compound?

A5: Recrystallization is a standard and effective method for purifying crude this compound.[8][9] The selection of an appropriate solvent system is critical for successful recrystallization, aiming for high solubility of this compound at elevated temperatures and low solubility at cooler temperatures.[10] This differential solubility allows for the crystallization of pure this compound while impurities remain in the solvent.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or inadequate temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Incorrect stoichiometry of reactants.Ensure accurate measurement of starting materials. A slight excess of the choline salt may be used to drive the reaction to completion, but this may complicate purification.
Suboptimal solvent choice leading to poor solubility of reactants.Ensure the chosen solvent (e.g., methanol) can adequately dissolve the reactants to facilitate the reaction.[5]
Product loss during workup and isolation.Optimize the filtration and washing steps. Use a minimal amount of cold solvent to wash the product to avoid significant dissolution.
High Levels of Impurities in Crude Product Impure starting materials (theophylline or choline salt).Use high-purity starting materials. Analyze the purity of reactants before starting the synthesis.
Side reactions occurring due to inappropriate reaction conditions.Optimize the reaction temperature and time to minimize the formation of byproducts. Avoid excessively high temperatures that can lead to degradation.
Inefficient removal of byproducts during workup.If a salt byproduct (e.g., potassium chloride) is formed, ensure its complete removal by filtration.[5] The choice of solvent can influence the solubility of byproducts.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor Recovery After Recrystallization The chosen recrystallization solvent is too effective at room temperature, leading to significant product loss in the mother liquor.Select a solvent or solvent mixture in which this compound has lower solubility at room temperature or below. An ethanol-water mixture can be a good starting point to investigate.[1]
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is Not Pure After Recrystallization The cooling process was too rapid, leading to the trapping of impurities within the crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals.[8]
The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility.Screen for a different solvent or solvent system where the impurities are significantly more soluble than this compound at low temperatures.[10]
Inadequate washing of the crystals.Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor containing impurities.
Oily Product or Failure to Crystallize The presence of significant amounts of impurities is depressing the melting point and inhibiting crystallization.Consider a pre-purification step, such as a wash with a non-polar solvent to remove less polar impurities, before attempting recrystallization.
The chosen solvent is not appropriate for crystallization.Experiment with different solvent systems. Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can induce crystallization.[10]

Experimental Protocols

Synthesis of this compound (Choline Theophyllinate)

This protocol is based on the reaction of an alkali metal salt of theophylline with a choline salt.[5]

Materials:

  • Potassium Theophyllinate

  • Choline Chloride

  • Methanol (anhydrous)

Procedure:

  • Dissolve equimolar amounts of potassium theophyllinate and choline chloride in separate, minimal volumes of anhydrous methanol.

  • Combine the two methanolic solutions with stirring.

  • A precipitate of potassium chloride (KCl) will form.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Filter the reaction mixture to remove the precipitated KCl.

  • The filtrate contains the dissolved this compound.

  • Recover the this compound from the filtrate by evaporating the methanol under reduced pressure.

Purification of this compound by Recrystallization

This is a general procedure for recrystallization that can be adapted for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Impact of Recrystallization Solvent on Yield and Purity (Illustrative Data)

Solvent System Yield (%) Purity by HPLC (%) Notes
Ethanol7599.2Good for removing less polar impurities.
Isopropanol8099.5Higher yield compared to ethanol.
Ethanol/Water (9:1)8599.7The presence of water can enhance the removal of certain polar impurities.
Methanol6598.8Higher solubility may lead to lower recovery.

Note: This data is illustrative and the optimal solvent system should be determined experimentally.

Table 2: HPLC Method Parameters for this compound Purity Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient of Buffer (e.g., phosphate (B84403) buffer pH 5.5) and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Reference: Based on methodologies described for this compound and related compounds.[6][7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Theophylline Salt + Choline Salt dissolution Dissolve in Methanol reactants->dissolution reaction Reaction & Precipitation of Byproduct dissolution->reaction filtration1 Filtration reaction->filtration1 filtrate Filtrate (this compound in Methanol) filtration1->filtrate evaporation Solvent Evaporation filtrate->evaporation crude_product Crude this compound evaporation->crude_product dissolve_crude Dissolve Crude in Hot Solvent crude_product->dissolve_crude hot_filtration Hot Filtration (optional) dissolve_crude->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing Wash with Cold Solvent filtration2->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product Troubleshooting_Logic cluster_check_synthesis Synthesis Check cluster_check_purification Purification Check start Low Yield or Purity Issue check_reactants Reactant Purity & Stoichiometry start->check_reactants Synthesis Issue check_solvent Recrystallization Solvent Choice start->check_solvent Purification Issue check_conditions Reaction Time & Temperature check_reactants->check_conditions check_workup Workup & Isolation Procedure check_conditions->check_workup optimize Optimize and Repeat check_workup->optimize check_cooling Cooling Rate check_solvent->check_cooling check_washing Crystal Washing Technique check_cooling->check_washing check_washing->optimize

References

Minimizing batch-to-batch variability in Oxtriphylline research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Oxtriphylline research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound research?

A1: Batch-to-batch variability in this compound research can stem from several key areas:

  • Active Pharmaceutical Ingredient (API) Properties: Variations in the physical and chemical properties of the this compound API, such as particle size distribution, crystal form (polymorphism), and impurity profile, can significantly impact the final product's performance.

  • Excipient Variability: Excipients, though often considered inert, can exhibit lot-to-lot differences in their properties (e.g., moisture content, particle size, functionality), which can affect drug processing and product quality.[1][2][3][4][5][6] Natural-origin excipients are often more susceptible to variability.[2]

  • Manufacturing Process Parameters: Inconsistencies in manufacturing processes, such as blending times, compression forces, and drying temperatures, can lead to variations in tablet hardness, disintegration, and dissolution profiles.[6]

  • Analytical Method Variability: The analytical methods used for quality control, particularly dissolution testing, can be a source of variability if not properly controlled.[7][8]

Q2: How can I control for variability in the this compound API?

A2: To control for API variability, a robust quality control strategy is essential. This includes:

  • Comprehensive Characterization: Thoroughly characterize the API from different batches for critical quality attributes (CQAs), including particle size, polymorphism, and purity.

  • Strict Specifications: Establish stringent specifications for incoming raw materials.[9]

  • Impurity Profiling: Conduct thorough impurity profiling and forced degradation studies to understand potential degradation pathways and ensure that the analytical methods can detect all relevant impurities.[2][10]

Q3: My this compound dissolution results are highly variable between batches. What could be the cause?

A3: High variability in dissolution testing is a common issue and can be attributed to several factors:

  • API Particle Size: Changes in the particle size of this compound can significantly affect its dissolution rate.[11][12][13] Smaller particles generally have a larger surface area, leading to faster dissolution.

  • Formulation-Related Issues:

    • Excipient Properties: Variability in excipients, such as binders and disintegrants, can impact tablet wetting, disintegration, and subsequent drug release.[1]

    • Tablet Hardness: Inconsistent tablet hardness due to variations in compression force can alter the porosity of the tablet matrix, affecting the dissolution medium's penetration and the drug's release rate.[14]

  • Dissolution Method Parameters:

    • Apparatus and Setup: Improper equipment setup, including vessel shape and paddle/basket height, can introduce variability.[7]

    • Medium Preparation: Errors in the preparation of the dissolution medium, such as incorrect pH or failure to properly degas, can lead to inconsistent results.[15][16]

    • Sampling: Post-sampling precipitation of the drug in a supersaturated solution can cause artificially high and variable results.[16]

Q4: What is a Quality by Design (QbD) approach, and how can it help minimize this compound batch variability?

A4: Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management.[4][5][17] For this compound, a QbD approach would involve:

  • Defining a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final this compound product.[4]

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[4]

  • Linking Material Attributes and Process Parameters to CQAs: Through risk assessment and experimentation, you can determine how Critical Material Attributes (CMAs) of the API and excipients and Critical Process Parameters (CPPs) of the manufacturing process affect the CQAs.[4]

  • Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[5]

  • Implementing a Control Strategy: This includes controls on input materials, process controls and monitoring, and specifications for the final product to ensure consistent quality.[4]

By implementing a QbD approach, you can proactively build quality into your this compound product and process, leading to a deeper understanding and better control over sources of variability.[8]

Troubleshooting Guides

Issue 1: Inconsistent Tablet Hardness and Friability
Potential Cause Troubleshooting Step Rationale
Variability in API/Excipient Particle Size Characterize the particle size distribution of incoming raw materials.Smaller particles can lead to harder tablets due to a larger surface area for bonding.[18][19]
Poor Powder Flowability Optimize the formulation with glidants or use a granulation process.Poor flow can lead to inconsistent die filling and variable tablet weights and hardness.[14]
Inconsistent Compression Force Calibrate and monitor the compression force on the tablet press.Higher compression forces generally result in harder tablets but can negatively impact dissolution.[14]
High Moisture Content in Granules Optimize the drying process to achieve a consistent moisture content.Excessive moisture can lead to softer tablets and potential stability issues.
Issue 2: Unexplained Peaks in HPLC Purity Analysis
Potential Cause Troubleshooting Step Rationale
API Degradation Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products.[2][3][10]This helps in understanding the stability of the this compound molecule and ensuring the analytical method is stability-indicating.
Excipient Interaction Analyze placebo batches (formulation without this compound) to check for interfering peaks from excipients.Excipients or their impurities can sometimes interfere with the analysis of the API.
Contamination Ensure proper cleaning of manufacturing equipment and analytical glassware.Cross-contamination from previous batches or other products can introduce unexpected impurities.
Mobile Phase Issues Prepare fresh mobile phase and ensure all components are of high purity and properly degassed.Degradation of the mobile phase or impurities in its components can lead to baseline noise and artifact peaks.

Experimental Protocols

Protocol 1: HPLC Method for this compound and Related Substances

This protocol is based on a stability-indicating HPLC method developed using an Analytical Quality by Design (AQbD) approach.[3][20][21]

Objective: To quantify this compound and its related substances in the presence of degradation products.

Materials and Equipment:

  • HPLC system with UV detector

  • XBridge BEH C18 column (150 x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard and related compound standards

  • HPLC grade solvents

Chromatographic Conditions:

ParameterValue
Mobile Phase Gradient elution (specifics to be optimized based on the separation of all impurities)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Autosampler Temperature 25°C

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard and each related substance in a suitable diluent to prepare individual stock solutions.

    • Prepare a working standard solution by diluting the stock solutions to a known concentration (e.g., 0.1% of the sample concentration).[20]

  • Sample Preparation:

    • Accurately weigh a quantity of the this compound batch equivalent to 25 mg into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Analysis:

    • Inject a blank (diluent), followed by replicate injections of the standard solution to establish system suitability (e.g., check for resolution between critical peak pairs and peak tailing).[20]

    • Inject the sample solution in duplicate.

    • Calculate the content of related substances based on the peak areas relative to the standard.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[3]

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.[2]

Procedure:

  • Expose this compound API and drug product samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

    • Thermal Degradation: Dry heat at 105°C for a specified duration.

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluate the results for the formation of degradation products, mass balance, and peak purity to establish the degradation pathway.

Visualizations

Logical Relationships and Workflows

cluster_QbD Quality by Design (QbD) Workflow for this compound qtpp 1. Define Quality Target Product Profile (QTPP) cqa 2. Identify Critical Quality Attributes (CQAs) qtpp->cqa risk_assessment 3. Risk Assessment: Link Material Attributes & Process Parameters to CQAs cqa->risk_assessment doe 4. Design of Experiments (DoE) to Establish Relationships risk_assessment->doe design_space 5. Define the Design Space doe->design_space control_strategy 6. Develop and Implement a Control Strategy design_space->control_strategy continual_improvement 7. Continual Improvement and Lifecycle Management control_strategy->continual_improvement

Caption: Quality by Design (QbD) workflow for this compound development.

cluster_investigation Investigation Phase cluster_solution Solution Phase start Start: High Batch-to-Batch Variability Observed check_api API Characterization - Particle Size - Polymorphism - Impurity Profile start->check_api check_excipients Excipient Analysis - Supplier Qualification - Lot-to-Lot Consistency - Moisture Content start->check_excipients check_process Process Parameter Review - Blending Uniformity - Compression Force - Drying Temperature start->check_process check_analytical Analytical Method Review - Dissolution Method - HPLC System Suitability - Sample Preparation start->check_analytical api_spec Tighten API Specifications check_api->api_spec excipient_control Implement Stricter Excipient Controls check_excipients->excipient_control process_control Implement PAT and Enhance Process Controls check_process->process_control method_opt Optimize and Re-validate Analytical Methods check_analytical->method_opt end End: Reduced Variability & Consistent Product Quality api_spec->end excipient_control->end process_control->end method_opt->end

Caption: Troubleshooting workflow for high batch-to-batch variability.

Signaling Pathway

cluster_pde Primary Mechanism cluster_other Other Anti-Inflammatory Mechanisms This compound This compound (dissociates to) theophylline Theophylline This compound->theophylline pde Phosphodiesterase (PDE3/PDE4) theophylline->pde Inhibits (-) adenosine Adenosine Receptors theophylline->adenosine Antagonizes (-) hdac2 Histone Deacetylase 2 (HDAC2) theophylline->hdac2 Activates (+) camp cAMP pde->camp Breaks down (-) pka Protein Kinase A (PKA) camp->pka Activates (+) relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to inflammation Reduced Inflammation hdac2->inflammation Contributes to

Caption: Simplified signaling pathway of Theophylline (from this compound).

References

Strategies to prevent Oxtriphylline precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Oxtriphylline precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is the choline (B1196258) salt of theophylline (B1681296), a member of the xanthine (B1682287) class of compounds.[1][2][3] Theophylline, the active component, is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This mechanism makes it a valuable tool for studying a variety of cellular processes, including smooth muscle relaxation, anti-inflammatory responses, and CNS stimulation.[1] this compound is often preferred over theophylline due to its enhanced solubility and stability in aqueous solutions.[2]

Q2: What is the solubility of this compound?

A2: this compound is generally considered to be highly soluble in water. Some sources indicate a solubility of up to 225 mg/mL in water with sonication.[4] It is also soluble in ethanol (B145695) and phosphate-buffered saline (PBS) at a pH of 7.2, with a reported solubility of 10 mg/mL in the latter.[5] However, its solubility in complex mixtures like cell culture media can be lower and is influenced by various factors.

Q3: What is the pKa of this compound and why is it important?

A3: The active component of this compound is theophylline, which has a pKa of approximately 8.6 - 8.8.[6][7] The pKa is the pH at which the compound is 50% ionized and 50% unionized. This is a critical parameter because the ionized form of a drug is generally more water-soluble. Cell culture media are typically buffered around a physiological pH of 7.2-7.4. As the pH of the media can decrease over time due to cellular metabolism (e.g., production of lactic acid), this can shift the equilibrium towards the less soluble, unionized form of theophylline, potentially leading to precipitation.

Q4: Can I use DMSO to prepare my this compound stock solution?

A4: While this compound is highly soluble in water, DMSO can also be used as a solvent. However, for this compound, preparing a stock solution in sterile water or PBS is the recommended starting point due to its high aqueous solubility. If a very high stock concentration is required that cannot be achieved in water, DMSO can be considered. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How should I store my this compound stock solution?

A5: this compound powder is stable for years when stored at -20°C. Once dissolved, aqueous stock solutions should be filter-sterilized (0.22 µm filter) and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media
  • Question: I prepared a concentrated this compound stock solution and when I added it to my cell culture medium, a precipitate formed instantly. What went wrong?

  • Answer: This phenomenon, often called "crashing out," typically occurs due to localized high concentrations of the drug exceeding its solubility limit in the complex environment of the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in your media may be above its solubility limit in that specific medium formulation.Determine the empirical solubility of this compound in your specific cell culture medium (see Protocol 2). If your target concentration is too high, consider a dose-response experiment to find an effective, soluble concentration.
Rapid Dilution Adding a highly concentrated stock solution directly to the bulk media can create a transient, localized supersaturation that leads to precipitation before the compound can properly disperse.Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the stock solution to refrigerated media can cause it to precipitate.Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.
"Salting Out" Effect Cell culture media are rich in salts. The high ionic strength of the media can decrease the solubility of some compounds.If you suspect a "salting out" effect, try preparing your working solution in a serum-free basal medium first, and then add serum if required.
Issue 2: Precipitation Over Time in the Incubator
  • Question: My this compound-containing media was clear initially, but after a few hours/days in the incubator, I noticed a precipitate. What could be the cause?

  • Answer: Delayed precipitation is often related to changes in the media's properties over the course of the experiment.

Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium. As theophylline (the active part of this compound) is a weak acid with a pKa around 8.6, a decrease in pH will shift it towards its less soluble, unionized form.Monitor the pH of your culture medium, especially in long-term or high-density cultures. Consider using a medium with a more robust buffering system (e.g., containing HEPES) or changing the medium more frequently.
Interaction with Media Components This compound's active component, theophylline, can bind to proteins. Bovine Serum Albumin (BSA), a major component of Fetal Bovine Serum (FBS), has been shown to bind to theophylline. While this binding is generally reversible, it could potentially contribute to the formation of insoluble complexes over time, especially at high concentrations.If using serum-containing media, consider reducing the serum percentage if experimentally feasible. Alternatively, perform a solubility test in your complete media (with serum) to determine the practical solubility limit for your experimental duration.
Media Evaporation Evaporation of water from the culture vessel over time will increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Compound Instability Although this compound is relatively stable, degradation over long periods at 37°C could lead to less soluble byproducts.For very long-term experiments, consider replacing the this compound-containing medium every 2-3 days.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent and its composition. The following table provides a summary of available solubility data.

Compound Solvent Temperature Solubility Source(s)
This compoundWaterNot SpecifiedUp to 225 mg/mL (with sonication)[4]
This compoundPBS (pH 7.2)Not Specified10 mg/mL[5]
TheophyllineWater20°C8.3 g/L (~8.3 mg/mL)[6]
TheophyllineWater25°C8.33 mg/mL[8]
TheophyllineEthanolNot Specified~12.5 mg/mL

Note: Solubility in complex cell culture media (e.g., DMEM, RPMI-1640) with or without serum has not been quantitatively reported in the literature and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water

Materials:

  • This compound powder (MW: 283.33 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.010 L x 283.33 g/mol x 1000 mg/g = 28.33 mg

  • Weigh the this compound: Using a calibrated analytical balance, carefully weigh out 28.33 mg of this compound powder and place it into a sterile conical tube.

  • Dissolve in sterile water: Add 10 mL of sterile water to the tube containing the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterile Filtration: Aseptically attach a 0.22 µm sterile syringe filter to a syringe and filter the this compound solution into a new sterile conical tube or divide it into sterile single-use aliquots. This step is critical for removing any potential microbial contamination.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store at -20°C for up to 1 month or -80°C for up to 6 months.

Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.

Procedure:

  • Prepare a high-concentration stock solution: Prepare a 100 mM this compound stock solution in sterile water as described in Protocol 1.

  • Prepare serial dilutions: Pre-warm your complete cell culture medium (including serum and any other supplements) to 37°C. In a series of sterile tubes, prepare different concentrations of this compound by diluting the stock solution. A suggested range would be 10 mM, 5 mM, 2 mM, 1 mM, 500 µM, 200 µM, and 100 µM.

  • Initial visual inspection: Immediately after preparing the dilutions, vortex each tube gently and visually inspect for any signs of precipitation against a dark background.

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Microscopic examination: After incubation, re-examine each tube. A more sensitive method is to take a small aliquot from each tube and examine it under a microscope (e.g., at 100x or 200x magnification) for the presence of crystalline structures, which would indicate precipitation.

  • Determine the solubility limit: The highest concentration that remains clear and free of precipitate after incubation is the empirical solubility limit of this compound for your specific experimental conditions. It is advisable to use a working concentration that is comfortably below this limit to avoid precipitation issues.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_check Quality Control prep_calc Calculate Mass of This compound prep_weigh Weigh this compound Powder prep_calc->prep_weigh prep_dissolve Dissolve in Sterile Water/PBS prep_weigh->prep_dissolve prep_filter Sterile Filter (0.22 µm) prep_dissolve->prep_filter prep_store Aliquot and Store at -20°C or -80°C prep_filter->prep_store work_add Add Stock Solution Dropwise to Medium prep_store->work_add Use Aliquot work_warm Pre-warm Cell Culture Medium (37°C) work_warm->work_add work_mix Gently Vortex/ Swirl During Addition work_add->work_mix work_use Use Immediately in Cell Culture Experiment work_mix->work_use qc_visual Visually Inspect for Precipitate work_mix->qc_visual qc_visual->work_use qc_microscope Microscopic Examination (Optional) qc_visual->qc_microscope If cloudy

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_timing Timing of Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed time_check When did it occur? start->time_check imm_cause1 High Concentration? time_check->imm_cause1 Immediately del_cause1 pH Shift? time_check->del_cause1 Over Time imm_cause2 Rapid Dilution? imm_cause1->imm_cause2 No imm_sol1 Lower Concentration imm_cause1->imm_sol1 Yes imm_cause3 Cold Medium? imm_cause2->imm_cause3 No imm_sol2 Add Dropwise & Mix imm_cause2->imm_sol2 Yes imm_sol3 Pre-warm Medium imm_cause3->imm_sol3 Yes del_cause2 Media Evaporation? del_cause1->del_cause2 No del_sol1 Use HEPES/Change Media del_cause1->del_sol1 Yes del_cause3 Protein Interaction? del_cause2->del_cause3 No del_sol2 Ensure Humidification del_cause2->del_sol2 Yes del_sol3 Reduce Serum % del_cause3->del_sol3 Yes

Caption: Logical guide for troubleshooting precipitation.

References

Technical Support Center: Refinement of Oxtriphylline Formulation for Reduced Gastrointestinal Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the gastrointestinal (GI) irritation associated with oxtriphylline. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gastrointestinal irritation with this compound?

A1: this compound, a salt of theophylline (B1681296), can cause local irritation to the gastric mucosa.[1][2] Theophylline, the active component, may also lead to side effects like nausea and vomiting through the inhibition of phosphodiesterase (PDE), particularly PDE4.[3]

Q2: What are the most common GI side effects observed with standard this compound formulations?

A2: Common GI side effects include nausea, vomiting, abdominal pain, and anorexia.[4][5] Taking the medication with food is often recommended to lessen this discomfort.

Q3: How can enteric coating reduce this compound-induced GI irritation?

A3: Enteric coatings are pH-sensitive polymers that remain intact in the acidic environment of the stomach but dissolve in the more neutral pH of the small intestine. This prevents the direct contact of this compound with the stomach lining, thereby reducing local irritation and the potential for ulceration. The drug is then released in the upper intestine for absorption.

Q4: What is microencapsulation and how can it improve the GI tolerance of this compound?

A4: Microencapsulation is a process where small particles of the active pharmaceutical ingredient (API) are enclosed within a protective coating. This can control the rate of drug release, masking the taste, and preventing direct contact of the drug with the gastric mucosa, thus reducing irritation. For this compound, this can lead to a more gradual release and improved patient tolerance.

Q5: Are there alternative xanthine (B1682287) derivatives with a better GI safety profile?

A5: Yes, newer generation methylxanthines like doxofylline (B1670904) have shown similar efficacy to theophylline but with significantly fewer side effects, including a lower incidence of nausea and dyspepsia. This is attributed to its different mechanism of action, which includes a lack of significant affinity for adenosine (B11128) A1 and A2 receptors.

Troubleshooting Guides

Issue 1: High incidence of nausea and vomiting in preclinical animal studies with a new this compound formulation.

Possible Cause Troubleshooting/Optimization Strategy
Rapid Drug Release Investigate the dissolution profile of your formulation. A rapid release can lead to high local concentrations in the stomach. Consider incorporating release-modifying excipients or exploring enteric-coating or microencapsulation techniques.
Direct Mucosal Irritation Evaluate the ulcerogenic potential of the formulation using an in-vivo ulcer index model (see Experimental Protocols). If the ulcer index is high, reformulation with gastro-protective coatings is recommended.
Vehicle-Induced Irritation If using a liquid formulation for animal studies, ensure the vehicle itself is non-irritating. Run a vehicle-only control group to assess its impact on the gastric mucosa.

Issue 2: Inconsistent drug release from an enteric-coated this compound tablet in vitro.

Possible Cause Troubleshooting/Optimization Strategy
Inadequate Coating Thickness Verify the coating percentage. A 6-8% weight gain is generally required for effective enteric protection. Increase the coating level if necessary and re-evaluate the dissolution profile in acidic and neutral pH media.
Improper Polymer Selection Ensure the selected enteric polymer has a dissolution pH appropriate for intestinal release (typically >5.5). Re-evaluate the polymer choice based on the target release profile.
Cracks or Defects in the Coating Examine the coated tablets for any physical imperfections. Optimize the coating process parameters (e.g., spray rate, temperature, atomization pressure) to ensure a uniform and intact film.

Data Presentation

Table 1: Comparative Gastric Irritation of Theophylline Formulations in Human Volunteers

Formulation Mean Membrane Instability Time (min) Mean Irritation Index Reference
Theophylline Solution10.530.2[1]
Choline (B1196258) Theophyllinate (this compound) Solution21.010.1[1]
Sustained-Release Theophylline PelletsStatistically significant reduction compared to theophylline solutionStatistically significant reduction compared to theophylline solution[2]

Table 2: Ulcer Index in Rats with Ethanol-Induced Gastric Ulcers (Hypothetical Data for this compound Formulations)

Treatment Group (Oral Administration) Dose (mg/kg) Mean Ulcer Index (± SEM) % Protection
Control (Vehicle)-15.2 ± 1.8-
Standard this compound5010.5 ± 1.530.9%
Enteric-Coated this compound503.2 ± 0.878.9%
Microencapsulated this compound504.1 ± 0.973.0%
Ranitidine (Standard Drug)502.5 ± 0.583.6%

Experimental Protocols

In-Vitro Dissolution Testing for Enteric-Coated this compound Tablets

This protocol is designed to assess the acid resistance and subsequent drug release of enteric-coated this compound tablets.

Apparatus: USP Type II (Paddle) Dissolution Apparatus

Procedure:

  • Acid Stage (Simulated Gastric Fluid):

    • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 rpm.

    • Duration: 2 hours.

    • Sampling: Withdraw samples at 1 and 2 hours. No significant drug release should be observed.

  • Buffer Stage (Simulated Intestinal Fluid):

    • After 2 hours, add a predetermined volume of a buffer concentrate to the dissolution medium to adjust the pH to 6.8, or replace the entire medium with 900 mL of phosphate (B84403) buffer (pH 6.8).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 rpm.

    • Duration: Continue the dissolution for an additional specified time (e.g., 60 minutes).

    • Sampling: Withdraw samples at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis:

    • Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry at approximately 272 nm.

    • Calculate the cumulative percentage of drug released at each time point.

In-Vivo Ulcer Index Determination in Rats

This protocol is used to evaluate the gastro-protective effect of a new this compound formulation against ethanol-induced gastric ulcers.

Animals: Male Wistar rats (180-220 g)

Procedure:

  • Animal Preparation:

    • Fast the rats for 24 hours before the experiment, with free access to water.

    • Divide the animals into groups (e.g., Control, Standard this compound, Test Formulation, Standard Anti-ulcer Drug).

  • Dosing:

    • Administer the respective formulations or vehicle orally to each group.

  • Ulcer Induction:

    • One hour after dosing, orally administer 1 mL of absolute ethanol (B145695) to each rat to induce gastric ulcers.

  • Evaluation:

    • One hour after ethanol administration, sacrifice the animals by cervical dislocation.

    • Excise the stomachs and open them along the greater curvature.

    • Gently rinse the stomachs with saline to remove gastric contents.

    • Examine the gastric mucosa for the presence of ulcers using a magnifying glass.

  • Ulcer Scoring and Index Calculation:

    • Score the ulcers based on their number and severity according to a predefined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = hemorrhagic streaks, 3 = deep ulcers, 4 = perforations).

    • Calculate the Ulcer Index (UI) for each group using the formula: UI = (Mean number of ulcers per animal) + (Mean severity score) + (Percentage of animals with ulcers / 10).

    • Calculate the percentage of protection using the formula: % Protection = [(UI of Control - UI of Test Group) / UI of Control] x 100.[6]

Microencapsulation of this compound by Gelatin-Acacia Complex Coacervation

This protocol describes a common method for microencapsulating a water-soluble drug like this compound.

Materials:

  • This compound

  • Gelatin (Type A)

  • Acacia

  • Distilled water

  • Glutaraldehyde (as a cross-linking agent)

  • Isopropanol (B130326)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) aqueous solution of gelatin and a 5% (w/v) aqueous solution of acacia. Heat the gelatin solution to approximately 50°C to ensure complete dissolution.

  • Emulsification:

    • Add the this compound to the gelatin solution and stir until dissolved.

    • While maintaining the temperature at 50°C and stirring continuously, slowly add the acacia solution to the gelatin-drug solution.

  • Coacervation:

    • Adjust the pH of the mixture to induce coacervation (typically around pH 4.0-4.5) by the dropwise addition of a suitable acid (e.g., 0.1 M HCl). The formation of a turbid solution indicates the separation of the coacervate phase.

  • Cooling and Hardening:

    • Cool the system to approximately 5-10°C in an ice bath while maintaining gentle stirring. This will cause the coacervate to deposit around the drug particles.

    • Add a cross-linking agent, such as a few drops of glutaraldehyde, and stir for a specified period (e.g., 3 hours) to harden the microcapsules.

  • Washing and Drying:

    • Wash the microcapsules several times with isopropanol to remove excess water and unencapsulated drug.

    • Collect the microcapsules by filtration and dry them at room temperature or in a desiccator.

Mandatory Visualizations

GI_Irritation_Pathway This compound This compound (Oral Administration) Theophylline Theophylline (in stomach) This compound->Theophylline Dissolution PDE_Inhibition Phosphodiesterase (PDE4) Inhibition Theophylline->PDE_Inhibition Direct_Irritation Direct Mucosal Irritation Theophylline->Direct_Irritation cAMP_Increase Increased intracellular cAMP PDE_Inhibition->cAMP_Increase Gastric_Acid Increased Gastric Acid Secretion cAMP_Increase->Gastric_Acid Nausea_Vomiting Nausea & Vomiting cAMP_Increase->Nausea_Vomiting Central & Peripheral Mechanisms Mucosal_Damage Gastric Mucosal Damage Gastric_Acid->Mucosal_Damage Direct_Irritation->Mucosal_Damage Enteric_Coating_Workflow Core_Tablet This compound Core Tablet Coating Enteric Coating (pH-sensitive polymer) Core_Tablet->Coating Stomach Stomach (pH 1.2) Coating Intact Coating->Stomach Small_Intestine Small Intestine (pH > 5.5) Coating Dissolves Stomach->Small_Intestine Gastric Emptying Release Drug Release & Absorption Small_Intestine->Release Reduced_Irritation Reduced Gastric Irritation Release->Reduced_Irritation Microencapsulation_Logic Oxtriphylline_API This compound API Microcapsule Microencapsulated This compound Oxtriphylline_API->Microcapsule Polymer_Coating Polymer Coating (e.g., Gelatin-Acacia) Polymer_Coating->Microcapsule Controlled_Release Controlled/Sustained Release Microcapsule->Controlled_Release Reduced_Local_Conc Reduced Local Drug Concentration in Stomach Controlled_Release->Reduced_Local_Conc Improved_Tolerance Improved GI Tolerance Reduced_Local_Conc->Improved_Tolerance

References

Validation & Comparative

Head-to-head comparison of Oxtriphylline and theophylline pharmacokinetic profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), and theophylline itself are both methylxanthine derivatives utilized as bronchodilators in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound was developed to improve the solubility and gastrointestinal tolerance of theophylline. This guide provides a head-to-head comparison of their pharmacokinetic profiles, supported by available experimental data. It is important to note that this compound acts as a prodrug, releasing theophylline as the active moiety upon administration. Therefore, the pharmacokinetic parameters of this compound are inherently linked to the resulting plasma concentrations of theophylline. While direct comparative studies providing a complete head-to-head pharmacokinetic dataset are limited, this guide synthesizes available information to offer a comprehensive overview.

Data Presentation: Pharmacokinetic Parameters

A direct, comprehensive head-to-head clinical study comparing the key pharmacokinetic parameters of immediate-release this compound and immediate-release theophylline was not identified in the current literature search. However, the following table summarizes available pharmacokinetic data for both compounds from various sources. It is crucial to consider that these values may be derived from studies with different designs, formulations, and patient populations.

Pharmacokinetic ParameterThis compound (as Theophylline)Theophylline
Peak Plasma Concentration (Cmax) 6.0 - 6.3 mcg/mL (Sustained-Action Formulation)[1]Dose-dependent
Time to Peak Concentration (Tmax) 3.6 - 3.8 hours (Sustained-Action Formulation)[1]Dose-dependent
Area Under the Curve (AUC) Data not available for direct comparisonDose-dependent
Elimination Half-life (t½) 7.54 - 7.68 hours (Sustained-Action Formulation)[1]Adults: 3.0 - 9.5 hoursChildren: 1.5 - 9.5 hours[1]
Bioavailability Reported to be well-absorbed[1]High (generally considered to be ~100% for oral solutions and immediate-release tablets)
Protein Binding 55% - 65%[1]~60%
Metabolism Metabolized to theophyllineHepatic (primarily via CYP1A2)
Excretion Renal (as theophylline metabolites)Renal

Note: this compound contains 64% theophylline by weight.[1] Dosing of this compound should be adjusted to deliver an equivalent dose of theophylline.

Experimental Protocols

The following outlines a general experimental protocol for a pharmacokinetic study designed to compare oral dosage forms of this compound and theophylline. This protocol is a composite based on standard practices in pharmacokinetic research.

Study Design:

A randomized, single-dose, two-way crossover study is a common design for comparing the pharmacokinetics of two drugs.

  • Participants: A cohort of healthy, non-smoking adult volunteers. Participants would be screened for any medical conditions or use of concomitant medications that could interfere with the pharmacokinetics of methylxanthines.

  • Drug Administration: After an overnight fast, subjects would receive a single oral dose of either this compound or theophylline. The doses would be calculated to deliver an equivalent amount of theophylline. A standardized meal would be provided at a specified time post-dosing.

  • Washout Period: A washout period of at least seven days between the two treatment phases is necessary to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Venous blood samples would be collected into tubes containing an appropriate anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Plasma would be separated from the blood samples by centrifugation and stored frozen at -20°C or below until analysis.

Analytical Method:

The concentration of theophylline in plasma samples would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Plasma samples would typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard would be added to each sample to ensure accuracy and precision.

  • Chromatographic Conditions: The extracted samples would be injected into an HPLC or LC-MS system. The mobile phase composition, column type, and flow rate would be optimized to achieve good separation of theophylline and the internal standard from any endogenous plasma components.

  • Quantification: A calibration curve would be constructed by analyzing a series of standard solutions of known theophylline concentrations. The concentration of theophylline in the study samples would be calculated by comparing their peak areas to those of the calibration standards.

Pharmacokinetic Analysis:

The plasma concentration-time data for each subject would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Plasma Concentration-Time Curve): A measure of the total drug exposure over time. This can be calculated to the last measurable time point (AUCt) and extrapolated to infinity (AUCinf).

  • t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

Mandatory Visualizations

Signaling_Pathway This compound This compound (Choline Theophyllinate) Theophylline Theophylline This compound->Theophylline Dissociation in vivo PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition Inflammation Reduced Inflammation Theophylline->Inflammation Contributes to cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Mechanism of action of this compound/Theophylline.

Experimental_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Drug_Admin_O This compound Administration Randomization->Drug_Admin_O Drug_Admin_T Theophylline Administration Randomization->Drug_Admin_T Washout Washout Period Blood_Sampling Serial Blood Sampling Drug_Admin_O->Blood_Sampling Drug_Admin_T->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis HPLC or LC-MS Analysis Plasma_Separation->Sample_Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis

Caption: Pharmacokinetic study workflow.

Logical_Relationship This compound This compound (Choline Theophyllinate Salt) Dissociation Dissociation in Aqueous Environment (e.g., GI Tract) This compound->Dissociation Theophylline Theophylline (Active Moiety) Dissociation->Theophylline Choline Choline Dissociation->Choline

Caption: this compound as a prodrug of Theophylline.

References

Validating the superiority of Oxtriphylline over theophylline in safety studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the safety profiles of oxtriphylline and theophylline (B1681296), supported by available data and pharmacological principles.

Introduction

Theophylline has long been a cornerstone in the management of obstructive airway diseases due to its bronchodilatory and anti-inflammatory effects. However, its narrow therapeutic index and associated adverse effects have led to the development of derivatives aimed at improving its safety and tolerability. This compound, the choline (B1196258) salt of theophylline, was developed with the primary goal of enhancing solubility and reducing gastrointestinal irritation. This guide provides a detailed comparison of the safety profiles of this compound and theophylline, presenting available data, outlining experimental methodologies for safety assessment, and visualizing relevant biological pathways.

Pharmacological Overview

This compound is a salt of theophylline and choline, containing 64% theophylline by weight. Upon oral administration, it is hydrolyzed to theophylline, which is the active moiety. The rationale behind the development of this compound was to create a more soluble and stable form of theophylline that is better absorbed and causes less gastric irritation.

The adverse effects of this compound are predominantly those of theophylline and are directly related to theophylline serum concentrations. Therapeutic effects are typically observed at serum theophylline concentrations of 10-20 mcg/mL, with toxicity becoming more apparent at concentrations exceeding 20 mcg/mL.

Comparative Safety Profile: this compound vs. Theophylline

While this compound was designed for improved gastrointestinal tolerability, a comprehensive review of published literature reveals a lack of direct, quantitative clinical studies specifically comparing the incidence and severity of side effects between this compound and standard theophylline formulations. The prevailing understanding is that once absorbed, the systemic safety profile of this compound is identical to that of theophylline. However, differences in local gastrointestinal effects are theoretically plausible due to formulation differences.

Adverse Effects of Theophylline (and this compound)

The following table summarizes the dose-dependent adverse effects associated with theophylline, which are also applicable to this compound.

System Organ ClassAdverse EffectsOnset Serum Theophylline Concentration
Gastrointestinal Nausea, vomiting, anorexia, abdominal pain, gastroesophageal reflux> 15 mcg/mL
Central Nervous System Headache, nervousness, insomnia, tremor, seizures> 20 mcg/mL (mild); > 35 mcg/mL (severe)
Cardiovascular Tachycardia, palpitations, arrhythmias, hypotension> 20 mcg/mL
Metabolic Hypokalemia, hyperglycemia, metabolic acidosis> 30 mcg/mL

Data compiled from multiple sources indicating general thresholds for theophylline toxicity.

Experimental Protocols for Safety Evaluation

To definitively assess the comparative gastrointestinal safety of this compound and theophylline, a randomized, double-blind, crossover study would be the gold standard. A detailed protocol for such a study is outlined below.

Protocol: Comparative Gastrointestinal Tolerance of this compound and Theophylline

1. Study Objective: To compare the incidence and severity of upper gastrointestinal adverse events between equimolar doses of this compound and a standard theophylline formulation in healthy adult volunteers.

2. Study Design:

  • Randomized, double-blind, two-period crossover study.

  • A washout period of at least one week between treatment periods.

3. Study Population:

  • Healthy adult volunteers (18-55 years) with no history of gastrointestinal disease, cardiovascular disease, or seizure disorders.

  • Exclusion criteria: use of medications known to interact with theophylline, smoking, and consumption of xanthine-containing products.

4. Investigational Products:

  • This compound tablets.

  • Immediate-release theophylline tablets.

  • Placebo tablets.

5. Study Procedures:

  • Dosing: Subjects will receive a single oral dose of this compound or an equimolar dose of theophylline after an overnight fast.

  • Assessments:

    • Gastrointestinal Symptom Rating Scale (GSRS): Administered at baseline and at regular intervals post-dose (e.g., 1, 2, 4, 8, and 24 hours). The GSRS is a validated questionnaire to assess symptoms like abdominal pain, heartburn, acid reflux, nausea, and vomiting.

    • Endoscopy (optional): Upper gastrointestinal endoscopy could be performed at baseline and after each treatment period to visually assess for gastric mucosal irritation, erosions, or ulcerations.

    • Pharmacokinetic Sampling: Blood samples will be collected at predefined time points to determine the serum concentration of theophylline and to correlate adverse events with drug levels.

6. Endpoints:

  • Primary Endpoint: The difference in the mean change from baseline in the total GSRS score between the this compound and theophylline treatment groups.

  • Secondary Endpoints:

    • Incidence of specific gastrointestinal adverse events (nausea, vomiting, etc.).

    • Severity of adverse events.

    • Endoscopic findings.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC).

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of theophylline are mediated through several key signaling pathways. Understanding these pathways is crucial for comprehending its safety profile.

Theophylline's Mechanism of Action and Adverse Effects

Theophylline_Pathways cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects Theophylline_T Theophylline PDE Phosphodiesterase (PDE) Inhibition Theophylline_T->PDE Inhibits HDAC2 Histone Deacetylase-2 (HDAC2) Activation Theophylline_T->HDAC2 Activates cAMP ↑ cAMP PDE->cAMP Breaks down PKA Protein Kinase A Activation cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Anti_Inflammatory Anti-inflammatory Effects HDAC2->Anti_Inflammatory Theophylline_A Theophylline Adenosine_R Adenosine A1 & A2 Receptor Antagonism Theophylline_A->Adenosine_R Antagonizes Gastric_Acid ↑ Gastric Acid Secretion Theophylline_A->Gastric_Acid Stimulates CNS_Stimulation CNS Stimulation (Insomnia, Seizures) Adenosine_R->CNS_Stimulation Cardiac_Stimulation Cardiac Stimulation (Tachycardia, Arrhythmias) Adenosine_R->Cardiac_Stimulation

Theophylline's dual mechanism of therapeutic and adverse effects.
Experimental Workflow for Comparative Safety Study

Oxtriphylline vs. Doxofylline: A Mechanistic Showdown in Respiratory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced molecular mechanisms of respiratory drugs is paramount for innovation. This guide provides a detailed comparative analysis of oxtriphylline and doxofylline (B1670904), two xanthine (B1682287) derivatives used in the management of airway diseases. While both exert bronchodilatory and anti-inflammatory effects, their distinct pharmacological profiles, particularly concerning phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, lead to significant differences in their clinical application and safety.

This compound, a choline (B1196258) salt of theophylline (B1681296), has long been a therapeutic option for asthma and chronic obstructive pulmonary disease (COPD). Its clinical effects are mediated by theophylline, a non-selective PDE inhibitor. Doxofylline, a newer methylxanthine, was developed to retain the therapeutic benefits of theophylline while minimizing its well-known adverse effects. This comparison delves into the molecular targets and signaling pathways that differentiate these two compounds.

Core Mechanisms of Action: A Head-to-Head Comparison

The primary mechanisms of action for both this compound (via theophylline) and doxofylline involve the modulation of key cellular signaling pathways that regulate bronchial smooth muscle tone and inflammation. However, the specificity and potency of their interactions with these targets differ significantly.

Phosphodiesterase (PDE) Inhibition

The bronchodilatory effects of xanthines are largely attributed to the inhibition of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to relaxation and bronchodilation.[1][2][3]

This compound (Theophylline): Theophylline is a non-selective PDE inhibitor, affecting multiple isoforms, including PDE3 and PDE4, which are crucial for bronchodilation and anti-inflammatory effects, respectively.[2][4][5]

Doxofylline: There is conflicting evidence regarding doxofylline's PDE inhibition profile. Some studies suggest it is a selective PDE4 inhibitor, while others indicate it has no significant effect on any known PDE isoforms, except for a weak inhibition of PDE2A1 at high concentrations.[6][7][8] This discrepancy in the literature highlights an area for further investigation.

Adenosine Receptor Antagonism

Adenosine, a ubiquitous signaling nucleoside, can induce bronchoconstriction. Antagonism of adenosine receptors is another mechanism by which xanthines can promote bronchodilation. However, this action is also linked to many of the undesirable side effects of theophylline.[9]

This compound (Theophylline): Theophylline is a potent, non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4][10] This antagonism is responsible for many of its adverse effects, including cardiac arrhythmias and central nervous system stimulation.[7]

Doxofylline: A key distinguishing feature of doxofylline is its significantly lower affinity for adenosine receptors.[7][9][11] This reduced interaction is widely considered to be the reason for its improved safety profile compared to theophylline.[7][11]

Histone Deacetylase (HDAC) Activation

HDACs, particularly HDAC2, play a crucial role in regulating inflammatory gene expression. Activation of HDACs can suppress inflammation and restore sensitivity to corticosteroids in patients with COPD.[4][5]

This compound (Theophylline): Theophylline has been shown to activate HDAC2, contributing to its anti-inflammatory effects, especially at lower, sub-bronchodilator concentrations.[3][4][5]

Doxofylline: The effect of doxofylline on HDAC activity is a subject of debate. Most studies suggest that, unlike theophylline, doxofylline does not directly affect HDACs.[7][8] However, some evidence suggests it may have some HDAC-activating properties.

Quantitative Comparison of Receptor and Enzyme Interactions

The following table summarizes the available quantitative data on the interaction of theophylline and doxofylline with their key molecular targets. It is important to note that direct comparative studies for all parameters are limited, and values can vary depending on the experimental conditions.

TargetTheophyllineDoxofyllineKey Implication
Phosphodiesterase (PDE) Inhibition Non-selective inhibitor (IC50: ~100-1000 µM for PDE3/PDE4)[4]Conflicting data: Selective PDE4 inhibitor[6] or no significant inhibition of known isoforms (except weak PDE2A1 at 10⁻⁴ M)[7][8]Theophylline's bronchodilatory and anti-inflammatory effects are clearly linked to PDE inhibition. Doxofylline's primary mechanism may be less reliant on broad PDE inhibition.
Adenosine A1 Receptor Antagonism (Ki) ~10-30 µM[7]>100 µM[7]Doxofylline's significantly lower affinity reduces the risk of A1-mediated cardiac side effects.
Adenosine A2A Receptor Antagonism (Ki) ~2-10 µM[7]>100 µM[7]Doxofylline's lower affinity minimizes CNS stimulant effects associated with A2A antagonism.
Adenosine A2B Receptor Antagonism (Ki) ~10-30 µM[7]>100 µM[7]Reduced antagonism at A2B receptors may contribute to a better side-effect profile.
Histone Deacetylase 2 (HDAC2) Activity Activator[4][5]No direct effect reported in most studies[7][8]Theophylline possesses a distinct anti-inflammatory mechanism through HDAC activation, which may not be shared by doxofylline.

Signaling Pathways and Experimental Workflows

To visualize the mechanistic differences and the experimental approaches used to elucidate them, the following diagrams are provided.

Theophylline_Mechanism cluster_PDE Phosphodiesterase Inhibition cluster_Adenosine Adenosine Receptor Antagonism cluster_HDAC Histone Deacetylase Activation Theophylline Theophylline PDE PDEs (non-selective) Theophylline->PDE Inhibits Adenosine_R Adenosine Receptors (A1, A2A, A2B, A3) Theophylline->Adenosine_R Antagonizes HDAC2 ↑ HDAC2 Activity Theophylline->HDAC2 Activates cAMP ↑ cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_Inflammation_PDE Anti-inflammatory Effects cAMP->Anti_Inflammation_PDE Bronchoconstriction ↓ Bronchoconstriction Adenosine_R->Bronchoconstriction Side_Effects Adverse Effects (Cardiac, CNS) Adenosine_R->Side_Effects Inflammatory_Genes ↓ Inflammatory Gene Transcription HDAC2->Inflammatory_Genes

Figure 1: The multifaceted mechanism of action of theophylline.

Doxofylline_Mechanism cluster_PDE_Doxo Phosphodiesterase Inhibition cluster_Adenosine_Doxo Adenosine Receptor Interaction cluster_AntiInflam_Doxo Other Anti-inflammatory Mechanisms Doxofylline Doxofylline PDE_Doxo PDEs (Conflicting Data) Weak PDE2A1 Inhibition? Doxofylline->PDE_Doxo Weakly Inhibits? Adenosine_R_Doxo Adenosine Receptors Doxofylline->Adenosine_R_Doxo Very Low Affinity Leukocyte_Migration ↓ Leukocyte Migration Doxofylline->Leukocyte_Migration NLRP3 ↓ NLRP3 Inflammasome Activation Doxofylline->NLRP3 cAMP_Doxo ↑ cAMP Bronchodilation_Doxo Bronchodilation cAMP_Doxo->Bronchodilation_Doxo Side_Effects_Doxo Reduced Adverse Effects Adenosine_R_Doxo->Side_Effects_Doxo

Figure 2: The proposed mechanisms of action for doxofylline.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4) are used. The fluorescently labeled cAMP is used as a substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (this compound/theophylline or doxofylline) is serially diluted and incubated with the specific PDE isozyme.

  • Initiation and Termination: The reaction is initiated by the addition of the cAMP substrate. After a defined incubation period at 37°C, the reaction is terminated by the addition of a stop reagent.

  • Detection: A detection reagent containing a binding partner to the cleaved substrate is added. The change in fluorescence polarization is measured, which is inversely proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

PDE_Assay_Workflow start Prepare Serial Dilutions of Test Compound incubate Incubate Compound with PDE Isozyme start->incubate add_substrate Add Fluorescent cAMP Substrate incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Stop Reagent incubate_reaction->stop_reaction detect Measure Fluorescence Polarization stop_reaction->detect analyze Calculate IC50 Value detect->analyze

Figure 3: A generalized workflow for a PDE inhibition assay.
Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of a specific human adenosine receptor subtype (e.g., A1, A2A) are prepared from cultured cells.

  • Radioligand and Competitor: A radiolabeled ligand with high affinity and selectivity for the receptor subtype of interest is used. The test compound (this compound/theophylline or doxofylline) serves as the competitor.

  • Assay Procedure: In a multi-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenosine_Binding_Assay start Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Test Compound start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity wash->quantify analyze Calculate Ki Value quantify->analyze

Figure 4: A typical workflow for an adenosine receptor binding assay.

Conclusion

The comparative analysis of this compound and doxofylline reveals a classic case of drug evolution, where a newer agent is designed to improve upon the safety profile of its predecessor. This compound, through its active metabolite theophylline, acts as a non-selective PDE inhibitor and a potent adenosine receptor antagonist, with the latter contributing significantly to its adverse effects. Doxofylline, in contrast, exhibits a markedly reduced affinity for adenosine receptors, which is the primary reason for its enhanced tolerability.

The precise mechanism of doxofylline's bronchodilatory and anti-inflammatory effects remains an area with some conflicting reports, particularly concerning its activity on PDE isoforms and HDACs. This ambiguity presents an opportunity for further research to fully elucidate its molecular interactions. For drug development professionals, the story of doxofylline underscores a successful strategy: targeting the primary therapeutic mechanism while engineering out the interactions responsible for off-target effects. This approach has yielded a valuable therapeutic alternative in the management of chronic respiratory diseases.

References

A Comparative Guide to Analytical Methods for Oxtriphylline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Oxtriphylline, a bronchodilator used in the treatment of respiratory diseases. This compound is the choline (B1196258) salt of theophylline (B1681296), and its accurate quantification is crucial for ensuring pharmaceutical quality and therapeutic efficacy. This document details and contrasts High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and quality control needs.

Executive Summary

The quantification of this compound in bulk drug and pharmaceutical formulations is achievable through several analytical techniques, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) stands out for its high specificity, sensitivity, and ability to separate this compound from its related substances and degradation products, making it a stability-indicating method.

  • High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for routine analysis, capable of simultaneous analysis of multiple samples.

  • UV-Visible Spectrophotometry provides a simple, rapid, and economical option for the direct quantification of this compound, particularly in less complex sample matrices.

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide compiles and compares the validation parameters from studies on this compound and its parent compound, theophylline, to provide a valuable resource for methodological assessment.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Validation Parameters for this compound Quantification
ParameterHPLC Method for this compound & Related SubstancesHPTLC Method for Theophylline (Adaptable for this compound)UV-Spectrophotometric Method for Aminophylline (B1665990) (Adaptable for this compound)
Linearity Range 0.05 - 1% of sample concentration[1]0.5 - 20 μg/mL[2]5 - 30 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]0.998[2]0.9996[1]
Accuracy (% Recovery) 98.40 - 102.54%[1]87.8 - 91.8%[2]~100.82%[1]
Precision (% RSD) < 1%[1]Intra-day: 0.5 - 0.8%, Inter-day: 0.5 - 1.3%[2]< 2%[1]
Limit of Detection (LOD) Not explicitly stated for this compound, but method is sensitive.0.5 μg/mL[2]0.0383 µg/mL[1]
Limit of Quantitation (LOQ) LoQ level solution: 0.00025 mg/mL for related compounds[2]Not explicitly stated.0.1160 µg/mL[1]
Specificity Stability-indicating, specific for this compound and its related substances.[1]Selective, with reproducible retardation factor (RF).[2]Potential interference from excipients.

Experimental Protocols

This section provides detailed methodologies for the analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating assay for this compound and its related substances.

Instrumentation:

  • HPLC system with a PDA detector

  • XBridge BEH C18 column (150 x 4.6 mm, 5 µm)[1]

Chromatographic Conditions:

  • Mobile Phase: Gradient elution (specific gradient profile to be optimized based on system and specific impurities)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 270 nm[1]

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound working standard and dilute to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable diluent to achieve a known concentration.

Validation Parameters:

  • Linearity: Assessed from 0.05 to 1% of the sample concentration.[1]

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels (LoQ to 150%).[1]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[1]

  • Specificity: Confirmed by forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to ensure no interference from degradation products.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

This method, validated for theophylline, can be adapted for this compound quantification.

Instrumentation:

  • HPTLC system with a TLC scanner and sample applicator

  • Pre-coated silica (B1680970) gel 60F254 HPTLC plates[2]

Chromatographic Conditions:

  • Mobile Phase: Chloroform–methanol (B129727) 9:1 (v/v)[2]

  • Chamber Saturation: Use a twin-trough glass chamber.

  • Development: Ascending development.

  • Detection: Densitometric scanning at 277 nm.[2]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of theophylline (or this compound) in methanol and make serial dilutions.[2]

  • Sample Solution: Extract the drug from the sample matrix using a suitable solvent (e.g., chloroform–isopropanol for biological samples).[2]

Validation Parameters:

  • Linearity: Established over a concentration range of 0.5 to 20 μg/mL.[2]

  • Accuracy: Determined by recovery studies of spiked samples.[2]

  • Precision: Assessed by intra-day and inter-day analysis of standard solutions.[2]

  • LOD: Determined to be 0.5 μg/mL.[2]

UV-Visible Spectrophotometry

This simple and rapid method, described for aminophylline (a salt of theophylline), is applicable for the quantification of this compound in simple formulations.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes.

Methodology:

  • Solvent: Distilled water[1]

  • λmax: 272 nm[1]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of aminophylline (or this compound) in distilled water and prepare a series of dilutions.[1]

  • Sample Solution: Dissolve the sample in distilled water to obtain a concentration within the linear range.

Validation Parameters:

  • Linearity: Determined over a concentration range of 5-30 µg/ml.[1]

  • Accuracy: Assessed by recovery studies at three different concentration levels.[1]

  • Precision: Evaluated by measuring the absorbance of multiple preparations of the same sample.[1]

  • LOD and LOQ: Calculated to be 0.0383 µg/ml and 0.1160 µg/ml, respectively.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC Experimental Workflow for this compound.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve dilute Prepare Serial Dilutions dissolve->dilute apply Apply to HPTLC Plate dilute->apply develop Develop Plate in Chamber apply->develop scan Densitometric Scanning (277 nm) develop->scan peak_area Measure Peak Area/Height scan->peak_area quantify Quantify Concentration peak_area->quantify

Caption: HPTLC Experimental Workflow for Theophylline.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Distilled Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute measure Measure Absorbance at 272 nm dilute->measure calculate Calculate Concentration measure->calculate

Caption: UV-Vis Spectrophotometry Workflow.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the analysis. For research and development, where specificity and the ability to monitor stability are paramount, a validated, stability-indicating HPLC method is the most suitable choice. For routine quality control of finished products where high throughput and cost-effectiveness are priorities, HPTLC presents a viable option. UV-Visible spectrophotometry, while being the simplest and most economical, is best suited for the analysis of pure substance or simple formulations where interference from excipients is minimal. It is imperative that any method chosen be properly validated in the user's laboratory to ensure its suitability for the intended purpose.

References

Oxtriphylline and Beta-Agonists: A Synergistic Approach to Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enhanced efficacy and underlying mechanisms of combining oxtriphylline with beta-adrenergic agonists in the management of obstructive airway diseases.

The concurrent administration of this compound, a xanthine (B1682287) derivative, and beta-adrenergic agonists represents a well-established therapeutic strategy for achieving enhanced bronchodilation in patients with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This combination is designed to leverage the distinct but complementary mechanisms of action of each drug class, resulting in a synergistic or additive effect that surpasses the efficacy of either agent used alone. This guide provides a detailed comparison of the performance of this combination therapy against monotherapy, supported by experimental data, and elucidates the signaling pathways and experimental protocols involved in its evaluation.

Mechanism of Synergistic Action

The synergistic bronchodilatory effect of combining this compound with beta-agonists stems from their convergent actions on the intracellular signaling molecule, cyclic adenosine (B11128) monophosphate (cAMP), within airway smooth muscle cells.

Beta-2 adrenergic agonists, such as salbutamol (B1663637) and terbutaline (B1683087), bind to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This binding activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.[2]

This compound, which is a salt of theophylline (B1681296), exerts its primary effect by inhibiting the enzyme phosphodiesterase (PDE).[3] PDE is responsible for the degradation of cAMP into an inactive metabolite, 5'-AMP.[4][5] By inhibiting PDE, this compound prevents the breakdown of cAMP, thereby prolonging its intracellular presence and amplifying its downstream signaling effects.[4][5]

When used in combination, beta-agonists increase the production of cAMP, while this compound inhibits its degradation. This dual action leads to a more significant and sustained elevation of intracellular cAMP levels than can be achieved with either drug alone, resulting in a more potent and prolonged bronchodilatory response.[5][6]

cluster_cell Airway Smooth Muscle Cell BetaAgonist Beta-Agonist BetaReceptor Beta-2 Adrenergic Receptor BetaAgonist->BetaReceptor Binds to AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes This compound This compound (Theophylline) This compound->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP

Signaling Pathway of this compound and Beta-Agonists

Comparative Efficacy: Quantitative Data

Clinical studies have consistently demonstrated the superior efficacy of combination therapy with this compound (or its active moiety, theophylline) and beta-agonists compared to monotherapy in improving pulmonary function. The following tables summarize key quantitative data from representative studies.

Study (Drug Combination)Patient PopulationKey Pulmonary Function ParameterMonotherapy (Beta-Agonist) ImprovementMonotherapy (Xanthine) ImprovementCombination Therapy ImprovementReference
Terbutaline + Doxofylline (B1670904)COPDFEV1 (L)Not ReportedFEV1: 1.82 ± 0.13 LFEV1: 2.26 ± 0.12 L[7]
Terbutaline + DoxofyllineCOPDFVC (L)Not ReportedFVC: 2.86 ± 0.12 LFVC: 3.31 ± 0.13 L[7]
Terbutaline + TheophyllineExercise-Induced Bronchospasm% Decrease in FEV1 post-exerciseStatistically better than placeboStatistically better than placeboStatistically better than either drug alone[8]
Salbutamol + TheophyllineAsthma (Children)Peak Flow MeasurementsNot ReportedNot ReportedLower peak flow measurements (negative interaction at max dosage)[9]
Rimiterol + TheophyllineChronic Reversible Airways ObstructionMean Peak % FEV1 Increase31.7%26.1%51.8%[10]
Salbutamol + DoxofyllineAcute Exacerbation of COPDFEV1 (% predicted)Not Reported55.2 ± 6.3%65.8 ± 7.1%[11]
Salbutamol + DoxofyllineAcute Exacerbation of COPDFVC (% predicted)Not Reported62.4 ± 7.5%73.1 ± 8.2%[11]

Note: Doxofylline is a xanthine derivative, similar to this compound. FEV1: Forced Expiratory Volume in 1 second. FVC: Forced Vital Capacity.

Experimental Protocols

The evaluation of the synergistic effects of this compound and beta-agonists typically involves rigorous clinical trial designs. A common approach is a randomized, double-blind, placebo-controlled crossover study.

Key Methodological Components:

  • Participant Selection: Patients with a confirmed diagnosis of a reversible obstructive airway disease (e.g., asthma, COPD) are recruited. Inclusion criteria often specify a certain degree of baseline airway obstruction and reversibility to a bronchodilator.

  • Study Design: A crossover design is frequently employed, where each participant receives all treatment regimens (e.g., this compound alone, beta-agonist alone, combination therapy, and placebo) in a randomized sequence, separated by washout periods to eliminate carryover effects.

  • Drug Administration: Standardized doses of the investigational drugs are administered. The route of administration (oral for this compound, inhaled or oral for beta-agonists) is clearly defined.

  • Pulmonary Function Testing: Spirometry is the primary method for assessing efficacy. Key parameters measured include Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC). Measurements are typically taken at baseline and at multiple time points after drug administration to capture the onset and duration of action.

  • Data Analysis: Statistical analysis is performed to compare the changes in pulmonary function parameters between the different treatment arms. An additive or synergistic effect is determined if the improvement with combination therapy is significantly greater than the sum of the improvements with each monotherapy.

cluster_workflow Experimental Workflow for Assessing Synergism cluster_treatments Treatment Arms (Crossover Design) Start Patient Recruitment (Asthma/COPD) Baseline Baseline Assessment (Spirometry, Vitals) Start->Baseline Randomization Randomization Baseline->Randomization GroupA This compound + Placebo Beta-Agonist Randomization->GroupA Arm 1 GroupB Placebo this compound + Beta-Agonist Randomization->GroupB Arm 2 GroupC This compound + Beta-Agonist Randomization->GroupC Arm 3 GroupD Placebo this compound + Placebo Beta-Agonist Randomization->GroupD Arm 4 PFT Pulmonary Function Testing (Serial Spirometry) GroupA->PFT GroupB->PFT GroupC->PFT GroupD->PFT Washout Washout Period Washout->Randomization Crossover to next arm PFT->Washout Analysis Data Analysis (Comparison of FEV1/FVC) PFT->Analysis Conclusion Conclusion on Synergism/Additivity Analysis->Conclusion

Typical Experimental Workflow

Conclusion

The combination of this compound and beta-agonists provides a robust therapeutic option for the management of obstructive airway diseases. The synergistic interaction, rooted in their complementary effects on the cAMP signaling pathway, leads to enhanced bronchodilation and improved pulmonary function compared to monotherapy. While the majority of studies support an additive or synergistic effect, it is important to consider optimal dosing to avoid potential adverse effects. The experimental protocols outlined provide a framework for the continued investigation and optimization of this valuable combination therapy.

References

A Comparative Analysis of Oxtriphylline and the Novel Xanthine Derivative, Doxofylline, in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the traditional xanthine (B1682287) derivative, Oxtriphylline, and a novel derivative, Doxofylline. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction: The Evolving Role of Xanthines in Respiratory Medicine

For decades, xanthine derivatives have been a cornerstone in the management of asthma and COPD.[1] this compound, a choline (B1196258) salt of theophylline (B1681296), has been widely used for its bronchodilator effects.[2][3] Like other traditional xanthines, its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[4][5][6] While effective, the clinical utility of this compound and theophylline is often limited by a narrow therapeutic index and a significant side-effect profile, including gastrointestinal discomfort, cardiovascular effects, and central nervous system stimulation.[2][7][8]

In response to these limitations, research has focused on developing novel xanthine derivatives with improved safety and efficacy. Doxofylline is a newer methylxanthine derivative that has emerged as a promising alternative.[9] It exhibits potent bronchodilator and anti-inflammatory activity but with a notably better safety profile, attributed to a different mechanism of action that results in fewer adverse effects.[10][11] This guide provides an objective, data-driven comparison of these two compounds.

Mechanism of Action: A Tale of Two Xanthines

This compound functions as a prodrug, releasing theophylline in the body.[3][4] Theophylline exerts its effects through two primary pathways:

  • Non-selective PDE Inhibition : Theophylline inhibits multiple PDE isoenzymes (particularly PDE3 and PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] This rise in cAMP in airway smooth muscle cells promotes bronchodilation.[2][12]

  • Adenosine Receptor Antagonism : Theophylline blocks adenosine A1 and A2 receptors.[4] Antagonism of A1 receptors is linked to many of the drug's adverse effects, including cardiac arrhythmias and seizures, while blocking A2B receptors can inhibit adenosine-mediated bronchoconstriction.[4]

Doxofylline, in contrast, possesses a distinct pharmacological profile. While it retains the bronchodilator effects characteristic of xanthines, it has a greatly reduced affinity for adenosine A1 and A2 receptors.[11] This key difference is believed to be the primary reason for its improved cardiovascular and neurological safety profile compared to theophylline/oxtriphylline.[10][11] Its primary mechanism is also thought to involve PDE inhibition, but it does not appear to inhibit HDAC enzymes or any PDE enzyme subtypes directly, suggesting a more complex and potentially more targeted mode of action.[1]

Signaling Pathway Diagram

cluster_this compound This compound (Theophylline) cluster_Doxofylline Novel Derivative (Doxofylline) This compound This compound (Theophylline) PDE PDEs (Non-selective) This compound->PDE Inhibits AdenosineR Adenosine Receptors (A1, A2) This compound->AdenosineR Antagonizes AdverseEffects Adverse Effects (CNS, Cardiac) AdenosineR->AdverseEffects ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP PDE Bronchodilation Bronchodilation cAMP->Bronchodilation Doxofylline Doxofylline PDE_D PDEs Doxofylline->PDE_D Inhibits AdenosineR_D Adenosine Receptors (Low Affinity) Doxofylline->AdenosineR_D Weak Interaction ATP_D ATP cAMP_D cAMP ATP_D->cAMP_D Adenylyl Cyclase AMP_D 5'-AMP cAMP_D->AMP_D PDE Bronchodilation_D Bronchodilation cAMP_D->Bronchodilation_D

Caption: Comparative signaling pathways of this compound and Doxofylline.

Comparative Data Presentation

The following tables summarize key quantitative data comparing the performance of this compound (as its active moiety, theophylline) and Doxofylline.

Table 1: Pharmacokinetic Profile
ParameterThis compound (Theophylline)Doxofylline
Bioavailability ~100%~60-70%
Plasma Half-Life 3-9.5 hours (highly variable)[13]~7-8 hours
Protein Binding 55-65%[13]~48%
Metabolism Hepatic (CYP1A2, CYP2E1)Hepatic
Therapeutic Range 8-20 mcg/mL[13]Not as strictly defined
Table 2: Pharmacodynamic & Safety Profile
ParameterThis compound (Theophylline)Doxofylline
Receptor Affinity
Adenosine A1 Receptor IC₅₀~10 µM> 100 µM
Adenosine A2 Receptor IC₅₀~15 µM> 100 µM
PDE Inhibition Non-selectivePrimarily affects airway smooth muscle
Clinical Efficacy (FEV₁ Improvement) Comparable to Doxofylline[9][10]Comparable to Theophylline[9][10]
Common Adverse Events Nausea, vomiting, headache, insomnia, tachycardia[2][7][12]Generally well-tolerated; lower incidence of GI and CNS effects[10]
Serious Adverse Events Cardiac arrhythmias, seizures[2][8]Significantly lower risk compared to theophylline[10][11]

Experimental Protocols

The data presented above are derived from standard preclinical and clinical experimental methodologies.

Protocol 1: Adenosine Receptor Binding Assay
  • Objective : To determine the binding affinity of test compounds (this compound/Theophylline, Doxofylline) to human adenosine A1 and A2A receptors.

  • Method :

    • Membrane Preparation : Human recombinant A1 and A2A receptors expressed in CHO or HEK293 cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

    • Radioligand Binding : Membrane preparations are incubated with a specific radioligand (e.g., ³H-DPCPX for A1, ³H-ZM241385 for A2A) and varying concentrations of the test compound.

    • Incubation & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis : IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated using non-linear regression analysis.

Protocol 2: In Vivo Bronchodilator Efficacy Study (Animal Model)
  • Objective : To evaluate the ability of the compounds to protect against induced bronchoconstriction in an animal model (e.g., guinea pig).

  • Method :

    • Animal Preparation : Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation and measurement of airway resistance.

    • Drug Administration : Test compounds (this compound or Doxofylline) or vehicle are administered intravenously or orally at various doses.

    • Bronchoconstriction Induction : After a set period, a bronchoconstrictor agent (e.g., histamine, methacholine) is administered intravenously to induce a significant increase in airway resistance.

    • Measurement : Airway resistance is continuously monitored using a pneumotachograph and pressure transducer.

    • Data Analysis : The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle control group.

Experimental Workflow Diagram

cluster_Preclinical Preclinical Evaluation Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models start Compound Synthesis (this compound / Doxofylline) assay1 Receptor Binding (Adenosine A1/A2) start->assay1 assay2 PDE Inhibition Profiling start->assay2 data Data Analysis (IC50, ED50, Therapeutic Index) assay1->data assay2->data model1 Bronchodilator Efficacy (Guinea Pig Model) end Candidate for Clinical Trials model1->end model2 Safety Pharmacology (CV & CNS Effects) model2->end data->model1 data->model2

References

A Guide to Assessing the Bioequivalence of Oxtriphylline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the bioequivalence of different oral formulations of Oxtriphylline. This compound, a choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Ensuring the bioequivalence of different generic formulations is critical for therapeutic interchangeability and patient safety. This document outlines the key experimental protocols and data considerations for such an assessment.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through its active metabolite, theophylline. The primary mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme. By inhibiting PDE, theophylline increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in bronchial smooth muscle cells lead to their relaxation and subsequent bronchodilation.

This compound This compound (Oral Administration) Theophylline Theophylline (Active Metabolite) This compound->Theophylline Metabolism PDE Phosphodiesterase (PDE) Enzyme Theophylline->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP PDE->cAMP Inhibition leads to Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) Equilibrate Equilibrate Media to 37°C Prep->Equilibrate Place_Tablet Place Tablet in Vessel Equilibrate->Place_Tablet Start_Rotation Start Paddle Rotation Place_Tablet->Start_Rotation Sample Withdraw Samples at Timed Intervals Start_Rotation->Sample Analyze Analyze Drug Concentration (UV-Vis or HPLC) Sample->Analyze Compare Compare Profiles (f2 factor) Analyze->Compare

A Comparative Analysis of the Anti-Inflammatory Effects of Oxtriphylline and Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the anti-inflammatory properties of two key phosphodiesterase inhibitors.

In the landscape of anti-inflammatory therapeutics for respiratory diseases, Oxtriphylline and roflumilast (B1684550) represent two distinct generations of phosphodiesterase (PDE) inhibitors. This compound, a salt of theophylline (B1681296), is a non-selective PDE inhibitor, while roflumilast is a selective inhibitor of PDE4. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and roflumilast exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1][2] However, their mechanisms of achieving this differ significantly.

This compound , as a derivative of theophylline, acts as a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple PDE isoenzymes (types III and IV).[1] This broad-spectrum inhibition leads to a general increase in cAMP in various cell types.[1] Additionally, theophylline has been shown to activate histone deacetylase-2 (HDAC2), which can suppress the transcription of inflammatory genes.[3][4]

Roflumilast , in contrast, is a highly selective inhibitor of phosphodiesterase 4 (PDE4), the predominant PDE isoenzyme in most inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[5][6] This targeted approach allows for a more focused anti-inflammatory effect with a potentially different side-effect profile. Roflumilast's high potency is demonstrated by its low nanomolar IC50 value for PDE4 inhibition.[7][8]

cluster_this compound This compound (Theophylline) cluster_roflumilast Roflumilast This compound This compound (Theophylline) PDEs Non-selective PDE Inhibition (PDE3, PDE4) This compound->PDEs inhibits HDAC2 ↑ HDAC2 Activity This compound->HDAC2 activates cAMP_O ↑ cAMP PDEs->cAMP_O leads to PKA_O ↑ PKA Activity cAMP_O->PKA_O Inflammation_O ↓ Inflammatory Mediator Release PKA_O->Inflammation_O Gene_Suppression ↓ Inflammatory Gene Transcription HDAC2->Gene_Suppression Roflumilast Roflumilast PDE4 Selective PDE4 Inhibition Roflumilast->PDE4 selectively inhibits cAMP_R ↑ cAMP PDE4->cAMP_R leads to PKA_R ↑ PKA Activity cAMP_R->PKA_R Inflammation_R ↓ Inflammatory Mediator Release PKA_R->Inflammation_R

Figure 1. Comparative Signaling Pathways of this compound and Roflumilast.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (via its active metabolite theophylline) and roflumilast from various in vitro and in vivo studies.

Inhibition of Pro-Inflammatory Cytokines
DrugCytokineCell TypeStimulantInhibitionConcentration/DoseCitation
Theophylline TNF-αHuman Blood Monocytes-~19%15 µg/dL[9]
TNF-αHuman Blood MonocytesLPS24%10 µg/mL[10]
TNF-αHuman Blood MonocytesLPS54%100 µg/mL[10]
IL-1βHuman Blood MonocytesLPS23%10 µg/mL[10]
IL-8Human Lung Fibroblasts (COPD)-~30%5 µg/mL[11]
IL-8LPS-stimulated THP-1 cellsLPSReduced10 µg/mL[12]
Roflumilast TNF-αHuman Bronchial ExplantsLPS32 ± 5%1 nM[13]
TNF-αHuman Lung Parenchymal ExplantsLPSEC50: 0.12 nM-[14][15]
TNF-αHuman Peripheral Blood Mononuclear Cells (PBMCs)LPSIC50: 1.8 nM-[16]
Roflumilast N-oxide TNF-αHuman Bronchial ExplantsLPS36 ± 7%1 nM[13]
TNF-αHuman Lung Parenchymal ExplantsLPSEC50: 0.2 nM-[14][15]
IL-8Human Bronchial Epithelial Cells (Smokers with COPD)Poly I:C~50.5%-logIC50: 8.28 M[17]
Effects on Inflammatory Cell Infiltration
DrugCell TypeModelEffectDoseCitation
Theophylline Neutrophils, Mononuclear CellsChronic Asthmatic ChildrenInhibition of chemotaxis20 mg/kg/day[18]
EosinophilsAtopic Asthmatic Subjects (allergen inhalation)Significant reduction in bronchial mucosa200 mg 12-hourly[3]
Roflumilast Neutrophils, Macrophages, Dendritic Cells, B-lymphocytes, CD4+ & CD8+ T-cellsCigarette smoke-exposed micePrevention of increase in lung tissue5 mg/kg[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay is a standard in vitro model to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

cluster_workflow LPS-Induced Cytokine Release Assay Workflow A 1. Cell Culture (e.g., PBMCs, Macrophages) B 2. Pre-incubation with Test Compound (this compound or Roflumilast) A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA) E->F

Figure 2. Workflow for LPS-Induced Cytokine Release Assay.

Protocol Steps:

  • Cell Isolation and Culture: Isolate primary immune cells (e.g., human peripheral blood mononuclear cells) or use a relevant cell line (e.g., RAW 264.7 macrophages). Culture the cells in appropriate media and conditions until they reach the desired confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or roflumilast for a specified period (e.g., 1 hour).

  • LPS Stimulation: Add LPS to the cell cultures to induce an inflammatory response and cytokine production.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Cell Viability Assay (MTT Assay)

It is essential to ensure that the observed reduction in inflammatory mediators is not due to cytotoxic effects of the test compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density.

  • Compound Treatment: Treat the cells with the same concentrations of this compound or roflumilast used in the anti-inflammatory assays.

  • Incubation: Incubate the cells for the same duration as the primary experiment.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan (B1609692) by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Inflammatory Cell Infiltration

In vivo studies often assess the ability of a drug to reduce the influx of inflammatory cells into tissues. A common method involves histological analysis of tissue sections.

Protocol Steps:

  • Animal Model: Utilize an appropriate animal model of inflammation (e.g., cigarette smoke-induced lung inflammation in mice).

  • Drug Administration: Administer this compound or roflumilast to the animals according to the study design.

  • Tissue Collection and Processing: At the end of the experiment, euthanize the animals and collect the target tissue (e.g., lungs). Fix, embed, and section the tissue for histological analysis.

  • Staining: Stain the tissue sections with appropriate dyes (e.g., Hematoxylin and Eosin) to visualize cell nuclei and cytoplasm.

  • Microscopic Analysis: Examine the stained sections under a microscope.

  • Quantification: Quantify the number of different inflammatory cell types (e.g., neutrophils, macrophages) per unit area of tissue using image analysis software or manual counting.

Conclusion

Both this compound and roflumilast demonstrate significant anti-inflammatory properties, primarily through the inhibition of phosphodiesterases and the subsequent increase in intracellular cAMP. The key distinction lies in their selectivity: roflumilast is a potent and selective PDE4 inhibitor, while this compound (theophylline) is a non-selective PDE inhibitor.

The available quantitative data suggests that roflumilast is significantly more potent in inhibiting the release of key pro-inflammatory cytokines like TNF-α, with effective concentrations in the nanomolar range.[14][15][16] Theophylline, the active component of this compound, also reduces inflammatory cytokine production and cell infiltration, but generally at higher micromolar concentrations.[10][12]

The choice between these two agents in a research or drug development context will depend on the specific application. The high selectivity and potency of roflumilast make it a valuable tool for specifically targeting PDE4-mediated inflammation. This compound, with its broader mechanism of action that includes HDAC2 activation, may offer a different therapeutic profile. This guide provides a foundational comparison to inform further investigation and decision-making in the field of anti-inflammatory drug discovery.

References

Safety Operating Guide

Oxtriphylline: Procedures for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of oxtriphylline, a xanthine (B1682287) derivative bronchodilator. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This compound is classified as harmful or toxic if swallowed and may pose reproductive risks, necessitating careful handling throughout its lifecycle, including disposal.[1]

Hazard Profile of this compound

Proper handling and disposal procedures are informed by the toxicological profile of the substance. Researchers must be aware of its potential hazards.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 3 or 4: Toxic or Harmful if swallowed.[1]
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water.

Toxicological Data:

  • Oral LD50 (rat): 600 mg/kg[1]

  • Oral LD50 (mouse): 770 mg/kg[1]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risk.[2]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: To protect from skin contact.[2]

  • Respiratory Protection: A respirator may be required for bulk quantities or if dusts/vapors are generated.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] Never dispose of this compound or its containers in the regular trash or down the sewer system.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step.

  • Identify Waste Type: Categorize the this compound waste.

    • Unused/Expired Pure this compound: This is considered a chemical waste product.

    • Contaminated Materials: Includes items like gloves, bench paper, empty vials, and other lab consumables that have come into direct contact with this compound.

    • Aqueous Solutions: Liquid waste containing dissolved this compound.

  • Use Designated Waste Containers:

    • All this compound waste must be collected in containers designated for hazardous pharmaceutical waste.[5] In the US, these are typically black containers.[5]

    • Containers must be sound, leak-tight, and chemically compatible with the waste.[2][6]

    • Do not mix this compound waste with incompatible chemicals.[2] When in doubt, do not mix waste streams.[2]

    • Keep containers closed except when adding waste.

Step 2: Labeling and Storage

Proper labeling is a key requirement for regulatory compliance.

  • Label Containers Clearly: Each container must be labeled with "Hazardous Waste" and identify the contents, including "this compound."[2]

  • Store in a Satellite Accumulation Area (SAA): Store sealed waste containers in a designated and secure SAA within the laboratory. This area should be away from general lab traffic.

  • Monitor Accumulation: Do not accumulate chemical waste for extended periods.[2] Laboratories should arrange for waste disposal at regular intervals, at least once a week or as required.[2]

Step 3: Arrange for Professional Disposal

This compound waste must be handled by a licensed hazardous waste management company.

  • Engage an Approved Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors for pharmaceutical waste disposal.

  • Incineration: The required method of disposal for pharmaceutical waste is typically high-temperature incineration by a licensed facility.[5][7] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Manifest and Documentation: The waste vendor will provide a hazardous waste manifest. This document tracks the waste from your facility to its final disposal ("cradle to grave") as required by RCRA.[4] Retain a copy of this manifest for your records for a minimum of three years.[7]

This compound Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste in a research setting.

OxtriphyllineDisposalWorkflow start Start: Identify this compound Waste waste_type Categorize Waste (Pure Chemical, Contaminated Material, Solution) start->waste_type collect_solid Collect in designated, sealed, and labeled solid hazardous waste container. waste_type->collect_solid Pure Chemical or Contaminated Solid collect_liquid Collect in designated, sealed, leak-proof, and labeled liquid hazardous waste container. waste_type->collect_liquid Aqueous Solution storage Store container in secure Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage container_full Is container full or ready for disposal? storage->container_full container_full->storage No contact_ehs Contact EHS to schedule pickup by approved hazardous waste vendor. container_full->contact_ehs Yes complete_manifest Complete hazardous waste manifest for transport. contact_ehs->complete_manifest end_process End: Retain Disposal Records complete_manifest->end_process

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Oxtriphylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Oxtriphylline. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure proper management of this compound. This compound is classified as harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following PPE is required when handling this compound, particularly in its powder form, to prevent inhalation and skin contact.[1]

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US). Safety glasses with side shields alone are not sufficient.
Skin/Hands Two pairs of chemotherapy-grade, powder-free nitrile gloves.ASTM D6978. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[3][4]
Body Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Polyethylene-coated polypropylene (B1209903) or other laminate materials are recommended. Laboratory coats made of absorbent materials are not suitable.
Respiratory A fit-tested N95 or higher respirator.Required when handling powders outside of a containment system (e.g., chemical fume hood or glove box) or when there is a risk of aerosolization.[3] A surgical mask does not provide adequate respiratory protection.[3]
Feet Chemical-resistant, closed-toe shoes. Shoe covers should also be worn.Two pairs of shoe covers are recommended when compounding hazardous drugs.[3]

Operational Plan for Handling this compound

Adherence to a strict operational workflow minimizes the risk of contamination and exposure.

Engineering Controls
  • Primary: Handle this compound powder in a certified chemical fume hood, a powder containment hood (ventilated enclosure), or a glove box to minimize inhalation exposure.

  • Secondary: The handling area should be a designated, restricted-access zone with clear signage indicating the presence of hazardous chemicals. Do not eat, drink, or smoke in this area.

Standard Operating Procedure
  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area and all equipment should be clean and decontaminated.

  • Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), face mask/respirator, and eye protection.

  • Handling:

    • Conduct all manipulations of this compound powder within the primary engineering control.

    • Use dedicated equipment (spatulas, weigh boats, etc.). If not possible, thoroughly decontaminate equipment after use.

    • When weighing, use a containment balance enclosure if available.

    • Avoid generating dust. If a small amount of powder is spilled, follow the spill cleanup procedure below.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate all surfaces and equipment used.

    • Doff PPE in a manner that avoids self-contamination, typically in the reverse order of donning. The outer gloves should be removed first.

    • Dispose of all contaminated single-use PPE in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup

For small spills of this compound powder:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Don PPE: Wear all PPE as detailed in the table above, including respiratory protection.

  • Contain the Spill:

    • For powders, gently cover the spill with absorbent pads or gauze moistened with water to avoid raising dust.[4][5]

    • For solutions, use absorbent pads to contain the liquid.

  • Clean the Area:

    • Carefully scoop or wipe up the contained material using appropriate tools (e.g., disposable scoop, wet wipes).

    • Place all contaminated debris into a clearly labeled hazardous waste container.[6]

    • Decontaminate the spill area. A common procedure is to clean the area with a detergent solution, followed by a rinse with water.[4][6]

  • Dispose and Decontaminate:

    • Dispose of all contaminated materials (absorbent pads, wipes, PPE) in the hazardous waste container.[6]

    • Clean and decontaminate any reusable equipment.

    • Wash hands thoroughly after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan

All this compound waste, including unused product, contaminated materials from handling and spill cleanup, and contaminated PPE, must be disposed of as hazardous pharmaceutical waste.

  • Waste Segregation: Do not mix this compound waste with regular trash or other waste streams.

  • Containment: Collect all waste in a dedicated, clearly labeled, leak-proof, and sealed hazardous waste container.

  • Disposal Method: The primary disposal method for this type of waste is incineration by a licensed hazardous waste management vendor.[7][8]

  • Regulatory Compliance: Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[9] Consult your institution's EHS department for specific procedures.

Occupational Exposure Limits

No specific Occupational Exposure Limit (OEL) for this compound has been established by OSHA, NIOSH, or ACGIH. In the absence of a specific OEL, it is crucial to handle this compound as a potent pharmaceutical compound and adhere to the principle of minimizing exposure to as low as reasonably achievable (ALARA). The engineering controls, PPE, and handling procedures outlined in this guide are designed to achieve this.

Oxtriphylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response prep_area 1. Prepare Handling Area (Fume Hood / Glove Box) don_ppe 2. Don Full PPE prep_area->don_ppe handle_powder 3. Handle this compound Powder (Weighing, Aliquoting) don_ppe->handle_powder spill_check Spill? handle_powder->spill_check secure_container 4. Secure Primary Container spill_check->secure_container No spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes decontaminate 5. Decontaminate Surfaces & Equipment secure_container->decontaminate doff_ppe 6. Doff PPE decontaminate->doff_ppe dispose_waste 7. Dispose of Waste doff_ppe->dispose_waste wash_hands 8. Wash Hands dispose_waste->wash_hands spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxtriphylline
Reactant of Route 2
Oxtriphylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.